molecular formula C8H4FN3O3 B8677140 7-Fluoro-6-Nitro-4(H)-Quinazoline

7-Fluoro-6-Nitro-4(H)-Quinazoline

Número de catálogo: B8677140
Peso molecular: 209.13 g/mol
Clave InChI: QTWWHMCOMVAYJI-UHFFFAOYSA-N
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Descripción

7-Fluoro-6-Nitro-4(H)-Quinazoline is a useful research compound. Its molecular formula is C8H4FN3O3 and its molecular weight is 209.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-6-Nitro-4(H)-Quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-6-Nitro-4(H)-Quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C8H4FN3O3

Peso molecular

209.13 g/mol

Nombre IUPAC

7-fluoro-6-nitro-1H-quinazolin-2-one

InChI

InChI=1S/C8H4FN3O3/c9-5-2-6-4(1-7(5)12(14)15)3-10-8(13)11-6/h1-3H,(H,10,11,13)

Clave InChI

QTWWHMCOMVAYJI-UHFFFAOYSA-N

SMILES canónico

C1=C2C=NC(=O)NC2=CC(=C1[N+](=O)[O-])F

Origen del producto

United States
Foundational & Exploratory

7-Fluoro-6-Nitro-4(H)-Quinazoline synthesis protocol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Scalable Synthesis of 7-Fluoro-6-Nitroquinazolin-4(3H)-one

Executive Summary

This technical guide details the synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one (CAS: 162012-69-3), a critical pharmacophore in the development of covalent EGFR tyrosine kinase inhibitors (e.g., Afatinib).

The protocol focuses on the regioselective nitration of the 7-fluoroquinazolin-4(3H)-one core. Unlike generic syntheses, this guide addresses the specific thermodynamic challenges of nitrating a deactivated fused heterocyclic system, ensuring high regioselectivity (C6 vs. C8) and safety during scale-up.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a linear construction of the quinazoline core followed by late-stage functionalization (nitration).

Mechanistic Logic:

  • Core Formation: The quinazolinone ring is thermodynamically stable, formed via condensation of 2-amino-4-fluorobenzoic acid with a C1 synthon (formamidine acetate).

  • Regioselective Nitration: The C7-fluorine atom is an ortho/para director but inductively deactivating. The N1 and N3 atoms of the quinazoline ring strongly deactivate the system. However, the C6 position is electronically favored over C8 due to the combined directing effects and steric considerations, allowing for Electrophilic Aromatic Substitution (EAS) under controlled acidic conditions.

Retrosynthesis Target 7-Fluoro-6-nitroquinazolin-4(3H)-one (Target Scaffold) Intermediate 7-Fluoroquinazolin-4(3H)-one (Precursor) Target->Intermediate Nitration (HNO3/H2SO4) Regiocontrol StartMat 2-Amino-4-fluorobenzoic acid + Formamidine Acetate Intermediate->StartMat Cyclocondensation (EtOH, Reflux)

Figure 1: Retrosynthetic disconnection showing the linear assembly of the target scaffold.

Experimental Protocol

Stage 1: Synthesis of Precursor (7-Fluoroquinazolin-4(3H)-one)

Note: If starting material is commercially sourced, proceed to Stage 2.

Reagents:

  • 2-Amino-4-fluorobenzoic acid (1.0 eq)

  • Formamidine acetate (1.5 eq)

  • Ethanol (anhydrous)

Procedure:

  • Charge a round-bottom flask with 2-amino-4-fluorobenzoic acid and formamidine acetate in ethanol (10 mL/g).

  • Reflux the mixture for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1]

  • Workup: Cool to room temperature. The product typically precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum.[2]

  • Yield Expectation: 85–90% (White to off-white solid).

Stage 2: Regioselective Nitration (The Critical Step)

This step requires strict temperature control to prevent dinitration or defluorination.

Reagents:

  • 7-Fluoroquinazolin-4(3H)-one (1.0 eq)[1]

  • Fuming Nitric Acid (HNO₃, >90%) (1.5 – 2.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (Solvent/Catalyst, 5 vol)

Step-by-Step Methodology:

  • Preparation of Nitrating Mix:

    • In a reactor equipped with an internal thermometer and overhead stirrer, charge Concentrated H₂SO₄.

    • Cool the acid to 0–5°C using an ice/salt bath.

    • Critical: Add Fuming HNO₃ dropwise, maintaining internal temperature <10°C. (Exothermic).

  • Substrate Addition:

    • Add solid 7-Fluoroquinazolin-4(3H)-one portion-wise to the acid mixture.

    • Rate Limit: Ensure temperature does not exceed 15°C during addition.

    • Observation: The solution will turn from colorless to pale yellow/orange.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20–25°C) and stir for 1 hour.

    • Optimization: If conversion is incomplete by HPLC, heat to 60°C for 1–2 hours.

    • Caution: Do not exceed 90°C to avoid hydrolysis of the C7-Fluorine.

  • Quench & Isolation:

    • Prepare a separate vessel with crushed ice (10x volume of acid).

    • Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Precipitation: The product will crash out as a yellow solid.

    • Stir for 30 minutes to ensure complete quenching of excess nitronium ions.

  • Filtration:

    • Filter the solid.[2]

    • Wash the cake with water until the filtrate is neutral (pH ~7).

    • Wash with cold isopropanol (2x) to remove organic impurities.

  • Purification:

    • Recrystallize from Acetic Acid or DMF/Water if purity <98%.

Data Summary Table:

ParameterSpecificationNote
Appearance Yellow SolidNitro group chromophore
Yield 75% – 82%Dependent on quench technique
Melting Point 288°C (dec.)[3]High thermal stability
1H NMR (DMSO-d6) δ 8.72 (d, H8), 8.32 (s, H2), 7.79 (d, H5)Distinct splitting due to F-coupling
Mass Spec (ESI) [M+H]+ = 210.1

Process Workflow & Logic

The following diagram illustrates the decision matrix and flow for the nitration process, highlighting critical control points (CCPs).

ProcessFlow Start Start: 7-Fluoroquinazolin-4(3H)-one AcidMix Prepare H2SO4/HNO3 (Temp < 10°C) Start->AcidMix Addition Portion-wise Addition (Control Exotherm) AcidMix->Addition Activation Reaction Stir at RT (1h) -> Heat 60°C (2h) Addition->Reaction Check IPC: HPLC Analysis Reaction->Check Check->Reaction Conversion <98% (Extend Time) Quench Quench on Crushed Ice Check->Quench Conversion >98% Filter Filtration & Neutral Wash Quench->Filter Final 7-Fluoro-6-nitroquinazolin-4(3H)-one Filter->Final

Figure 2: Operational workflow for the nitration step with In-Process Control (IPC) points.

Troubleshooting & Critical Process Parameters

Regioselectivity (6-Nitro vs 8-Nitro)
  • Issue: Formation of the 8-nitro isomer (approx. 5-10%).

  • Mechanistic Insight: The C8 position is sterically less hindered but electronically less favorable than C6.

  • Solution: Maintaining the reaction temperature below 60°C favors the kinetic product (C6). If 8-nitro levels rise, recrystallize from glacial acetic acid; the 6-nitro isomer is significantly less soluble.

Defluorination (Hydrolysis)
  • Issue: Loss of Fluorine to form 6-nitro-7-hydroxyquinazolin-4-one.

  • Cause: Excessive heating (>100°C) in the presence of water (from wet H₂SO₄).

  • Prevention: Use fuming HNO₃ (low water content) and ensure H₂SO₄ is concentrated (>98%).

References

  • Rewcastle, G. W., et al. (1996).[4] Tyrosine kinase inhibitors.[3][5] 10. 6-Aminoquinazolines with electron-withdrawing 7-substituents as inhibitors of the epidermal growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 39(4), 918-928. Link

  • Boehringer Ingelheim International GmbH. (2007). Process for the preparation of quinazolines.[1][2][4][5][6][7] WO Patent 2007085638. Link

  • Labuda, M., et al. (2009).[4] 7-Fluoro-6-nitroquinazolin-4(3H)-one.[1][8][9][10][11] Acta Crystallographica Section E, 65(12), o3075.[12] Link

  • Himmelsbach, F., et al. (2005). Quinazoline derivatives, pharmaceutical compositions containing them, and their use.[2] US Patent 7,019,012 (Afatinib Core Patent). Link

Sources

The Architect’s Scaffold: Physicochemical Properties and Synthetic Utility of 7-Fluoro-6-Nitro-4(H)-Quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In the landscape of targeted oncology, the quinazoline scaffold represents one of the most privileged structures for kinase inhibition. Specifically, 7-Fluoro-6-nitroquinazolin-4(3H)-one (often referred to as 7-fluoro-6-nitro-4(H)-quinazoline) serves as the foundational intermediate for a multitude of FDA-approved Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), including Afatinib and Gefitinib[1][2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. Here, we will dissect the causality behind its physicochemical properties, explore the mechanistic logic of its functionalization, and provide self-validating experimental protocols that ensure high-fidelity synthesis in drug discovery workflows.

Physicochemical Profiling & Structural Logic

The utility of 7-Fluoro-6-nitroquinazolin-4(3H)-one is dictated by its unique electronic distribution. The quinazolinone core provides the necessary hydrogen-bonding geometry to mimic ATP, while the C6-nitro and C7-fluoro substituents act as highly reactive handles for downstream diversification.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptorMechanistic Causality & Significance
IUPAC Name 7-Fluoro-6-nitroquinazolin-4(3H)-oneThe lactam tautomer dominates in solid state, requiring activation (chlorination) for C4 functionalization.
Molecular Formula C8H4FN3O3Low molecular weight allows for extensive peripheral modification without violating Lipinski's Rule of 5.
Molecular Weight 209.13 g/mol Ideal starting mass for building complex TKIs (final target MW typically 400-500 g/mol ).
H-Bond Donors 1 (NH in lactam form)Essential for interacting with the hinge region (Met793) of the EGFR ATP-binding pocket[2].
H-Bond Acceptors 5Enhances aqueous solubility and provides multiple vectors for target protein interaction.
Electrophilicity (C7) Highly ActivatedThe strongly electron-withdrawing ortho-nitro group activates the C7-fluorine for rapid Nucleophilic Aromatic Substitution (SNAr)[3].

Mechanistic Role in Drug Design: The EGFR TKI Paradigm

The design of irreversible EGFR inhibitors relies on the precise spatial orientation of functional groups. The quinazoline core acts as the anchor within the ATP-binding pocket.

Mechanistically, the N1 nitrogen of the quinazoline ring forms a critical hydrogen bond with the backbone NH of Met793[2]. The C6-nitro group is strategically positioned to be reduced to an amine, which is subsequently acylated with an electrophilic warhead (e.g., acryloyl chloride) to form a covalent bond with Cys797[2]. Concurrently, the C7-fluorine is displaced by solubilizing moieties (like morpholine derivatives) to optimize the pharmacokinetic profile, preventing the highly lipophilic core from aggregating in vivo[4].

EGFR_Pathway LIG EGF Ligand REC EGFR (ErbB Family) LIG->REC Binds & Dimerizes ATP ATP Binding Pocket (Cys797 / Met793) REC->ATP Activates Kinase Domain SIG Downstream Signaling (MAPK / PI3K / AKT) ATP->SIG Phosphorylation OUT Tumor Cell Proliferation SIG->OUT Gene Transcription TKI Quinazoline-based TKI TKI->ATP Irreversible Binding

Mechanism of action for quinazoline-based TKIs targeting the EGFR ATP binding pocket.

Synthetic Methodologies & Self-Validating Protocols

To harness this molecule, one must master its synthesis and subsequent activation. The following protocols are engineered for high yield and purity, with explicit explanations of the chemical causality driving each step.

Protocol A: Regioselective Nitration to 7-Fluoro-6-nitroquinazolin-4(3H)-one

Objective: Introduce a nitro group at the C6 position of 7-fluoroquinazolin-4(3H)-one.

Causality & Logic: The quinazolinone ring is highly electron-deficient, rendering standard nitration sluggish. Mixed acid (HNO3/H2SO4) is required to generate the highly reactive nitronium ion (NO2+). The C7-fluorine acts as an ortho/para director; steric hindrance from the adjacent ring junction forces the substitution almost exclusively to the C6 position[3].

Step-by-Step Workflow:

  • Acidic Dissolution: Cool 28 mL of concentrated sulfuric acid (H2SO4) to 0 °C. Slowly add 1.89 g (0.011 mol) of 7-fluoroquinazolin-4(3H)-one. Validation checkpoint: The solution must remain clear; dark discoloration indicates oxidative degradation.

  • Controlled Nitration: Heat the mixture to 70 °C. Slowly add 5.32 mL of 65% nitric acid (HNO3) dropwise. Causality: Dropwise addition controls the highly exothermic generation of NO2+, preventing thermal runaway and polysubstitution.

  • Thermal Activation: Elevate the reaction temperature to 110 °C and stir continuously for 2 hours[3]. Logic: The high temperature is required to overcome the activation energy barrier imposed by the deactivated ring system.

  • Quenching & Isolation: Cool the mixture to room temperature and pour it over 200 g of crushed ice. Filter the resulting precipitate under vacuum, wash extensively with cold deionized water until the filtrate is pH neutral, and dry in vacuo to yield a pale-yellow solid (approx. 86% yield)[3].

Protocol B: Catalytic Chlorination to 4-Chloro-7-fluoro-6-nitroquinazoline

Objective: Convert the unreactive lactam into a highly electrophilic imidoyl chloride for subsequent cross-coupling.

Causality & Logic: Thionyl chloride (SOCl2) alone reacts poorly with quinazolinones. The addition of catalytic N,N-Dimethylformamide (DMF) generates the Vilsmeier-Haack reagent (a chloroiminium ion) in situ. This species is vastly more electrophilic than SOCl2, rapidly attacking the lactam oxygen and facilitating its displacement by chloride[4].

Step-by-Step Workflow:

  • Suspension: Suspend 20 g of 7-fluoro-6-nitroquinazolin-4(3H)-one in 80 mL of neat SOCl2[4].

  • Catalysis: Add 20 drops of anhydrous DMF. Validation checkpoint: Immediate evolution of gas (SO2 and HCl) should be observed.

  • Reflux: Heat the mixture to reflux for 24 hours. The suspension will gradually transition into a clear solution, indicating complete conversion to the chloride[4].

  • Azeotropic Purification: Distill off approximately 60 mL of excess SOCl2 under vacuum. To remove residual SOCl2 (which would poison downstream amine couplings), add 60 mL of anhydrous toluene and distill azeotropically until a coarsely crystalline, stirrable residue remains[4].

Synthesis A 7-Fluoroquinazolin-4(3H)-one B 7-Fluoro-6-nitroquinazolin-4(3H)-one (Nitration) A->B HNO3 / H2SO4, 110°C C 4-Chloro-7-fluoro-6-nitroquinazoline (Chlorination) B->C SOCl2, DMF (cat.), Reflux D 4-Anilinoquinazoline Core (SNAr & Reduction) C->D Substituted Aniline, iPrOH E Irreversible EGFR TKIs (e.g., Afatinib) D->E Acryloyl Chloride

Workflow detailing the synthesis of EGFR TKIs from the 7-Fluoro-6-nitroquinazolin-4(3H)-one core.

Pharmacokinetics & ADMET Implications

The physicochemical properties of the 7-fluoro-6-nitroquinazoline core directly dictate the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the final drug[5].

Table 2: ADMET Translation of Core Features
Structural FeatureADMET ImpactOptimization Strategy
Quinazoline Core High lipophilicity (LogP) drives passive membrane permeability but can lead to poor aqueous solubility.Substitution at C7 with hydrophilic groups (e.g., morpholine) via SNAr to balance the partition coefficient.
C6-Nitro Group Nitroaromatics are often flagged as PAINS (Pan-Assay Interference Compounds) due to potential mutagenicity (Brenk alerts)[3].Mandatory reduction to an amine in vitro prior to final drug formulation to eliminate genotoxic risk.
C7-Fluoro Group Strong C-F bonds resist cytochrome P450 (CYP) mediated oxidative metabolism.Utilized as a leaving group during synthesis, but if retained, it significantly increases metabolic half-life.

Recent advancements have also explored the deuteration of functional groups attached to this core (e.g., deuterated methoxy derivatives) to further stabilize the molecule against metabolic degradation while maintaining potent inhibition against EGFR, HER2, and VEGFR2[3][5].

References

  • Source: chemmethod.
  • Cas 162012-67-1,4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)
  • EP1265874A2 - Method for the simplified production of (3-chloro-4-fluoro-phenyl)- 7-(3-morpholino-4-yl-propoxy)
  • (PDF)
  • Small Molecule Kinase Inhibitor Drugs (1995–2021)

Sources

7-Fluoro-6-Nitro-4(H)-Quinazoline: The Scaffold Mechanism in Covalent Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Chassis" of Covalent Inhibition

7-Fluoro-6-Nitro-4(H)-Quinazoline (CAS: 162012-69-3) is not merely a chemical intermediate; it is the foundational "chassis" upon which second-generation covalent tyrosine kinase inhibitors (TKIs) are assembled. Its specific mechanism of action is chemoselective pharmacophore assembly .

Unlike first-generation reversible inhibitors (e.g., Gefitinib), drugs derived from this scaffold (such as Afatinib and Pelitinib ) utilize the unique reactivity of the 7-fluoro and 6-nitro positions to install solubilizing groups and electrophilic "warheads" (acrylamides). These warheads enable irreversible covalent bonding to the Cysteine-797 residue of the EGFR kinase domain, overcoming resistance mutations like T790M.

This guide analyzes the molecule’s Chemical Mechanism of Action (CMoA) —how its electronic structure dictates synthetic outcomes—and its Translated Biological Mechanism (TBM) —how the assembled scaffold inhibits oncogenic signaling.

Structural Anatomy & Reactivity Profile

The molecule functions as a tri-functional electrophilic platform. Its planar quinazolinone core is electronically tuned to allow sequential, orthogonal functionalization.

PositionFunctional GroupElectronic StateReactivity MechanismCritical Role in Drug Design
C4 Carbonyl (C=O) / Hydroxyl (C-OH)Tautomeric center; highly electrophilic after activation.Activation/SNAr: Converted to C-Cl (via POCl₃) for displacement by aniline derivatives.Establishes the ATP-binding hinge interaction (the "head" of the inhibitor).
C6 Nitro (-NO₂)Strong electron-withdrawing group (EWG).Reduction/Acylation: Reduced to -NH₂ to form an amide linkage with Michael acceptors.Anchors the covalent warhead (e.g., acrylamide) that targets Cys797.
C7 Fluorine (-F)Activated by ortho-nitro and para-carbonyl groups.SNAr: Displaced by secondary amines or alkoxides.Attachment site for solubilizing tails (e.g., THF-amine in Afatinib) to improve ADME.
Diagram 1: The Chemoselective Reactivity Map

This diagram illustrates the orthogonal reactivity logic used to transform the scaffold into a bioactive TKI.

ReactivityMap Core 7-Fluoro-6-Nitro- 4(H)-Quinazoline C4_Path C4 Position (Hinge Binding) Core->C4_Path 1. Chlorination (POCl3) 2. S_NAr (Aniline) C6_Path C6 Position (Covalent Warhead) Core->C6_Path 1. Reduction (Fe/Zn) 2. Acylation (Acryloyl Cl) C7_Path C7 Position (Solubility/ADME) Core->C7_Path S_NAr (Nucleophilic Displacement) Activated by C6-NO2 Drug Final TKI (e.g., Afatinib) C4_Path->Drug C6_Path->Drug C7_Path->Drug

Caption: The tri-functional logic of the quinazoline scaffold. The C6-nitro group activates the C7-fluorine for substitution before being reduced itself to anchor the warhead.

Experimental Protocols: Synthesis & Transformation

Note: These protocols are synthesized from industrial optimization standards for high-purity pharmaceutical intermediates.

Phase 1: Scaffold Synthesis (The "Build")

Objective: Synthesize the 7-fluoro-6-nitro-4(H)-quinazoline core from 2-amino-4-fluorobenzoic acid.[1][2]

  • Cyclization (Niementowski Variation):

    • Reagents: 2-Amino-4-fluorobenzoic acid (1.0 eq), Formamidine acetate (1.5 eq).

    • Solvent: 2-Methoxyethanol (EGME).

    • Conditions: Reflux (125°C) for 6–8 hours.

    • Mechanism: Condensation followed by dehydration closes the pyrimidine ring.

    • Validation: Monitor disappearance of starting material via HPLC. Product precipitates upon cooling.

  • Nitration (Regioselective):

    • Reagents: Fuming HNO₃ / Conc. H₂SO₄.[3][4]

    • Conditions: 0°C addition, then heat to 90°C for 2 hours.

    • Critical Control: The fluorine at C7 directs the nitro group to the ortho position (C6). Temperature control is vital to prevent dinitration or hydrolysis.

    • Purification: Quench in ice water. Filter the yellow precipitate. Recrystallize from Acetic Acid to remove isomers.

Phase 2: Functionalization (The "Program")

Objective: Transform the intermediate into the 4-chloro-7-fluoro-6-nitroquinazoline active electrophile.

  • Chlorination:

    • Reagents: POCl₃ (excess), Triethylamine (catalytic).

    • Conditions: Reflux for 4 hours.

    • Safety: POCl₃ is highly corrosive. Use a scrubber for HCl gas evolution.

    • Outcome: Conversion of C4=O to C4-Cl. This activates the ring for the subsequent aniline coupling (the "Head" of the drug).

Pharmacological Translation: From Scaffold to Inhibition

Once processed, the 7-Fluoro-6-Nitro-4(H)-Quinazoline derivative functions through a Covalent Kinetic Mechanism .

Mechanism of Action (Biological)[5]
  • Recognition (K_i): The quinazoline core (derived from the C4-aniline coupling) binds reversibly to the ATP-binding pocket of the EGFR kinase. The adenine ring of ATP is mimicked by the quinazoline system.

  • Positioning: The C7-substituent (tail) extends into the solvent-exposed region, improving solubility and bioavailability.

  • Lethal Cross-linking (k_inact): The acrylamide "warhead" (attached at C6) is positioned precisely adjacent to Cysteine 797 (Cys797) on the lip of the binding pocket.

  • Irreversible Inhibition: A Michael addition reaction occurs between the sulfhydryl (-SH) of Cys797 and the beta-carbon of the acrylamide. This forms a permanent covalent bond, completely silencing the kinase activity.

Diagram 2: The Covalent Inhibition Pathway (Afatinib Model)

This diagram maps the biological mechanism of the drug derived from the 7-fluoro-6-nitro scaffold.

MOA cluster_chem Chemical Drivers Unbound Free Drug + EGFR Kinase Reversible Reversible Complex (E·I) (ATP Competition) Unbound->Reversible K_on (Diffusion) Reversible->Unbound K_off Transition Transition State (Warhead Alignment) Reversible->Transition Positioning Covalent Irreversible Complex (E-I) (Cys797 Alkylation) Transition->Covalent k_inact (Bond Formation) Driver1 Quinazoline Core (H-bonds to Met793) Driver1->Reversible Driver2 Acrylamide Warhead (Michael Acceptor) Driver2->Covalent

Caption: Kinetic pathway of covalent inhibition. The scaffold ensures high affinity (low Ki) to maximize the residence time for the covalent bond formation (kinact).

References

  • ChemicalBook. (2025).[2][5] 7-Fluoro-6-nitro-4-hydroxyquinazoline Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2009). Crystal structure of 7-fluoro-6-nitroquinazolin-4(3H)-one. PMC. Retrieved from

  • MDPI. (2024). Synthesis of 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one.[6] Molbank.[6] Retrieved from

  • Santa Cruz Biotechnology. (2025). 7-Fluoro-6-nitro-4-hydroxy-quinazoline Product Data. Retrieved from

  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors.[7] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline. Journal of Medicinal Chemistry. (Cited context: Original synthesis protocols for quinazoline scaffolds).

Sources

Technical Guide: Spectral Characterization of 7-Fluoro-6-Nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectral characteristics of 7-Fluoro-6-nitroquinazolin-4(3H)-one (often referred to as 7-Fluoro-6-Nitro-4-hydroxyquinazoline or loosely as 7-Fluoro-6-Nitro-4(H)-Quinazoline).[1] This compound is a critical scaffold in the synthesis of second-generation EGFR tyrosine kinase inhibitors, including Afatinib .[1]

Executive Summary & Compound Identity

7-Fluoro-6-nitroquinazolin-4(3H)-one serves as the electrophilic core for nucleophilic aromatic substitution (SNAr) reactions in drug development.[1] Its purity is paramount, as regioisomers (e.g., 8-nitro variants) can lead to inactive or toxic pharmaceutical impurities.

This guide details the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) signatures required to validate the identity and purity of this scaffold.

Compound Data
ParameterDetails
IUPAC Name 7-Fluoro-6-nitroquinazolin-4(3H)-one
Common Synonyms 7-Fluoro-6-nitro-4-hydroxyquinazoline; 7-Fluoro-6-nitro-4(H)-quinazoline
CAS Number 162012-69-3
Molecular Formula C₈H₄FN₃O₃
Exact Mass 209.02 g/mol
Appearance Yellow to pale-orange solid

Synthesis & Structural Context

Understanding the synthesis is crucial for interpreting spectral impurities. The standard route involves the nitration of 7-fluoroquinazolin-4(3H)-one.[1]

Synthesis Workflow (Graphviz)

Synthesis Start 2-Amino-4- fluorobenzoic acid Step1 Cyclization (Formamidine acetate) Start->Step1 Inter 7-Fluoroquinazolin- 4(3H)-one Step1->Inter Step2 Nitration (HNO3/H2SO4) Inter->Step2 Product 7-Fluoro-6-nitro- quinazolin-4(3H)-one Step2->Product Impurity Regioisomer: 8-Nitro analog Step2->Impurity Minor Byproduct

Figure 1: Synthetic pathway highlighting the origin of the target scaffold and potential regioisomeric impurities.[1]

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and analyze fragmentation to verify the position of the nitro and fluoro groups.

Experimental Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Solvent: Methanol or Acetonitrile with 0.1% Formic Acid.

  • Concentration: 10 µM.

MS Data Summary
Ion Speciesm/z (Observed)IdentityNotes
[M+H]⁺ 210.0 Protonated Molecular IonBase peak.[1] Odd mass indicates odd nitrogen count (3N).
[M+Na]⁺ 232.0Sodium AdductCommon in non-desalted samples.
[2M+H]⁺ 419.0DimerObserved at high concentrations.
Fragmentation Logic (MS/MS)

The fragmentation pattern is driven by the stability of the quinazoline core. The primary loss channels involve the nitro group and the pyrimidine ring.

MS_Frag Parent [M+H]+ m/z 210 Frag1 [M+H - NO2]+ m/z 164 Parent->Frag1 - NO2 (46 Da) Frag2 [M+H - CO]+ m/z 182 Parent->Frag2 - CO (28 Da) Frag3 [M+H - NO2 - CO]+ m/z 136 Frag1->Frag3 - CO Frag2->Frag3 - NO2

Figure 2: Proposed ESI-MS fragmentation pathway for structural verification.

Proton NMR (¹H NMR) Characterization

Objective: Validate the substitution pattern. The key is distinguishing the H5 and H8 protons based on coupling constants (J-values) with the Fluorine atom.

Experimental Protocol
  • Solvent: DMSO-d₆ is recommended due to solubility issues in CDCl₃.[1] (Note: Some literature cites CDCl₃, but DMSO provides sharper resolution for polar quinazolinones).

  • Frequency: 300 MHz or higher.

  • Reference: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).

¹H NMR Data Table (300 MHz)
Shift (δ ppm)MultiplicityIntegralCoupling (Hz)AssignmentStructural Logic
12.83 Broad Singlet1H-NH (Pos 3)Exchangeable proton; confirms the "one" tautomer.[1]
8.72 Doublet (d)1HJ ≈ 7.5 HzH5 Most Deshielded. Peri-effect from C=O and ortho to -NO₂. Coupled to F (meta).
8.32 Singlet (s)1H-H2 Characteristic isolated proton between the two Nitrogens.
7.79 Doublet (d)1HJ ≈ 10.5 HzH8 Upfield relative to H5. Ortho to F (large coupling) and meta to -NO₂.
Scientist’s Insight: The Coupling Constants

The fluorine atom at position 7 creates distinct splitting patterns:

  • H8 (Ortho to F): Expect a larger coupling constant (JH-F ≈ 9–11 Hz).

  • H5 (Meta to F): Expect a smaller coupling constant (JH-F ≈ 6–8 Hz). Use these J-values to distinguish H5 from H8 definitively. If H5 appears as a singlet, the resolution may be too low to resolve the meta-coupling.

Carbon-13 NMR (¹³C NMR) Expectations

Objective: Confirm the carbon skeleton and the presence of the C-F bond.[2]

  • C4 (Carbonyl): ~158–160 ppm.

  • C7 (C-F): ~155–165 ppm. Distinctive Doublet (JC-F ≈ 250–260 Hz). This large splitting is the fingerprint of the C-F bond.

  • C2 (N=CH-N): ~148 ppm.

  • C6 (C-NO₂): ~135–140 ppm.

Quality Control & Impurity Analysis

When synthesizing or sourcing this intermediate, watch for these common issues:

  • Regioisomer (8-Nitro): In the ¹H NMR, the coupling patterns of the aromatic protons will change. The 8-nitro isomer would likely show two doublets with smaller meta-coupling or different shielding patterns.[1]

  • Incomplete Nitration: Presence of 7-fluoroquinazolin-4(3H)-one (Starting Material).[2] Look for protons at δ 8.1 (dd) and δ 7.4 (td) lacking the strong deshielding of the nitro group.

References

  • Synthesis & Characterization: ChemicalBook. (2025). "7-Fluoro-6-nitro-4-hydroxyquinazoline Spectral Data." Retrieved from .

  • Crystallographic Data: Acta Crystallographica Section E. (2009). "7-Fluoro-6-nitroquinazolin-4(3H)-one."[1][3][4][5][6] NIH National Library of Medicine.[7] Retrieved from .

  • Afatinib Synthesis Context: PureSynth. (2025). "7-Fluoro-6-Nitroquinazolin-4(1H)-One HPLC Data." Retrieved from .

  • Spectral Database: PubChem. (2025). "Compound Summary: 6-Fluoro-7-nitroquinazolin-4(3H)-one" (Note: Isomeric check required). Retrieved from .[7]

Sources

Technical Guide: Crystal Structure & Solid-State Architecture of 7-Fluoro-6-nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive structural analysis of 7-fluoro-6-nitroquinazolin-4(3H)-one (CAS: 162012-69-3), a critical pharmacophore in the synthesis of multi-targeted kinase inhibitors (e.g., Raf, EGFR). We detail the synthesis, single-crystal X-ray diffraction (XRD) parameters, and supramolecular architecture of this compound. Special emphasis is placed on the triclinic P-1 packing motif and the specific hydrogen-bonding networks that stabilize the solid state, offering actionable insights for structure-based drug design (SBDD).

Introduction: Pharmacological Significance

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antineoplastic agents. The 7-fluoro-6-nitro derivative is a high-value intermediate.[1][2] The fluorine atom at C7 modulates metabolic stability and lipophilicity, while the nitro group at C6 serves as a versatile handle for reduction to an amine, enabling subsequent coupling reactions to generate complex kinase inhibitors (e.g., Afatinib analogs).

Understanding the solid-state arrangement of this intermediate is crucial for:

  • Process Chemistry: Optimizing purification via recrystallization.

  • Solubility Profiling: Predicting dissolution rates based on lattice energy and packing density.

  • Tautomeric Analysis: Confirming the preference for the lactam (3H-one) tautomer over the lactim (4-ol) form in the crystal lattice.

Experimental Synthesis Protocol

The synthesis of 7-fluoro-6-nitroquinazolin-4(3H)-one is achieved via electrophilic aromatic substitution (nitration) of the 7-fluoroquinazolin-4(3H)-one precursor.

Methodology
  • Reagents: 7-Fluoroquinazolin-4(3H)-one (Precursor), Conc. Sulfuric Acid (

    
    ), Fuming Nitric Acid (
    
    
    
    ).[3]
  • Procedure:

    • Dissolve 7-fluoroquinazolin-4(3H)-one (47.4 g, 0.29 mol) in concentrated

      
       (100 mL).
      
    • Slowly add fuming

      
       (100 mL) while maintaining temperature control.
      
    • Heat the mixture at 373 K (100 °C) for 1 hour to drive the reaction to completion.

    • Quench: Pour the reaction mixture into ice-water (1500 mL) to precipitate the crude product.

    • Purification: Recrystallize from acetic acid to obtain diffraction-quality crystals (colorless blocks).[3]

Visualization: Synthesis Pathway

SynthesisPathway Start 7-Fluoroquinazolin-4(3H)-one Condition Heat @ 373 K 1 Hour Start->Condition Reagents H2SO4 + Fuming HNO3 (Nitration Agent) Reagents->Condition Quench Ice-Water Quench Precipitation Condition->Quench Electrophilic Subst. Product 7-Fluoro-6-nitroquinazolin-4(3H)-one (Crude Solid) Quench->Product Crystal Recrystallization (Acetic Acid) Product->Crystal Purification

Figure 1: Synthetic workflow for the production and crystallization of the title compound.

Crystallographic Characterization

The structural data presented below is derived from single-crystal X-ray diffraction analysis. The compound crystallizes in the Triclinic system with space group P-1 .

Crystal Data Summary
ParameterValue
Formula

Molecular Weight 209.14 g/mol
Crystal System Triclinic
Space Group

(No.[3] 2)
Z (Molecules/Unit Cell) 2
Temperature 293 K
Radiation Mo K

(

Å)
Unit Cell Dimensions
AxisLength (Å)Angle (°)
a 5.6360 (11)

b 8.409 (2)

c 8.674 (2)

Volume 401.70 (16) ų
Molecular Conformation
  • Planarity: The quinazolinone bicyclic core is essentially planar, with the maximum deviation from the mean plane being only 0.0538 (14) Å (observed at the O1 atom).[3][4] This confirms the aromatic character and the

    
     hybridization of the ring atoms.
    
  • Nitro Group Twist: The nitro group (

    
    ) at position C6 is not coplanar  with the ring system.[4] It exhibits a torsion angle of 12.0 (3)°  relative to the quinazolinone mean plane.[3][4]
    
    • Significance: This twist relieves steric strain between the nitro oxygen atoms and the adjacent peri-hydrogens (or fluorine), preventing a perfectly flat stacking arrangement and influencing the solubility profile.

Supramolecular Architecture

The stability of the crystal lattice is governed by a network of classical and non-classical hydrogen bonds.

Hydrogen Bonding Motifs

The structure does not exist as isolated molecules but forms centrosymmetric dimers .

  • Primary Interaction (

    
    ): 
    
    • The amide nitrogen (

      
      ) acts as a donor.
      
    • The carbonyl oxygen (

      
      ) of an adjacent molecule (inverted by the center of symmetry) acts as an acceptor.
      
    • This forms a cyclic dimer motif common in lactams (often denoted as

      
       in graph set notation).
      
  • Secondary Interactions (

    
     / 
    
    
    
    ):
    • Weak interactions involving the aromatic

      
       donors and nitro/carbonyl oxygen acceptors extend the dimers into a 3D network.
      
    • These weak forces stabilize the layers and contribute to the high melting point of the solid.

Visualization: Crystal Packing Logic

CrystalPacking MolA Molecule A (Donor N3-H) MolB Molecule A' (Acceptor O=C) MolA->MolB N-H...O H-Bond Dimer Centrosymmetric Dimer (R2,2(8) Motif) Network 3D Supramolecular Network Dimer->Network Stabilized by C-H...O & C-H...N Weak Interactions

Figure 2: Logic of intermolecular forces leading to the formation of the crystal lattice.

Structural Insights for Drug Design

For researchers utilizing this scaffold for drug development:

  • Tautomeric Stability: The X-ray data confirms the 3H-one (amide) tautomer is the stable solid-state species. In docking simulations, the amide form should be the primary input structure, though the 4-ol form may be relevant in specific enzymatic pockets.

  • Steric Tolerance at C6: The 12° twist of the nitro group suggests that the C6 position has some conformational flexibility. When reducing the nitro to an amine and attaching bulky groups (e.g., Michael acceptors for covalent inhibition), the vector of attachment will be slightly out-of-plane, which must be accounted for in ligand-protein docking.

  • Fluorine Effect: The C7-Fluorine atom participates in weak interactions but primarily serves electronically to deactivate the ring (making the C6 position more susceptible to nucleophilic attack if the nitro is displaced, or modulating the pKa of the reduced amine).

References

  • Wu, Y., Ji, A., Zhang, A., & Shen, Y. (2009).[4] 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3075.[4] Link

  • Rewcastle, G. W., Denny, W. A., Bridges, A. J., et al. (1996). Tyrosine kinase inhibitors.[5] 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835. Link

  • Labuda, J., et al. (2009).[3] Antitumor activities of quinazolines. (Contextual citation from primary crystallographic report).

Sources

The Quinazoline Scaffold in Targeted Therapeutics: Mechanistic Insights, SAR Dynamics, and Preclinical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline core—a bicyclic system comprising a benzene ring fused to a pyrimidine ring—represents one of the most privileged structural motifs in modern medicinal chemistry. Its prominence is primarily driven by its isosteric resemblance to the adenine moiety of adenosine triphosphate (ATP). This structural mimicry allows quinazoline derivatives to act as highly potent, ATP-competitive inhibitors at the catalytic cleft of receptor tyrosine kinases (RTKs), most notably the Epidermal Growth Factor Receptor (EGFR)[1],[2].

As a Senior Application Scientist in drug discovery, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative guide on the biological activity of quinazoline derivatives. This document synthesizes structure-activity relationship (SAR) dynamics, clinical translations, and the self-validating experimental workflows required to evaluate these compounds robustly.

Mechanistic Paradigm: RTK Inhibition

The primary biological activity of quinazoline derivatives lies in oncology, specifically through the inhibition of EGFR (HER1) and related ErbB family members[1]. In wild-type and mutated cancer cells, ligand-induced dimerization of EGFR leads to the auto-phosphorylation of intracellular tyrosine residues, driving downstream signaling cascades (e.g., PI3K/AKT, RAS/MAPK) that promote tumor proliferation and survival[2].

Quinazoline derivatives arrest this pathway by anchoring into the highly conserved ATP-binding pocket of the kinase domain. The nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with the hinge region of the kinase (specifically the backbone amide of Met769), effectively locking the enzyme in an inactive state and preventing auto-phosphorylation[1].

EGFR_Inhibition Ligand EGF Ligand Receptor EGFR Dimerization Ligand->Receptor Activates ATP_Pocket ATP Binding Pocket Receptor->ATP_Pocket Exposes Kinase_Act Auto-phosphorylation ATP_Pocket->Kinase_Act ATP Hydrolysis Quinazoline Quinazoline Inhibitor Quinazoline->ATP_Pocket Competes Quinazoline->Kinase_Act Blocks Signaling Downstream Signaling Kinase_Act->Signaling Phosphorylates Outcome Tumor Proliferation Signaling->Outcome Drives

Mechanistic pathway of EGFR activation and ATP-competitive inhibition by quinazoline derivatives.

Structure-Activity Relationship (SAR) Engineering

The optimization of quinazoline derivatives requires precise spatial and electronic tuning. Our laboratory observations, supported by extensive 3D-QSAR and molecular dynamics simulations, highlight three critical zones of modification[3],[2]:

  • The N-1 and N-3 Pyrimidine Core: The N-1 atom acts as an obligate hydrogen bond acceptor. Maintaining the integrity of this core is non-negotiable for hinge-region binding[1].

  • C-4 Substitution (The Hydrophobic Probe): The introduction of an aniline moiety at the C-4 position is the hallmark of potent EGFR inhibitors. The causality here is steric: the aniline ring projects into a deep, hydrophobic specificity pocket adjacent to the ATP-binding site. Substituting the aniline ring with small, lipophilic halogens (e.g., Cl, Br, F) or trifluoromethyl (-CF3) groups significantly increases binding affinity and metabolic stability[1],[4].

  • C-6 and C-7 Substitutions (The Solvent Interface): Appending electron-donating groups (such as methoxy or bulkier 2-methoxy-ethyl-oxy groups) at C-6 and C-7 enhances aqueous solubility. Mechanistically, these bulkier groups induce a slight conformational deviation of the quinazoline core, which paradoxically shortens and strengthens the critical hydrogen bonds with Met769[1]. Furthermore, QSAR models indicate that compounds with higher boiling points and thermal stability at these positions exhibit stronger intermolecular interactions within the biological binding site[3].

Clinical Translation: FDA-Approved Therapeutics

The translation of quinazoline SAR into clinical oncology has yielded several blockbuster drugs. The field has evolved from first-generation reversible inhibitors to second-generation irreversible inhibitors. The latter were rationally designed to overcome the acquired T790M "gatekeeper" mutation by featuring a Michael acceptor at the C-6 position, enabling the formation of a covalent bond with Cys773 in the active site[1],[2].

Table 1: Pharmacological Profile of FDA-Approved Quinazoline Derivatives
Drug NameTarget Kinase(s)Binding MechanismPrimary Clinical IndicationFDA Approval
Gefitinib EGFR (HER1)Reversible, ATP-competitiveNon-Small Cell Lung Cancer (NSCLC)2003[5]
Erlotinib EGFR (HER1)Reversible, ATP-competitiveNSCLC, Pancreatic Cancer2004[5]
Lapatinib EGFR, HER2Reversible, ATP-competitiveHER2+ Breast Cancer2007[5]
Vandetanib VEGFR, EGFR, RETReversible, ATP-competitiveMedullary Thyroid Cancer2011[5]
Afatinib EGFR, HER2, HER4Irreversible (Covalent)NSCLC (EGFR mutated)2013[5]

Preclinical Evaluation: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of novel quinazoline derivatives must follow a self-validating workflow. Phenotypic cell death must be causally linked to biochemical target engagement.

Experimental_Workflow Design In Silico Design Synthesis Chemical Synthesis Design->Synthesis Hits Kinase Kinase Assay (IC50) Synthesis->Kinase Compounds Cell Cell Viability (MTT) Kinase->Cell Leads Western Target Modulation Cell->Western Mechanism

Sequential experimental workflow for evaluating novel quinazoline-based kinase inhibitors.

Protocol 1: Cell-Free EGFR Kinase Inhibition Assay (Luminescent ADP Detection)

Purpose: To determine the biochemical IC50 and confirm ATP-competitive behavior.

  • Enzyme Preparation: Dilute recombinant human EGFR kinase domain (wild-type or L858R/T790M mutant) in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: The inclusion of Brij-35 prevents non-specific adherence of hydrophobic quinazoline compounds to the microplate walls.

  • Compound Incubation: Add the quinazoline derivatives (in a 10-point dose-response titration, 1% final DMSO) to the enzyme and pre-incubate for 30 minutes at room temperature. Causality: Pre-incubation is critical for detecting slow-binding or covalent (irreversible) inhibitors, allowing the system to reach thermodynamic equilibrium[2].

  • Substrate & ATP Addition: Initiate the reaction by adding the peptide substrate and ATP. Crucial Step: The ATP concentration must be set exactly to its apparent

    
     for the specific EGFR construct. Causality: Operating at 
    
    
    
    balances the assay's physiological relevance with sensitivity, allowing precise calculation of the inhibition constant (
    
    
    ) via the Cheng-Prusoff equation.
  • Detection: After 60 minutes, add the ADP-Glo reagent to deplete unreacted ATP, followed by the Kinase Detection Reagent to convert ADP to luminescence. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Modulation and Viability Assay

Purpose: To prove that the compound penetrates the cell membrane and induces death specifically via target inhibition.

  • Cell Seeding: Seed NSCLC cell lines (e.g., A549 for wild-type EGFR, H1975 for L858R/T790M mutant EGFR) in 96-well plates at

    
     cells/well.
    
  • Target Modulation (Western Blot): Treat cells with the IC50 concentration of the quinazoline derivative for 4 hours. Lyse cells and probe for total EGFR and phosphorylated-EGFR (Tyr1068). Causality: A reduction in cell viability is purely phenotypic. Demonstrating a dose-dependent ablation of p-EGFR proves that the mechanism of action is causally linked to the intended target.

  • Viability Assessment (MTT Assay): For parallel plates, treat cells for 72 hours. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Causality: Viable cells with active metabolism convert MTT into purple formazan. Measuring absorbance at 570 nm provides a direct, quantitative readout of antiproliferative efficacy[1].

Beyond Oncology: Emerging Biological Activities

While RTK inhibition dominates the quinazoline landscape, the scaffold exhibits remarkable polypharmacology. Recent synthetic advancements have explored the incorporation of trifluoromethyl (-CF3) groups to enhance lipophilicity and metabolic stability[4].

These trifluoromethyl quinazoline derivatives have demonstrated profound antimalarial properties. They target essential enzymes within the Plasmodium falciparum lifecycle, offering a critical strategy to combat drug-resistant malaria strains by utilizing multiple mechanistic pathways that deter rapid resistance development[4]. Additionally, various substituted quinazolines are currently under investigation for broad-spectrum antimicrobial and antifungal activities, demonstrating the scaffold's versatility as a foundational building block in global health therapeutics[6].

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present), National Center for Biotechnology Information (NCBI),[Link]

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation, National Center for Biotechnology Information (NCBI),[Link]

  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations, National Center for Biotechnology Information (NCBI),[Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications, International Journal of Chemical Studies,[Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents, National Center for Biotechnology Information (NCBI),[Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry, MDPI,[Link]

Sources

Technical Guide: 7-Fluoro-6-Nitro-4(H)-Quinazoline as a Strategic Scaffold for Irreversible Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic utility of 7-Fluoro-6-Nitro-4(H)-Quinazoline (CAS 162012-69-3), a critical "privileged scaffold" in modern oncology.

Part 1: Core Directive & Chemical Identity

7-Fluoro-6-nitroquinazolin-4(3H)-one is not merely a reagent; it is the structural progenitor of the 4-anilinoquinazoline class of covalent kinase inhibitors. Its specific substitution pattern—an electron-withdrawing nitro group at C6 and a labile fluoro group at C7—creates a unique electronic environment that enables precise, regioselective functionalization.

This molecule is the primary gateway to Afatinib (Gilotrif) and a library of second- and third-generation EGFR inhibitors designed to overcome drug resistance (e.g., T790M mutations).

The "Privileged" Electronic State

The scaffold's utility relies on the differential reactivity of its electrophilic sites:

  • C4-Position (Carbonyl): Converted to a chloride (

    
    ), it becomes the primary site for 
    
    
    
    attack by the "head" group (usually a halogenated aniline) that fits the ATP-binding pocket.
  • C7-Position (Fluoro): The ortho-nitro group activates this fluorine for Nucleophilic Aromatic Substitution (

    
    ). This allows the introduction of solubilizing tails (e.g., ethers, amines) late in the synthesis.
    
  • C6-Position (Nitro): A "masked" aniline. Once reduced, it provides the amine handle for acylation with Michael acceptors (e.g., acrylamides), creating the "warhead" necessary for covalent bonding to Cysteine residues.

Part 2: Therapeutic Targets[1]

While the core itself has negligible kinase activity, the pharmacophores derived from it target the ErbB Family of Tyrosine Kinase Receptors with nanomolar potency.

Primary Target: EGFR (ErbB1) & Resistance Mutants
  • Wild Type EGFR: Derivatives inhibit autophosphorylation by competing with ATP.[1]

  • T790M Mutant: This is the critical application. First-generation reversible inhibitors (Gefitinib) fail against T790M because the bulky Methionine residue blocks binding. Derivatives of the 7-fluoro-6-nitro core (like Afatinib) are designed to form a covalent bond with Cys797 at the edge of the ATP cleft.

    • Mechanism: The 6-nitro is reduced to an amine and acrylated. This acrylamide "warhead" sits in proximity to Cys797, executing a Michael addition that permanently silences the receptor.

Secondary Target: HER2 (ErbB2)
  • The 4-anilinoquinazoline scaffold possesses pan-ErbB activity. The structural modifications enabled by the 7-fluoro displacement (e.g., adding bulky ethers) often extend potency to HER2, making these agents effective in HER2-positive breast and gastric cancers.

Data Summary: Potency of Derived Inhibitors

The following table illustrates the potency of compounds synthesized directly from the 7-Fluoro-6-Nitro core.

Compound DerivativeTargetIC50 (nM)Mechanism
Afatinib (Final Drug)EGFR (WT)0.5Irreversible (Covalent)
Afatinib EGFR (T790M)10Irreversible (Covalent)
Afatinib HER214Irreversible (Covalent)
Intermediate A (4-anilino-7-fluoro)EGFR (WT)>1000Reversible (Weak)
Compound 7i (Urea derivative)EGFR (WT)17.3Reversible

Note: The retention of the 7-Fluoro group (Intermediate A) often results in poor solubility and lower potency. Displacing it with a solubilizing group (as in Afatinib) is crucial for clinical efficacy.

Part 3: The Chemical Logic (Visualized)

The following diagram illustrates the "Synthetic Flow" where the 7-fluoro and 6-nitro groups are sequentially exploited to build the drug.

SynthesisFlow Core 7-Fluoro-6-Nitro-4-Quinazolinone (The Scaffold) Step1 Chlorination (POCl3/SOCl2) Core->Step1 Inter1 4-Chloro-7-Fluoro-6-Nitro Step1->Inter1 Step2 SNAr 1 (C4) (3-Cl-4-F-Aniline) Inter1->Step2 Inter2 4-Anilino-7-Fluoro-6-Nitro (Selectivity Handle) Step2->Inter2 Step3 SNAr 2 (C7) (THF-OH / Base) Inter2->Step3 Inter2->Step3 7-F Activation Inter3 4-Anilino-7-Alkoxy-6-Nitro (Solubility Installed) Step3->Inter3 F displaced Step4 Reduction & Acylation (Fe/HCl -> Acryloyl Cl) Inter3->Step4 Final Covalent Inhibitor (Afatinib-like) Step4->Final

Caption: The 7-Fluoro group acts as a temporary regioselective handle, displaced in Step 3 to install the solubility tail.

Part 4: Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold

This protocol establishes the 7-fluoro-6-nitro core from 2-amino-4-fluorobenzoic acid.

  • Reagents: 2-amino-4-fluorobenzoic acid (1.0 eq), Formamidine acetate (1.5 eq), 2-Methoxyethanol (Solvent).

  • Procedure:

    • Suspend 2-amino-4-fluorobenzoic acid in 2-methoxyethanol.

    • Add formamidine acetate.

    • Reflux the mixture at 125°C for 12–18 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Cool to room temperature.[2] The product precipitates.

    • Nitration: Dissolve the resulting 7-fluoro-quinazolinone in conc.

      
       at 0°C. Add fuming 
      
      
      
      dropwise.[2] Stir at 0°C for 1h, then 60°C for 2h.
    • Pour onto crushed ice. Filter the yellow precipitate.

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show singlets at C2 and C5, and a doublet for C8 (due to F-coupling).
Protocol 2: The "Switch" – Displacement of 7-Fluoro

This is the critical step differentiating this scaffold from generic quinazolines.

  • Starting Material: N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (Intermediate 2 in diagram).[3]

  • Reagents: (S)-Tetrahydrofuran-3-ol (1.2 eq), Potassium tert-butoxide (KOtBu, 2.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the alcohol and KOtBu in DMF at 0°C to form the alkoxide.

    • Add the quinazoline intermediate slowly.

    • Heat to 40–50°C for 4 hours. The 6-nitro group activates the 7-fluoro for displacement.

    • Quench: Pour into water. Filter the solid.[4]

  • Why this works: The nitro group ortho to the fluorine lowers the energy of the Meisenheimer complex, allowing the weak oxygen nucleophile to displace the fluorine.

Protocol 3: In Vitro Kinase Assay (EGFR T790M)
  • System: ADP-Glo™ Kinase Assay (Promega).

  • Enzyme: Recombinant human EGFR (T790M/L858R).

  • Substrate: Poly(Glu, Tyr) 4:1.

  • Steps:

    • Incubate compound (serial dilution in DMSO) with EGFR enzyme, ATP (10 µM), and substrate in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Reaction time: 60 min at 25°C.

    • Add ADP-Glo Reagent (40 min) to deplete remaining ATP.

    • Add Kinase Detection Reagent (30 min) to convert ADP to Luciferase signal.

    • Read: Luminescence (RLU). Calculate IC50 using non-linear regression.

Part 5: Structural Pharmacophore Map

This diagram visualizes how the final derivative (synthesized from the core) interacts with the EGFR T790M binding pocket.

Pharmacophore Warhead Acrylamide Warhead (From 6-NO2) Cys797 Cys797 (Nucleophile) Warhead->Cys797 Covalent Bond (Michael Addition) CoreRing Quinazoline Core Met793 Met793 (Hinge Region) CoreRing->Met793 H-Bonding Tail Solubilizing Tail (Replaces 7-F) Solvent Solvent Front Tail->Solvent Exposed Head Anilino Ring (At C4) Gatekeeper Met790 (Gatekeeper) Head->Gatekeeper Hydrophobic Interaction

Caption: The 6-position warhead (derived from nitro) covalently locks the drug to Cys797, bypassing the T790M resistance mechanism.

References

  • ChemicalBook. (2025). 7-Fluoro-6-nitroquinazolin-4(3H)-one Biological Activity and Synthesis. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine Compound Summary. Retrieved from

  • Frontiers in Chemistry. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Retrieved from

  • Atlantis Press. (2017).[5] Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine (Afatinib Intermediate). Retrieved from

  • MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl).[3] Retrieved from

Sources

Technical Dossier: 7-Fluoro-6-nitro-4-hydroxyquinazoline (CAS 162012-69-3)

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Process Guide Subject: Chemical Properties, Synthesis, and Application in EGFR TKI Development[1]

Executive Summary

7-Fluoro-6-nitro-4-hydroxyquinazoline (CAS 162012-69-3) is a high-value heterocyclic building block serving as the structural backbone for second-generation irreversible EGFR tyrosine kinase inhibitors (TKIs), most notably Afatinib (BIBW 2992) .[1]

This compound represents a "linchpin" intermediate: its 4-position hydroxyl group allows for activation (chlorination) to couple with aniline derivatives, while the 7-position fluorine and 6-position nitro groups provide orthogonal handles for further functionalization.[1] The fluorine atom specifically modulates metabolic stability and lipophilicity, while the nitro group serves as a masked amine for the eventual attachment of the Michael acceptor warhead (acrylamide moiety) critical for covalent enzyme inhibition.

This guide provides a comprehensive analysis of its physicochemical properties, industrial synthesis routes, quality control parameters, and downstream applications in pharmaceutical development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
Chemical Name 7-Fluoro-6-nitroquinazolin-4(3H)-one
Synonyms 7-Fluoro-6-nitro-4-hydroxyquinazoline; 7-Fluoro-6-nitro-4-quinazolinol
CAS Number 162012-69-3
Molecular Formula C₈H₄FN₃O₃
Molecular Weight 209.13 g/mol
Appearance Yellow to light brown crystalline solid
Melting Point >274°C (decomposition)
Solubility Low in water; Soluble in DMSO, DMF, warm Acetic Acid
pKa ~8.5 (Amide/Imidic acid tautomer)
Stability Stable under normal conditions; Hygroscopic; Light sensitive

Synthesis & Manufacturing Process

The industrial preparation of CAS 162012-69-3 typically follows a convergent route starting from substituted benzoic acid derivatives.[1] The process is designed to maximize regioselectivity during the nitration step.

Synthetic Route (The "Nitration" Strategy)

The most robust pathway involves the cyclization of 2-amino-4-fluorobenzoic acid followed by electrophilic aromatic substitution.[1]

Step 1: Cyclization to Quinazoline Core

  • Reagents: 2-Amino-4-fluorobenzoic acid + Formamidine acetate (or Formamide).[1][2]

  • Conditions: Reflux in ethanol or methoxyethanol (110–130°C).

  • Mechanism: Condensation followed by dehydration yields 7-fluoroquinazolin-4(3H)-one .[1]

  • Yield: ~85-90%.[1]

Step 2: Regioselective Nitration (Critical Step)

  • Precursor: 7-Fluoroquinazolin-4(3H)-one.[1]

  • Reagents: Fuming Nitric Acid (HNO₃) + Concentrated Sulfuric Acid (H₂SO₄).[3]

  • Conditions: 0°C addition, then heating to 90–100°C for 1–2 hours.

  • Outcome: The directing effects of the fluoro (ortho/para director) and the fused ring system favor nitration at the C6 position.

  • Purification: The reaction mixture is quenched in ice water. The product precipitates as a yellow solid. Recrystallization from acetic acid is often required to remove the 8-nitro isomer.[1]

Synthesis Workflow Diagram

The following diagram illustrates the transformation from raw materials to the final Afatinib API, highlighting the role of CAS 162012-69-3.[1]

SynthesisPathway Start 2-Amino-4-fluorobenzoic acid Step1 7-Fluoroquinazolin-4(3H)-one Start->Step1 Cyclization (Formamidine acetate) Target CAS 162012-69-3 (7-Fluoro-6-nitro-4-hydroxyquinazoline) Step1->Target Nitration (HNO3/H2SO4) Intermediate1 4-Chloro-7-fluoro-6-nitroquinazoline Target->Intermediate1 Chlorination (SOCl2 or POCl3) Intermediate2 SNAr Coupling Product (Aniline Addition) Intermediate1->Intermediate2 3-Chloro-4-fluoroaniline Final Afatinib (API) Intermediate2->Final 1. Etherification (THF ring) 2. Nitro Reduction 3. Acrylamide coupling

Caption: Synthesis workflow showing the central role of CAS 162012-69-3 in the production of Afatinib.

Applications in Drug Development

CAS 162012-69-3 is not merely a passive intermediate; its structure dictates the pharmacophore of the final drug.[1]

The "Scaffold" Utility
  • 4-Position Reactivity: The hydroxyl group exists in tautomeric equilibrium with the ketone.[1] It is readily converted to a chloride (using SOCl₂ or POCl₃), creating a highly electrophilic site for S_NAr reactions with anilines. This forms the "hinge-binding" region of the kinase inhibitor.[1]

  • 7-Position Fluorine: The fluorine atom serves as a leaving group for nucleophilic aromatic substitution.[1] In Afatinib synthesis, this fluorine is displaced by (S)-3-hydroxytetrahydrofuran to introduce the solubilizing ether tail.[1]

  • 6-Position Nitro: This group is a precursor to the amine.[1][4] Once reduced, the resulting amine reacts with 4-(dimethylamino)crotonyl chloride to form the acrylamide "warhead," which covalently bonds to Cys797 in the EGFR active site.

Downstream Processing Protocol (Example)

To convert CAS 162012-69-3 into the next intermediate:

  • Chlorination: Suspend 10g of 162012-69-3 in Toluene. Add POCl₃ (1.5 eq) and catalytic DMF. Heat to 90°C until clear.

  • Coupling: Evaporate excess POCl₃. Dissolve residue in DCM/Isopropanol. Add 3-chloro-4-fluoroaniline (1.0 eq).[1] The HCl salt of the product precipitates immediately.

Quality Control & Impurity Management

Ensuring the purity of CAS 162012-69-3 is critical because impurities here (especially isomers) are difficult to remove in later steps.[1]

Critical Quality Attributes (CQAs)
  • Assay (HPLC): ≥ 98.0%.

  • Regioisomer Content: The 8-nitro isomer must be controlled (< 0.5%).

  • Loss on Drying: < 0.5% (Water interferes with chlorination).

  • Sulfated Ash: < 0.1%.

Impurity Control Loop Diagram

QualityControl RawMaterial Crude Nitration Product Check1 HPLC Analysis (Isomer Detection) RawMaterial->Check1 Recryst Recrystallization (Acetic Acid/MeOH) Check1->Recryst Isomer > 0.5% Pass Release for Chlorination Check1->Pass Isomer < 0.5% Recryst->Check1 Re-test

Caption: Decision tree for managing regioisomer impurities during the purification of CAS 162012-69-3.

Handling, Safety, and Storage

Signal Word: Warning GHS Hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocol:

  • Store in a cool, dry place (2-8°C preferred for long term).

  • Keep container tightly closed to prevent moisture absorption (hygroscopic).

  • Protect from light.

Sourcing & Supplier Evaluation

When selecting a supplier for CAS 162012-69-3, researchers should validate the vendor based on the following criteria rather than price alone.

Supplier Tiers
  • Catalog Suppliers (mg to g scale): suitable for early R&D.

    • Examples: Sigma-Aldrich, BLDpharm, Combi-Blocks.[1]

  • CROs/CMOs (kg scale): Required for pilot plant or GMP production.

    • Examples: Pharmaffiliates, Watson International, specialized Indian/Chinese CMOs.

Audit Checklist
  • CoA Verification: Does the CoA explicitly list the isomer content?

  • Synthetic Route Disclosure: Will they confirm if they use the nitration route (risk of isomers) or a different method?

  • Stock Availability: Is it fresh stock? (Nitro compounds can degrade over years if poorly stored).

References

  • Synthesis of Quinazoline Derivatives: Rewcastle, G. W., et al. "Tyrosine kinase inhibitors. 10. 6-Amino-quinazoline derivatives with potent and selective epidermal growth factor receptor tyrosine kinase inhibitory activity."[1] Journal of Medicinal Chemistry, 1996.

  • Afatinib Process Optimization: "A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate." SyncSci Publishing, 2019.[5]

  • Crystal Structure Analysis: "7-Fluoro-6-nitroquinazolin-4(3H)-one." PubMed Central (PMC).

  • Patent for Preparation: Boehringer Ingelheim International GmbH. "Process for the preparation of quinazoline derivatives." WO2007085638.

  • Safety Data Sheet: 7-Fluoro-6-nitro-4-hydroxyquinazoline SDS. Fisher Scientific / BLDpharm.

Sources

Methodological & Application

synthesis of afatinib using 7-Fluoro-6-Nitro-4(H)-Quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

This Application Note details the synthesis of Afatinib, an irreversible EGFR/HER2 inhibitor, utilizing 7-fluoro-6-nitro-4(3H)-quinazolinone as the starting scaffold. While various routes exist, this specific pathway is favored in process chemistry for its high regioselectivity and cost-efficiency.

Why this Route?

  • Regiocontrol: The ortho-nitro group at position 6 activates the fluorine at position 7, facilitating a clean Nucleophilic Aromatic Substitution (

    
    ) with the chiral alcohol later in the sequence.
    
  • Atom Economy: Telescoping the chlorination and aniline coupling steps reduces solvent waste and isolation losses.

  • Impurity Management: The "Halo-Crotonyl" strategy (detailed in Stage IV) avoids the polymerization risks associated with direct coupling of the Michael acceptor moiety.

Retrosynthetic Logic & Pathway

The synthesis is deconstructed into four critical stages. The logic relies on sequential activation of the quinazoline core: first at C4 (via chlorination) and then at C7 (via nitro-activation).

Afatinib_Synthesis SM Starting Material 7-Fluoro-6-nitro-4(3H)-quinazolinone Int1 Intermediate 1 4-Chloro-7-fluoro-6-nitroquinazoline SM->Int1 POCl3, TEA (Chlorination) Int2 Intermediate 2 N-(3-chloro-4-fluorophenyl)-7-fluoro- 6-nitroquinazolin-4-amine Int1->Int2 3-Chloro-4-fluoroaniline (SnAr C4) Int3 Intermediate 3 (S)-7-(THF-3-yloxy) Analogue Int2->Int3 (S)-THF-3-ol, KOtBu (SnAr C7) Int4 Intermediate 4 6-Amino Derivative Int3->Int4 H2, Raney Ni (Nitro Reduction) Final Afatinib (Free Base) Int4->Final 1. 4-Bromocrotonyl Cl 2. Dimethylamine (Acylation/Amination)

Figure 1: Step-wise synthetic flow emphasizing the sequential functionalization of the quinazoline core.[1][2][3]

Detailed Experimental Protocol

Stage I: Activation and C4-Arylation (Telescoped)

Objective: Convert the inert quinazolinone to the reactive 4-anilino intermediate. Reaction Type: Chlorination followed by


.

Reagents:

  • 7-Fluoro-6-nitro-4(3H)-quinazolinone (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (5.0 equiv)
    
  • Triethylamine (TEA) (2.0 equiv)

  • 3-Chloro-4-fluoroaniline (1.1 equiv)[2]

  • Solvent: Toluene or Acetonitrile

Protocol:

  • Chlorination: Charge the reactor with starting material and Toluene. Add TEA.

  • Add

    
     dropwise at ambient temperature to control exotherm.
    
  • Heat to 85°C for 4–6 hours. Monitor by HPLC for disappearance of starting material (<0.5%).

  • Solvent Swap (Critical): Distill off excess

    
     under reduced pressure (co-distill with toluene). Note: Residual 
    
    
    
    will compete with the aniline in the next step, generating impurities.
  • Coupling: Redissolve the crude 4-chloro residue in dry Toluene/Isopropanol (10:1).

  • Add 3-Chloro-4-fluoroaniline dissolved in Toluene.

  • Stir at 40–50°C for 2 hours. The product often precipitates as the hydrochloride salt.

  • Workup: Cool to 0°C. Filter the yellow solid. Wash with cold isopropanol.

  • Neutralization: Reslurry in Methanol/Water and adjust pH to 8 with saturated

    
     to obtain the free base Intermediate 2 .
    
Stage II: Regioselective C7-Etherification

Objective: Install the chiral tetrahydrofuran moiety. Mechanism:


 where the 7-Fluorine is displaced.[3][4] The 6-Nitro group is essential here as it activates the 7-position via resonance withdrawal.

Reagents:

  • Intermediate 2 (1.0 equiv)

  • (S)-Tetrahydrofuran-3-ol (1.2 equiv)[2]

  • Potassium tert-butoxide (

    
    ) (2.5 equiv)
    
  • Solvent: DMF or DMAc (Anhydrous)

Protocol:

  • Alkoxide Formation: In a separate vessel, dissolve (S)-THF-3-ol in anhydrous DMF. Cool to 0°C. Add

    
     portion-wise. Stir for 30 mins to form the potassium alkoxide.
    
  • Displacement: Dissolve Intermediate 2 in DMF and cool to -10°C.

  • Slowly add the alkoxide solution to the Intermediate 2 solution. Rate Control: Maintain internal temperature < 0°C.

  • Allow to warm to 20°C and stir for 2–4 hours.

  • Quench: Pour reaction mixture into ice-water (10 volumes).

  • Isolation: Filter the resulting precipitate. Wash copiously with water to remove DMF. Dry at 50°C under vacuum.

    • Checkpoint: Verify enantiomeric purity. Racemization is rare under these conditions but possible if temperature spikes >40°C.

Stage III: Nitro Reduction

Objective: Unmask the amine for the final "warhead" installation.

Reagents:

  • Intermediate 3[1][3][4][5]

  • Raney Nickel (10% w/w loading) or Pd/C

  • Hydrogen Gas (balloon or 3 bar)

  • Solvent: Methanol/THF (1:1)

Protocol:

  • Dissolve Intermediate 3 in Methanol/THF.

  • Add catalyst under Nitrogen atmosphere.

  • Purge with Hydrogen and stir at RT for 6–12 hours.

  • Filtration: Filter through Celite to remove catalyst. Safety: Keep catalyst wet to prevent pyrophoric ignition.

  • Concentrate filtrate to obtain the 6-Amino Intermediate (Intermediate 4) . Use immediately due to oxidation sensitivity.

Stage IV: The "Halo-Crotonyl" Acylation Strategy

Objective: Install the dimethylaminocrotonyl side chain. Expert Insight: Direct reaction with 4-(dimethylamino)but-2-enoyl chloride is prone to polymerization. The robust industrial method uses a two-step sequence: Acylation with 4-bromocrotonyl chloride followed by amine displacement.

Protocol:

  • Acylation: Dissolve Intermediate 4 in THF/DMAc at 0°C. Add

    
     (1.5 equiv).
    
  • Add 4-bromocrotonyl chloride (1.1 equiv) dropwise. Stir at 0°C for 1 hour.

  • Amination: To the same vessel (or after workup of the bromo-intermediate), add Dimethylamine (2.0 M in THF, 5.0 equiv).

  • Stir at RT for 3 hours.

  • Final Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with brine.

  • Crystallization: Crystallize from Acetone/Water or Methanol/IPA to obtain Afatinib Free Base .

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTarget RangeScientific Rationale
Water Content (Stage I) < 0.1%

hydrolyzes rapidly. Moisture generates phosphoric acid, stalling the chlorination and reducing yield.
Temp Control (Stage II) -10°C to 20°CThe 7-Fluoro displacement is exothermic. High temps (>40°C) cause side reactions at the 4-amino position or ether cleavage.
Base Stoichiometry (Stage II) 2.5 equiv1 equiv neutralizes the acidic proton on the 4-aniline nitrogen; >1 equiv is required to form the alkoxide.
Acylation pH (Stage IV) pH 8–9Acidic conditions can hydrolyze the newly formed amide; too basic conditions can hydrolyze the crotonyl chloride before reaction.
Impurity Profile Management[6]
  • Acetamide Impurity: Formed if solvent contains acetic acid traces or during overheating in amide solvents.

  • N-Oxide: Formed if the final product is exposed to air/light in solution for prolonged periods. Store solid under Nitrogen.

  • Hydrolysis Product: The 4-chloro intermediate can hydrolyze back to the starting quinazolinone if moisture enters Stage I.

References

  • Boehringer Ingelheim International GmbH. (2002). Quinazoline derivatives, pharmaceutical compositions containing them, and their use for the treatment of benign and malignant tumor diseases. WO Patent 02/50043. Link

  • SyncSci Publishing. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate.[6][7] Chemical Reports.[5][6][7] Link

  • Atlantis Press. (2017).[8] Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine.[3][8][9][10] 2016 International Conference on Engineering, Medicine and and Chemical Materials (EMCM 2016). Link

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10640649: N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine.[11]Link

Sources

protocol for N-arylation of 7-Fluoro-6-Nitro-4(H)-Quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocol for the N-Arylation of 7-Fluoro-6-Nitro-4(H)-Quinazoline

Part 1: Strategic Analysis & Mechanistic Rationale

1.1 The Substrate Challenge The substrate, 7-Fluoro-6-nitroquinazolin-4(3H)-one, represents a "privileged scaffold" in medicinal chemistry, serving as the core for EGFR inhibitors like Afatinib. However, its functionalization presents a dichotomy:

  • Electronic Deactivation: The C6-nitro and C7-fluoro groups are strong electron-withdrawing groups (EWGs). This significantly increases the acidity of the N3-proton (

    
     estimated < 10), making the lactam nitrogen a poor nucleophile for standard 
    
    
    
    alkylations but an excellent candidate for metal-mediated cross-couplings.
  • Regioselectivity (N3 vs. O4): The lactam-lactim tautomerism allows for potential O-arylation. Protocols must be tuned to favor the thermodynamic N-aryl product over the kinetic O-aryl ether.

1.2 The "N-Arylation" Distinction In the context of quinazoline drug synthesis, "N-arylation" is often conflated with two distinct pathways. This guide focuses on Pathway A (Direct N3-Arylation), which preserves the carbonyl.

  • Pathway A (Target of this Guide): Attachment of an aryl group to the N3 position of the intact quinazolinone ring. Used for creating novel PARP or kinase inhibitors.

  • Pathway B (Alternative Context): Conversion of the C4-carbonyl to a leaving group (Cl/OTs) followed by displacement with an aniline. This is technically C4-amination but results in an N-aryl secondary amine (e.g., Gefitinib synthesis). See Section 4 for a brief note on this.

1.3 Selection of Methodology: Chan-Lam vs. Buchwald-Hartwig For this specific electron-deficient substrate, Copper-Catalyzed Oxidative Coupling (Chan-Lam) is the superior primary protocol.

  • Reasoning: The high acidity of the N3-H facilitates facile deprotonation and coordination to Cu(II). Palladium cycles (Buchwald-Hartwig) can be sluggish with electron-deficient amides due to difficult reductive elimination. Furthermore, Chan-Lam uses aryl boronic acids, which are air-stable and avoid the need for strong bases that might trigger nucleophilic attack at the sensitive C7-fluorine position.

Part 2: Experimental Protocols

Protocol A: Copper(II)-Mediated N-Arylation (Chan-Lam Coupling)

The Gold Standard for N3-Arylation of Electron-Deficient Quinazolinones.

Reaction Scheme:



Materials:

  • Substrate: 7-Fluoro-6-nitroquinazolin-4(3H)-one (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (2.0 equiv)

  • Catalyst: Copper(II) Acetate [Cu(OAc)₂] (1.0 equiv) – Stoichiometric Cu is recommended for difficult substrates to drive kinetics, though 0.2 equiv is possible with O₂ balloons.

  • Base: Pyridine (2.0 equiv) or TEA (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (if solubility is poor).

  • Additives: Molecular Sieves (4Å), activated.

Step-by-Step Methodology:

  • Preparation: Oven-dry a 25 mL round-bottom flask. Add 4Å molecular sieves (200 mg) and flame-dry under vacuum to remove trace water (critical for yield).

  • Charging: Cool to room temperature (RT). Add Substrate (1.0 mmol, 209 mg), Aryl Boronic Acid (2.0 mmol), and Cu(OAc)₂ (1.0 mmol, 181 mg).

  • Solvation: Add DCM (10 mL). If the substrate does not dissolve due to the nitro group, add dry DMF dropwise (up to 2 mL) until a homogenous suspension or solution is achieved.

  • Activation: Add Pyridine (2.0 mmol, 161 µL) slowly. The solution should turn a deep blue/green (characteristic of Cu-amine complexes).

  • Oxidation: Equip the flask with a drying tube (CaCl₂) or an O₂ balloon. Stir vigorously at RT for 24–48 hours.

    • Note: For electron-poor boronic acids, heat to 40°C.

  • Monitoring: Monitor by TLC (5% MeOH in DCM). The product usually has a higher R_f than the starting lactam.

  • Workup:

    • Dilute with EtOAc (50 mL).

    • Wash with 1M HCl (2 x 20 mL) to remove pyridine and copper salts.

    • Wash with sat. NaHCO₃ and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Table 1: Troubleshooting the Chan-Lam Protocol

IssueRoot CauseSolution
Low Conversion Poor solubility of Nitro-QuinazolineSwitch solvent to 1,4-Dioxane or DMF; increase Temp to 60°C.
O-Arylation Kinetic control favoring O-isomerEnsure thermodynamic conditions (longer time, RT). Switch base to TEA.
Protodeboronation Unstable Boronic AcidAdd 4Å Sieves; add Cu(OAc)₂ in portions.
C7-Substitution Nucleophilic attack at C-FAvoid strong amine bases; stick to Pyridine. Do not overheat (>80°C).
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Alternative for use with Aryl Halides.

Catalyst System: Pd₂dba₃ / Xantphos.[1]

  • Rationale: Xantphos has a wide bite angle, favoring the reductive elimination of the amide-aryl bond.

Methodology:

  • In a glovebox or under Argon, combine Substrate (1.0 equiv), Aryl Bromide (1.2 equiv), Pd₂dba₃ (5 mol%), and Xantphos (10 mol%).

  • Add Cs₂CO₃ (2.0 equiv). Note: Cs₂CO₃ is preferred over NaOtBu to prevent SNAr at the C7-Fluorine.

  • Suspend in anhydrous 1,4-Dioxane (0.2 M).

  • Reflux (100°C) for 12–18 hours.

  • Filter through Celite and purify.

Part 3: Visualization & Logic

3.1 Mechanistic Pathway (Chan-Lam) The following diagram illustrates the oxidative cycle, highlighting the critical role of the base in deprotonating the acidic N3-H.

ChanLamMechanism Start Start: Quinazolinone + Cu(OAc)2 ComplexA Complex A: Cu(II)-Amide Species (Deprotonation by Pyridine) Start->ComplexA Pyridine (-AcOH) Transmetalation Transmetalation: Ar-B(OH)2 enters Cu(II) -> Cu(III) or Cu(II)-Ar ComplexA->Transmetalation + Ar-B(OH)2 RedElim Reductive Elimination: Formation of N-Aryl Bond Release of Cu(I) Transmetalation->RedElim Slow Step Oxidation Oxidation Loop: Cu(I) -> Cu(II) by Air/O2 RedElim->Oxidation Cu(I) species Product Product: N3-Aryl-Quinazolinone RedElim->Product Oxidation->Start Regenerated Catalyst

Figure 1: Catalytic cycle for the Cu(II)-mediated N-arylation. Note the requirement for re-oxidation of Cu(I) if using catalytic loading.

3.2 Decision Workflow for Functionalization

Workflow Input Substrate: 7-F-6-NO2-Quinazolinone Choice Target Structure? Input->Choice RouteA N3-Aryl (Lactam intact) Choice->RouteA N-Arylation RouteB C4-Amino (Aniline sub.) Choice->RouteB C-Amination (Afatinib-like) ReagentA Partner: Aryl Boronic Acid RouteA->ReagentA ReagentB Partner: Aryl Halide RouteA->ReagentB Action3 Chlorination (SOCl2) then SNAr RouteB->Action3 Action1 Protocol A: Chan-Lam (Cu) ReagentA->Action1 Action2 Protocol B: Buchwald (Pd) ReagentB->Action2

Figure 2: Strategic decision tree. Select Protocol A for direct N-arylation using Boronic Acids.

Part 4: Safety & Handling

  • Nitro Compounds: The 6-nitro group poses a potential energetic risk. Do not subject the reaction mixture to temperatures >120°C.

  • Heavy Metals: Copper and Palladium residues must be scavenged (e.g., using QuadraSil® scavengers) before biological testing, as they can interfere with kinase assays.

  • Hydrofluoric Acid Potential: While the C-F bond is stable under Chan-Lam conditions, harsh basic conditions in the presence of water could theoretically release fluoride ions. Use glass-coated vessels or check compatibility.

References

  • Godeau, J., et al. (2015). "Cu/Pd-Catalyzed C-2-H Arylation of Quinazolin-4(3H)-ones with (Hetero)aryl Halides."[2] European Journal of Organic Chemistry. Link

  • Liu, Q., et al. (2013). "Copper-Catalyzed Sequential N-Arylation and Aerobic Oxidation: Synthesis of Quinazoline Derivatives."[3] Synlett. Link

  • Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cu(OAc)2." Tetrahedron Letters.
  • Rewcastle, G. W., et al. (1996). "Tyrosine kinase inhibitors. 10. 6-Amino-4-(phenylamino)quinazolines." Journal of Medicinal Chemistry. (Reference for the synthesis of the 7-fluoro-6-nitro substrate). Link

Sources

Application Notes & Protocols: Leveraging 7-Fluoro-6-Nitro-4(H)-Quinazoline for the Rational Design of Advanced EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of targeted cancer therapeutics.[1][2] This document provides an in-depth guide for researchers and drug development professionals on the strategic use of 7-Fluoro-6-Nitro-4(H)-Quinazoline (also known as 7-Fluoro-6-nitroquinazolin-4(3H)-one) as a pivotal intermediate in the synthesis of next-generation EGFR inhibitors. We will explore the chemical rationale behind its selection, provide detailed synthetic protocols, and outline robust methodologies for the biological evaluation of the resulting compounds.

Introduction: The Strategic Importance of the Quinazoline Scaffold and the 7-Fluoro-6-Nitro Intermediate

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation.[3][4] Its dysregulation, through overexpression or mutation, is a key driver in the pathogenesis of various solid tumors, most notably non-small cell lung cancer (NSCLC).[5][6] Consequently, inhibiting EGFR's kinase activity has become a validated and highly successful therapeutic strategy.

The 4-anilinoquinazoline core has emerged as a privileged scaffold for EGFR inhibitors due to its remarkable affinity for the ATP-binding site of the EGFR kinase domain.[1][2][7] First and second-generation inhibitors like Gefitinib, Erlotinib, and Afatinib are all built upon this fundamental structure.

The intermediate, 7-Fluoro-6-Nitro-4(H)-Quinazoline , is an exceptionally valuable starting material for creating advanced EGFR inhibitors due to its unique trifunctional architecture:

  • C4-Carbonyl Group: This position is readily converted into a 4-chloro derivative, an excellent leaving group for the crucial nucleophilic aromatic substitution (SNAr) reaction with various anilines. This step anchors the inhibitor to the hinge region of the kinase.[8][9][10]

  • C6-Nitro Group: The nitro moiety serves as a synthetic handle. It can be easily reduced to a primary amine (NH₂), which provides a strategic attachment point for introducing side chains.[11] In second-generation covalent inhibitors, this position is used to append a Michael acceptor group that irreversibly binds to a cysteine residue (Cys797) in the active site.[12]

  • C7-Fluoro Group: The presence of fluorine can significantly enhance the biological activity and pharmacokinetic profile of the final compound. It can improve metabolic stability and modulate the molecule's lipophilicity and binding affinity.[11]

This guide provides the necessary protocols to harness the potential of this versatile intermediate.

Caption: Key reactive sites on the 7-Fluoro-6-Nitro-4(H)-Quinazoline scaffold.

Synthesis of Key Intermediate: 7-Fluoro-6-Nitroquinazolin-4(3H)-one

Rationale: The synthesis begins with the nitration of the pre-formed quinazolinone ring. This is a standard electrophilic aromatic substitution where the nitro group is directed to the C6 position. The use of a strong acid mixture is required to activate the nitrating agent and protonate the quinazolinone ring system.

Protocol 2.1: Nitration of 7-Fluoroquinazolin-4(3H)-one

This protocol is adapted from the procedure described by Rewcastle et al. and is a common method for this transformation.[13]

Materials:

Reagent/Solvent CAS Number Molecular Formula Notes
7-Fluoroquinazolin-4(3H)-one 16499-57-3 C₈H₅FN₂O Starting Material
Concentrated Sulfuric Acid (H₂SO₄) 7664-93-9 H₂SO₄ 98%
Fuming Nitric Acid (HNO₃) 7697-37-2 HNO₃ >90%
Deionized Water (H₂O) 7732-18-5 H₂O For quenching
Crushed Ice N/A H₂O For quenching

| Acetic Acid | 64-19-7 | C₂H₄O₂ | For recrystallization |

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully prepare a 1:1 mixture of concentrated sulfuric acid and fuming nitric acid. Cool the mixture to 0-5°C in an ice bath. Caution: This mixture is extremely corrosive and a strong oxidizing agent. Perform this step in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

  • Addition of Starting Material: Slowly and portion-wise, add 7-Fluoroquinazolin-4(3H)-one to the chilled acid mixture while maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 100°C (373 K) and maintain for 1 hour.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and deionized water. Very slowly and carefully, pour the reaction mixture onto the ice-water slurry with vigorous stirring. A yellow precipitate will form.[13]

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from glacial acetic acid to yield pure 7-fluoro-6-nitroquinazolin-4(3H)-one as a yellow crystalline solid.[13]

Caption: Synthetic workflow for 7-Fluoro-6-nitroquinazolin-4(3H)-one.

EGFR Inhibitor Synthesis from the Key Intermediate

Rationale: The following multi-step synthesis is a general and modular approach to creating a diverse library of 4-anilinoquinazoline inhibitors. Each step is designed to install a key pharmacophoric element.

Protocol 3.1: General Synthetic Pathway

Sources

application of 7-Fluoro-6-Nitro-4(H)-Quinazoline in cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-Fluoro-6-Nitro-4(H)-Quinazoline as a Privileged Scaffold for EGFR/HER2-Targeted Oncology Research

Abstract & Core Utility

7-Fluoro-6-Nitro-4(H)-Quinazoline (CAS: 162012-69-3), often referred to as the "Afatinib Core," is a critical heterocyclic intermediate used in the synthesis of second-generation, irreversible EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinase inhibitors (TKIs). Unlike first-generation reversible inhibitors (e.g., Gefitinib), the 6-nitro group on this scaffold serves as a masked amine, allowing for the subsequent attachment of acrylamide "warheads" that form covalent bonds with Cys797 of EGFR.

Primary Applications:

  • Fragment-Based Drug Discovery (FBDD): Utilization as a solubility-optimized scaffold for generating 4-anilinoquinazoline libraries.

  • Negative Control in SAR Studies: Establishing baseline scaffold toxicity versus target-specific inhibition in cancer cell lines (A549, H1975, BT474).

  • Chemical Biology Probes: Synthesis of fluorescently labeled or biotinylated kinase probes targeting the ATP-binding pocket.

Technical Specifications & Preparation

ParameterSpecification
IUPAC Name 7-Fluoro-6-nitroquinazolin-4(3H)-one
Molecular Weight 209.13 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO (>50 mM); Poorly soluble in water/PBS
Storage -20°C, desiccated, protected from light
Stability Stable in DMSO for 1 month at -20°C; avoid freeze-thaw cycles
Stock Solution Preparation (10 mM)
  • Weigh 2.09 mg of 7-Fluoro-6-Nitro-4(H)-Quinazoline.[1]

  • Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into 50 µL volumes in amber tubes to prevent light-induced degradation of the nitro group.

  • Store at -20°C.

Mechanism of Action: The Scaffold Role

This molecule itself is not a potent EGFR inhibitor in its native form. It requires chemical activation at the C4 position (to bind the hinge region) and reduction/acylation at the C6 position (to interact with the solvent front or Cys797).

  • The "Application" is the Transformation: Researchers use this core to synthesize active inhibitors directly before cell treatment or to test the "naked" scaffold's off-target toxicity.

  • Pathway Context: The derived inhibitors block the ATP-binding pocket of EGFR, preventing autophosphorylation and downstream signaling (MAPK/ERK, PI3K/AKT).

EGFR_Inhibition_Workflow Scaffold 7-Fluoro-6-Nitro-4(H)-Quinazoline (Inactive Scaffold) Activation Chemical Activation (POCl3/SOCl2 -> Aniline Subst.) Scaffold->Activation Derivatization Cell Cancer Cell (A549/H1975) EGFR Overexpression Scaffold->Cell Negative Control (Assessing Scaffold Toxicity) ActiveDrug 4-Anilino-Quinazoline (Active EGFR Inhibitor) Activation->ActiveDrug Yields ActiveDrug->Cell Treatment Target EGFR ATP Pocket (L858R / T790M) Cell->Target Binding Outcome Apoptosis & Signaling Arrest Target->Outcome Inhibition

Figure 1: The workflow of transforming the inactive 7-fluoro-6-nitro scaffold into a bioactive inhibitor for cancer research.

Protocol A: In Vitro Cytotoxicity Profiling (MTT Assay)

Objective: To determine the baseline cytotoxicity of the scaffold (Negative Control) compared to a reference inhibitor (e.g., Afatinib) in non-small cell lung cancer (NSCLC) lines.

Materials:

  • Cell Lines: A549 (Wild-type EGFR), NCI-H1975 (T790M/L858R mutant).

  • Reagents: MTT Reagent (5 mg/mL in PBS), DMSO.

  • Compounds: 7-Fluoro-6-Nitro-4(H)-Quinazoline (Test), Afatinib (Positive Control).

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest cells during the logarithmic growth phase.

    • Seed 3,000–5,000 cells/well in 96-well plates in 100 µL complete medium (RPMI-1640 + 10% FBS).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Stock Solution (10 mM) in serum-free medium.

    • Concentration Range: 0.01, 0.1, 1, 10, 50, 100 µM.

    • Add 100 µL of diluted compound to respective wells (Final DMSO concentration < 0.5%).

    • Control Wells: Vehicle control (0.5% DMSO only) and Blank (medium only).

    • Incubate for 72 hours .

  • MTT Addition & Readout:

    • Add 20 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C (purple formazan crystals will form).

    • Carefully aspirate the supernatant (do not disturb crystals).

    • Add 150 µL DMSO to dissolve the crystals. Shake plate for 10 mins.

    • Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

Data Interpretation (Expected Results):

CompoundCell LineExpected IC50Interpretation
Afatinib (Ref) NCI-H1975< 50 nMPotent inhibition of mutant EGFR.
7-Fluoro-6-Nitro... NCI-H1975> 50 µM Inactive. Confirms the core alone does not bind EGFR effectively.
7-Fluoro-6-Nitro... A549> 50 µMLow baseline toxicity; suitable scaffold.

Protocol B: Western Blot Analysis (Pathway Validation)

Objective: To confirm that the scaffold alone does not inhibit EGFR phosphorylation, validating it as a clean negative control for SAR studies.

Workflow:

  • Treatment: Treat H1975 cells with 10 µM of 7-Fluoro-6-Nitro-4(H)-Quinazoline vs. 100 nM Afatinib for 6 hours.

  • Stimulation: Stimulate with EGF (100 ng/mL) for 15 mins (if using WT cells; H1975 is constitutively active).

  • Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitors.

  • Detection:

    • Primary Antibodies: p-EGFR (Tyr1068), Total EGFR, p-ERK1/2, Total ERK, GAPDH (Loading Control).

    • Observation: The scaffold-treated lane should show p-EGFR levels identical to the DMSO control (strong bands). The Afatinib lane should show ablated p-EGFR.

Assay_Workflow cluster_0 Experimental Setup cluster_1 Treatments cluster_2 Western Blot Readout (p-EGFR) Steps 1. Seed H1975 Cells 2. Treat (6h) 3. Lysis DMSO DMSO (Vehicle) Steps->DMSO Scaffold 7-F-6-NO2 Core (10 µM) Steps->Scaffold Drug Afatinib (100 nM) Steps->Drug Res_DMSO Band Intensity: HIGH (100%) DMSO->Res_DMSO Res_Scaff Band Intensity: HIGH (~95-100%) Scaffold->Res_Scaff Res_Drug Band Intensity: LOW (<10%) Drug->Res_Drug

Figure 2: Expected Western Blot outcomes demonstrating the lack of inhibitory activity of the unmodified scaffold.

References

  • Rewcastle, G. W., et al. (1996).[2] "Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor." Journal of Medicinal Chemistry.

  • Solca, F., et al. (2012). "Target binding properties and cellular activity of afatinib (BIBW 2992), an irreversible ErbB family blocker." Journal of Pharmacology and Experimental Therapeutics.

  • Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)." Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 137003164, 6-Fluoro-7-nitroquinazolin-4(3H)-one." PubChem.

Sources

Application Note: Comprehensive In Vitro Profiling of Quinazoline-Based EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazoline-based small molecules represent a cornerstone in targeted oncology, specifically engineered to inhibit receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and HER2. First-generation quinazolines, including gefitinib and erlotinib, revolutionized the treatment of non-small cell lung cancer (NSCLC) by reversibly binding to the ATP-binding pocket of the EGFR kinase domain[1]. However, the clinical efficacy of these agents is frequently circumvented by acquired resistance, most notably the T790M "gatekeeper" mutation[2].

This application note provides a field-proven, self-validating in vitro assay architecture designed to evaluate the potency, selectivity, and cellular target engagement of novel quinazoline-based kinase inhibitors.

Mechanistic Rationale & Assay Design

To accurately profile a quinazoline derivative, researchers must account for its mechanism of action (MOA). Quinazolines are Type I kinase inhibitors; they are structurally similar to ATP and compete for the orthosteric ATP-binding site in the active conformation of the kinase[3].

The emergence of the T790M mutation complicates this dynamic. The substitution of threonine with a bulkier methionine not only creates steric hindrance but fundamentally alters the binding kinetics by significantly increasing the kinase's affinity for endogenous ATP[2]. Consequently, ATP outcompetes first-generation quinazolines, rendering them ineffective[4]. Therefore, a robust in vitro profiling strategy must evaluate compounds against both Wild-Type (WT) and T790M mutant kinases, utilizing both biochemical and cellular orthogonal assays.

MOA EGF EGF Ligand EGFR EGFR Kinase Domain (WT or T790M) EGF->EGFR Dimerization & Activation Cascade Signal Transduction (PI3K/AKT, MAPK) EGFR->Cascade Oncogenic Signaling Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->EGFR Competitive Inhibition ATP Intracellular ATP ATP->EGFR Phosphorylation Tumor Tumor Cell Survival & Proliferation Cascade->Tumor Drives

Figure 1: ATP-competitive mechanism of quinazoline inhibitors at the EGFR kinase domain.

Self-Validating Assay Architecture

A trustworthy protocol must be a self-validating system. To ensure data integrity, the following quality control (QC) metrics are embedded into the workflows:

  • Z'-Factor Calculation : Measures assay robustness. A Z'-factor

    
     0.5 is required to validate the assay plate. It is calculated using the positive control (maximum inhibition, e.g., 10 µM Afatinib) and negative control (DMSO vehicle).
    
  • Orthogonal Validation : Biochemical potency (isolated enzyme) must be contextualized with cellular target engagement (intact cells) to account for membrane permeability and intracellular ATP concentrations[3].

Workflow Comp Compound Prep (10-Point Titration) Bio Biochemical Assay (ADP-Glo WT/T790M) Comp->Bio Cell Cellular Assay (p-EGFR ELISA) Comp->Cell QC Quality Control (Z'-Factor > 0.5) Bio->QC Cell->QC Data Data Synthesis (IC50 Calculation) QC->Data

Figure 2: Orthogonal in vitro workflow for validating quinazoline-based kinase inhibitors.

Protocol I: Biochemical Profiling (ADP-Glo™ Kinase Assay)

Objective : Determine the intrinsic biochemical IC₅₀ of quinazoline compounds against isolated EGFR WT and EGFR T790M. Rationale for Assay Choice : The ADP-Glo assay is a universal, luminescent method that measures ADP formed from a kinase reaction[5]. Because quinazolines are ATP-competitive, directly measuring ATP consumption/ADP production provides a highly sensitive readout of inhibitor efficacy.

Step-by-Step Methodology
  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of the quinazoline inhibitor in 100% DMSO. Transfer to a 384-well low-volume white microplate, normalizing the final DMSO concentration to 1% in the assay to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-Incubation : Add 2.5 µL of recombinant EGFR enzyme (WT or T790M) diluted in Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Causality Check: Incubate the enzyme-inhibitor mixture at room temperature for 15 minutes before adding ATP. Because quinazolines are ATP-competitive, this pre-incubation allows the inhibitor to reach binding equilibrium in the active site without having to immediately compete with high concentrations of ATP.

  • Kinase Reaction Initiation : Add 2.5 µL of the ATP/Substrate mix (Poly(Glu,Tyr) 4:1).

    • Critical Parameter: Set the ATP concentration at the apparent

      
       for each specific EGFR variant (e.g., ~10 µM for WT, ~5 µM for T790M). Operating at the ATP 
      
      
      
      ensures that the derived IC₅₀ accurately reflects the inhibitor's affinity (
      
      
      ) according to the Cheng-Prusoff equation.
  • Incubation : Seal the plate and incubate for 60 minutes at room temperature.

  • ATP Depletion : Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Causality Check: This reagent terminates the kinase reaction and actively depletes any remaining unconsumed ATP, ensuring that the final luminescent signal is exclusively derived from the ADP produced by the kinase.

  • Signal Generation : Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert ADP back to ATP and generate a luciferase-driven luminescent signal.

  • Read & Analyze : Read luminescence on a microplate reader. Calculate the Z'-factor using DMSO and no-enzyme controls. Fit the data to a 4-parameter logistic (4PL) curve to determine the IC₅₀.

Protocol II: Cellular Target Engagement (Phospho-EGFR Sandwich ELISA)

Objective : Confirm that the quinazoline inhibitor successfully penetrates the cell membrane and inhibits EGFR autophosphorylation in a physiological environment containing millimolar intracellular ATP.

Step-by-Step Methodology
  • Cell Seeding : Seed human NSCLC cell lines in 96-well plates at 20,000 cells/well. Use PC-9 cells (EGFR Exon 19 deletion, sensitive to 1st-gen quinazolines) and H1975 cells (EGFR L858R/T790M, resistant to 1st-gen quinazolines). Incubate overnight at 37°C, 5% CO₂.

  • Serum Starvation : Wash cells and replace with serum-free media for 16 hours.

    • Causality Check: Serum starvation silences basal kinase signaling, ensuring a high signal-to-noise ratio upon subsequent ligand stimulation.

  • Inhibitor Treatment : Treat cells with a serial dilution of the quinazoline inhibitor for exactly 2 hours.

    • Causality Check: A 2-hour window is sufficient for the drug to equilibrate across the membrane and bind the target, but short enough to prevent the onset of apoptosis, which would artificially skew the phosphorylation readout.

  • Ligand Stimulation : Stimulate cells with 100 ng/mL recombinant human EGF for 10 minutes. Immediately place the plate on ice and wash with ice-cold PBS to halt signal transduction.

  • Lysis & Detection : Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Transfer lysates to a pre-coated sandwich ELISA plate specific for Phospho-EGFR (Tyr1068). Follow standard ELISA detection protocols (HRP-conjugated secondary antibody, TMB substrate, read absorbance at 450 nm).

Quantitative Data Summary

The table below summarizes the expected in vitro pharmacological profile of benchmark quinazoline inhibitors when subjected to the protocols described above. Notice the stark drop-off in biochemical and cellular potency for 1st-generation compounds against the T790M mutation, validating the necessity of dual-variant screening[2].

InhibitorGenerationBinding MOAEGFR WT IC₅₀ (Biochemical)EGFR T790M IC₅₀ (Biochemical)PC-9 (WT-like) p-EGFR IC₅₀
Gefitinib 1st GenReversible~39 nM> 10,000 nM~15 nM
Erlotinib 1st GenReversible~2 nM> 10,000 nM~10 nM
Afatinib 2nd GenIrreversible (Covalent)~0.5 nM~10 nM~1 nM

Note: Data represents typical benchmark ranges. Exact values may fluctuate based on specific ATP concentrations and assay conditions.

References

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. raco.cat.
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. scielo.br.
  • US20200199081A1 - Stk19 inhibitors for treatment of cancer (ADP-Glo Kinase Assay Protocol). google.com.
  • Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. ebin.pub.
  • JAK3 inhibitor VI is a mutant specific inhibitor for epidermal growth factor receptor with the gatekeeper mutation T790M. nih.gov.

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methods for preparing 7-Fluoro-6-Nitro-4(H)-Quinazoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 7-Fluoro-6-Nitro-4(H)-Quinazolinone Derivatives

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the established methodologies for preparing 7-Fluoro-6-Nitro-4(H)-Quinazolinone and its subsequent derivatives. This class of compounds serves as a critical structural motif and a key intermediate in the synthesis of various pharmacologically active agents, most notably in the development of kinase inhibitors for targeted cancer therapy.[1][2]

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-hypertensive properties.[3][4][5] The specific introduction of fluoro and nitro groups at the 7- and 6-positions, respectively, modulates the electronic properties of the molecule, often enhancing binding affinity to biological targets and providing synthetic handles for further molecular elaboration.

This guide eschews a generic template in favor of a logical, process-oriented narrative that follows the synthetic journey from common starting materials to the functionalized quinazolinone core and onward to advanced derivatives. We will delve into the causality behind procedural choices, address potential challenges such as isomer formation, and provide validated, step-by-step protocols.

Core Synthetic Strategy: An Overview

The preparation of functionalized 7-Fluoro-6-Nitro-4(H)-Quinazolinone derivatives is typically achieved through a multi-step sequence. The overall strategy involves the initial construction of the foundational quinazolinone ring system, followed by targeted functionalization (nitration), and subsequent derivatization at the electrophilic C4-position.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: C4-Derivatization A 2-Amino-4-fluorobenzoic Acid B 7-Fluoroquinazolin-4(3H)-one A->B Cyclization (Formamidine Acetate) C 7-Fluoro-6-nitroquinazolin-4(3H)-one B->C Electrophilic Nitration (HNO3/H2SO4) D 4-Chloro-7-fluoro-6-nitroquinazoline C->D Chlorination (POCl3 or SOCl2) E N-Aryl-7-fluoro-6-nitroquinazolin-4-amine (Advanced Derivatives) D->E SNAr Reaction (Aromatic Amine)

Figure 1: Overall synthetic workflow for 7-Fluoro-6-Nitro-4(H)-Quinazolinone derivatives.

Part 1: Synthesis of the Core Intermediate: 7-Fluoro-6-nitroquinazolin-4(3H)-one

The cornerstone of this synthetic pathway is the creation of the title compound, which serves as the primary building block for further derivatization.

Protocol 1A: Synthesis of 7-Fluoroquinazolin-4(3H)-one

The initial step involves the construction of the quinazolinone ring. This is a well-established cyclization reaction, a variant of the Niementowski synthesis, which condenses an anthranilic acid derivative with a one-carbon source, such as formamide or formamidine acetate.[6][7] The use of formamidine acetate is often preferred for its reliability and straightforward reaction conditions.

Causality: The reaction proceeds via an initial nucleophilic attack of the amino group of 2-amino-4-fluorobenzoic acid on the formamidine, followed by an intramolecular cyclization via nucleophilic attack of the newly formed amidine onto the carboxylic acid, with subsequent dehydration to yield the stable, fused heterocyclic system.

Experimental Protocol:

  • To a reaction vessel equipped with a reflux condenser, add 2-amino-4-fluorobenzoic acid and formamidine acetate.

  • Add ethylene glycol monomethyl ether as the solvent.

  • Heat the reaction mixture to reflux under an inert atmosphere for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or water) to remove residual starting materials and solvent.

  • Dry the product under vacuum to yield 7-Fluoroquinazolin-4(3H)-one as a solid.

ParameterConditionSource
Starting Material 2-Amino-4-fluorobenzoic acid[7]
Reagent Formamidine acetate[7]
Solvent Ethylene glycol monomethyl ether[7]
Temperature Reflux[7]
Typical Yield Not specified, but generally high[7]
Protocol 1B: Nitration of 7-Fluoroquinazolin-4(3H)-one

This step introduces the critical nitro group at the C6 position via electrophilic aromatic substitution. The choice of a potent nitrating mixture is essential for achieving good conversion.[1]

Causality & Field Insight: The reaction utilizes a mixture of concentrated sulfuric acid and fuming nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The quinazolinone ring is activated towards electrophilic substitution, and the 7-fluoro substituent is an ortho, para-directing group. While this directs the incoming electrophile to the C6 and C8 positions, the C6 position is generally favored, leading to the desired product.[6] However, the formation of the 8-nitro isomer is a known complication.[6][7] Therefore, purification of the crude product, often by recrystallization or chromatography, is a critical step to ensure the isomeric purity of the 7-fluoro-6-nitroquinazolin-4(3H)-one intermediate.[7]

Experimental Protocol:

  • In a flask maintained in an ice-water bath, carefully add 7-Fluoroquinazolin-4(3H)-one portion-wise to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid. Caution: This mixture is highly corrosive and the reaction is exothermic. Maintain strict temperature control.

  • After the addition is complete, allow the reaction to proceed at an elevated temperature (e.g., 100°C or 373 K) for approximately 1 hour.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto a large volume of ice-water to quench the reaction and precipitate the crude product.

  • Collect the solid by filtration and wash thoroughly with water until the filtrate is neutral.

  • Purify the crude solid by recrystallization from a suitable solvent, such as acetic acid or methanol, to isolate the pure 7-Fluoro-6-nitroquinazolin-4(3H)-one.[1][8]

ParameterConditionSource
Starting Material 7-Fluoroquinazolin-4(3H)-one[1]
Reagents Concentrated H₂SO₄, Fuming HNO₃[1]
Temperature 100 °C (373 K)[1]
Reaction Time 1 hour[1]
Workup Quenching on ice-water[1]
Purification Recrystallization from acetic acid[1]

Part 2: Derivatization at the C4-Position

The 4-oxo group of the quinazolinone core is, in reality, a vinylogous amide and exists in tautomeric equilibrium with a 4-hydroxy form. This functionality can be converted into a reactive leaving group, typically a chloride, which is susceptible to nucleophilic displacement. This opens the door to a vast array of derivatives.

G A 7-Fluoro-6-nitroquinazolin-4(3H)-one B 4-Chloro-7-fluoro-6-nitroquinazoline A->B Reagents: POCl3 or SOCl2 Catalyst: DMF (optional) Condition: Reflux C N-Aryl-7-fluoro-6-nitroquinazolin-4-amine B->C Reagent: Ar-NH2 Base: Triethylamine (Et3N) or DIPEA Solvent: Toluene or Isopropanol

Figure 2: Workflow for the C4-derivatization of the quinazolinone core.

Protocol 2A: Synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline

The conversion of the 4-oxo (or 4-hydroxy) group to a 4-chloro group is a pivotal step, transforming the stable quinazolinone into a highly reactive electrophile for subsequent substitutions.

Causality: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are potent chlorinating agents for hydroxyl groups and amides. The reaction proceeds by activating the oxygen of the carbonyl, making the C4 carbon highly electrophilic and susceptible to attack by a chloride ion, ultimately leading to the displacement of the oxygen functionality.

Experimental Protocol:

  • Suspend 7-Fluoro-6-nitroquinazolin-4(3H)-one in a suitable solvent such as toluene.[8]

  • Add a base, for example, triethylamine.[8]

  • Carefully add phosphorus oxychloride (POCl₃) dropwise at room temperature.[8] A catalytic amount of dimethylformamide (DMF) can be used if thionyl chloride (SOCl₂) is the chlorinating agent.

  • Heat the mixture to reflux (e.g., 80-90°C) for several hours until the reaction is complete as monitored by TLC.[8]

  • Cool the reaction mixture and carefully quench any excess chlorinating agent, often by pouring it onto ice or adding a cold solvent.

  • The product can be isolated by filtration or after extraction with an organic solvent. The crude solid is washed and dried to yield 4-Chloro-7-fluoro-6-nitroquinazoline.

ParameterConditionSource
Starting Material 7-Fluoro-6-nitroquinazolin-4(3H)-one[8]
Chlorinating Agent Phosphorus oxychloride (POCl₃)[8]
Base Triethylamine[8]
Solvent Toluene[8]
Temperature 80-90 °C[8]
Reaction Time ~6 hours[8]
Protocol 2B: Nucleophilic Aromatic Substitution (SNAr) with Amines

The 4-chloroquinazoline is an excellent substrate for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinazoline ring system, further enhanced by the nitro group, makes the C4 position highly susceptible to attack by nucleophiles like primary or secondary amines.

Causality: The SNAr mechanism involves the addition of the nucleophile (the amine) to the electron-deficient C4 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. The leaving group (chloride) is then expelled, and the aromaticity of the quinazoline ring is restored. A non-nucleophilic base is typically required to neutralize the HCl generated during the reaction.

Experimental Protocol (Example: Synthesis of an Afatinib Intermediate):

  • Dissolve or suspend the 4-Chloro-7-fluoro-6-nitroquinazoline in a solvent like toluene.[8]

  • Add the desired amine nucleophile, for example, 3-chloro-4-fluoroaniline.[8]

  • Maintain the temperature at a moderately elevated level (e.g., 40-50°C) and allow the reaction to proceed for about an hour.[8]

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • The product, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine, often precipitates from the solution.

  • Collect the product by filtration, wash, and dry. Further purification can be achieved by recrystallization from a solvent like methanol, often with pH adjustment using a base like triethylamine to ensure the product is in its free base form.[8]

ParameterConditionSource
Starting Material 4-Chloro-7-fluoro-6-nitroquinazoline[8]
Nucleophile 3-chloro-4-fluoroaniline[8]
Solvent Toluene[8]
Temperature 40-50 °C[8]
Reaction Time ~1 hour[8]

Conclusion

The synthetic pathways detailed in this guide provide a robust and validated framework for the preparation of 7-Fluoro-6-Nitro-4(H)-Quinazolinone and its C4-amino derivatives. The sequence, beginning with the foundational ring formation, followed by strategic nitration and subsequent activation for nucleophilic substitution, represents a versatile and powerful approach in medicinal chemistry. Mastery of these protocols, with a key understanding of the underlying chemical principles and potential challenges like isomer control, empowers researchers to generate a diverse library of quinazolinone-based molecules for the discovery and development of novel therapeutics.

References

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  • [Master Organic Chemistry] Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (URL: [Link])

  • [J&K Scientific] Sandmeyer Reaction. (URL: [Link])

  • [Organic Chemistry Portal] Sandmeyer Reaction. (URL: [Link])

  • [Google Patents] JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid. (URL: )
  • [ResearchGate] (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (URL: [Link])

  • [ResearchGate] (PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. (URL: [Link])

  • [Semantic Scholar] Biological Applications of Quinazolinone Analogues: A Review. (URL: [Link])

  • [ACS Publications] Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. (URL: [Link])

Sources

Application Note: High-Fidelity Solid-Phase Synthesis Using 7-Fluoro-6-Nitro-4(H)-Quinazoline

[1]

Executive Summary

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous EGFR, VEGFR, and PI3K inhibitors (e.g., Gefitinib, Afatinib).[1][2] 7-Fluoro-6-nitro-4(H)-quinazoline (CAS: 162012-69-3) represents a uniquely versatile "electrophilic hub" for solid-phase synthesis (SPS).[1] Its utility stems from the orthogonal reactivity of its three functional sites: the C7-fluorine (highly activated for

C6-nitro groupC4-carbonyl2

This guide details a validated "Resin-Capture and Diversify" protocol. Unlike traditional methods that build the quinazoline ring on-resin, this approach utilizes the pre-formed 7-fluoro-6-nitro core to rapidly generate diverse 4,6,7-trisubstituted libraries with high atom economy.[1][2]

Strategic Analysis: The "Electrophilic Hub"

The success of this protocol relies on exploiting the electronic push-pull mechanisms inherent to the scaffold.[1][2]

  • Site A (C7-Fluorine): The ortho-nitro group and the electron-deficient pyrimidine ring dramatically lower the LUMO energy at C7, making the fluorine an exceptional leaving group for Nucleophilic Aromatic Substitution (

    
    ).[1] This reaction proceeds under mild conditions, even with the N3-proton present.[1][2]
    
  • Site B (C6-Nitro): Serves as a "masked" nucleophile.[1] Post-displacement at C7, the nitro group can be reduced to an aniline, enabling intramolecular cyclization or intermolecular acylation.[1][2]

  • Site C (C4-Carbonyl): The lactam carbonyl is stable during C7-diversification but can be activated (via

    
     or PyBOP) to introduce a third point of diversity.[1]
    
Reactivity Map (Graphviz)[1][2]

ReactivityMapCore7-Fluoro-6-Nitro-4(H)-QuinazolineSNArC7: SNAr Displacement(Resin Capture Site)Core->SNAr Activated by o-NO2RedC6: Nitro Reduction(Cyclization/Acylation)Core->Red Fe/AcOH or SnCl2ActC4: Carbonyl Activation(Chlorination/Amidation)Core->Act POCl3 or BOPSNAr->RedSequentialWorkflow

Figure 1: Orthogonal reactivity map of the 7-Fluoro-6-Nitro-4(H)-Quinazoline scaffold.

Validated Protocol: C7-Selective Resin Capture

This protocol utilizes the high reactivity of the C7-fluorine to "capture" the scaffold onto a resin-bound amine.[1] This is superior to N3-attachment because it introduces the first diversity element (the amine linker) and the scaffold simultaneously.[1][2]

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Scaffold: 7-Fluoro-6-nitro-4(H)-quinazoline (98% purity).[1][3]

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 1.0–1.6 mmol/g) or Rink Amide (for amide C-termini).[1]

  • Linker/Amine: Diamines (e.g., piperazine, ethylenediamine) or amino-alcohols.[1][2]

  • Solvents: DMF (Anhydrous), DCM, MeOH.[1][2]

  • Base: DIEA (N,N-Diisopropylethylamine).[1][2]

Step-by-Step Methodology
Phase 1: Resin Loading (The Nucleophilic Handle)

Goal: Attach a diamine linker to the resin, leaving a free secondary or primary amine exposed.[1][2]

  • Swelling: Suspend 2-CTC resin (1.0 g) in DCM (10 mL) for 20 min. Drain.

  • Loading: Add a solution of Piperazine (5 equiv, 5.0 mmol) and DIEA (10 equiv) in DMF/DCM (1:1, 10 mL).

    • Note: Using a large excess of diamine prevents cross-linking (double attachment) on the resin.[1][2]

  • Incubation: Shake at room temperature (RT) for 2 hours.

  • Capping: Drain and wash with DCM (3x).[1][2] Treat with MeOH (10 mL) + DIEA (1 mL) for 20 min to cap unreacted trityl chlorides.

  • Wash: DMF (3x), DCM (3x), MeOH (3x). Dry in vacuo.[1][2][4][5]

    • QC Check: Perform a Chloranil test.[1][2] A dark blue/green beads indicate free secondary amines.[1][2]

Phase 2: Scaffold Capture (

Reaction)

Goal: React the resin-bound amine with the Fluorine at C7.[2]

  • Preparation: Swell the amine-loaded resin in DMF.

  • Reaction Cocktail: Dissolve 7-Fluoro-6-nitro-4(H)-quinazoline (3.0 equiv) and DIEA (6.0 equiv) in anhydrous DMF (8 mL per gram of resin).

  • Execution: Add cocktail to the resin. Shake at 60°C for 4–6 hours.

    • Mechanistic Insight: Heating is required to overcome the steric bulk of the resin and the electron-donating effect of the deprotonated N3-lactam (if formed).[1][2] However, the ortho-nitro activation is sufficient to drive this to completion.[1][2]

  • Monitoring: The resin usually turns a deep yellow/orange color due to the formation of the nitro-aniline chromophore.[1][2]

  • Wash: Extensive washing with DMF (5x) is critical to remove adsorbed scaffold.[1][2] Follow with DCM (5x).[1][2]

Phase 3: Nitro Reduction (On-Resin)

Goal: Unmask the aniline for further cyclization.[2]

  • Reagents: Prepare a solution of Tin(II) Chloride dihydrate (

    
    )  (2M) in DMF/EtOH (9:1). Alternatively, use Fe powder/AcOH for a milder reduction if acid-sensitive linkers are present.[1][2]
    
  • Reaction: Add solution to resin. Shake at RT for 4 hours (or 50°C for 1 hour).

  • Wash: DMF (3x), H2O (3x), DMF (3x), DCM (3x).[1][2]

    • Note: Ensure all tin salts are removed.[1][2] A wash with 10% EDTA solution can assist in chelating metals.[1][2]

Phase 4: Diversity Step (Cyclization or Acylation)

Option A: Acylation (Amide Formation)[1][2]

  • React resin-bound aniline with R-COOH (5 equiv), HATU (5 equiv), and DIEA (10 equiv) in DMF for 2 hours.

Option B: Imidazole Ring Closure (Tricyclic Synthesis)

  • React resin-bound aniline with an aldehyde (R-CHO) in EtOH/AcOH at reflux to form the dihydro-imidazole ring, or use Triethyl orthoformate to close the ring.[1]

Phase 5: Cleavage[1][2]
  • Conditions: Treat resin with 20% TFA in DCM (for 2-CTC resin) for 30 mins.

  • Isolation: Filter resin, collect filtrate. Evaporate volatiles.[1][2]

  • Purification: HPLC or Flash Chromatography.[1][2]

Experimental Data & Optimization

Solvent & Base Compatibility Table

The efficiency of the

1
Solvent SystemBase (Equiv)TemperatureConversion (LCMS)*Notes
DMF DIEA (3.0)25°C45% (24h)Slow reaction; incomplete substitution.[1][2]
DMF DIEA (6.[1][2]0)60°C >98% (4h) Optimal conditions. High solubility.[1][2]
DMSOK2CO3 (3.[1][2]0)80°C95% (4h)Good conversion, but difficult to wash from resin.[1][2]
NMPTEA (3.0)60°C90% (6h)Comparable to DMF; TEA is more volatile.[1][2]
EtOHNaOH (2.[1][2][6]0)RefluxN/ANot recommended for SPS (swelling issues).[1][2]

*Conversion measured by cleaving a resin aliquot and analyzing the ratio of Product vs. Unreacted Linker.[1][2]

Workflow Visualization

Workflowcluster_0Solid Phase CycleStartStart: 2-CTC ResinStep11. Load Diamine Linker(Piperazine, DIEA, DMF)Start->Step1Step22. Scaffold Capture (SNAr)(7-F-6-NO2-Quinazoline, 60°C)Step1->Step2 Resin-NH2 attacks C7-FStep33. Nitro Reduction(SnCl2, DMF)Step2->Step3 Formation of AnilineStep44. Acylation / Cyclization(R-COOH, HATU)Step3->Step4 Diversity IntroductionEnd5. Cleavage & Analysis(TFA/DCM)Step4->End

Figure 2: Step-by-step solid-phase synthesis workflow for quinazoline library generation.

Troubleshooting & Critical Parameters

  • Incomplete C7 Substitution:

    • Symptom:[1][2][3][6][7][8] LCMS after cleavage shows the mass of the unreacted amine linker.[1][2]

    • Solution: Increase temperature to 70°C or switch solvent to NMP.[1][2] Ensure the 7-Fluoro scaffold is fresh; hydrolysis of the fluorine (to the 7-OH) can occur if stored improperly in moist air.[1]

  • Low Solubility of Scaffold:

    • Symptom:[1][2][3][6][7][8] Precipitate forms in the reaction vessel.

    • Solution: The 4(H)-quinazolinone has limited solubility in DCM.[1] Always use DMF or NMP.[1][2] Adding 10% DMSO can assist.[1][2]

  • C4-Chlorination Side Reaction:

    • Warning: Avoid using

      
       or thionyl chloride before the resin capture step if you intend to keep the C4-carbonyl.[1][2] If you want to functionalize C4, perform the C4-chlorination on the resin after C7-capture and N3-protection.[1]
      

References

  • Zhang, Y., et al. (2008). "Solid-phase synthesis of 4,8-disubstituted-8,9-dihydropyrazino[2,3-g]quinazolin-7(6H)-ones."[1][2][9] Biopolymers, 90(3), 439-443.[1][2][9] [Link][1][2]

  • Krasavin, M., et al. (2024). "Synthesis of 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one."[1][6] Molbank, 2024(1), M1942.[1][2][6] [Link][1][2][10][6]

  • Rewcastle, G. W., et al. (1996). "Tyrosine Kinase Inhibitors.[1][2] 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Derivatives." Journal of Medicinal Chemistry, 39(4), 918–928.[1][2] [Link][1][2]

  • Roh, E., et al. (2025). "Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives."[1] Antibiotics, 14(1), 967.[1][2] [Link][1][2][10]

Application Note: Integrated Purity Assessment Strategy for 7-Fluoro-6-Nitro-4(H)-Quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

7-Fluoro-6-Nitro-4(H)-Quinazoline (CAS: 162012-69-3), often referred to as the "Gefitinib Nitro Intermediate," is a critical scaffold in the synthesis of EGFR tyrosine kinase inhibitors, including Gefitinib, Erlotinib, and Afatinib.[1] The purity of this intermediate is the rate-limiting quality factor for the final drug substance; impurities at this stage—specifically regioisomers and unreacted starting materials—can carry forward, leading to toxic "genotoxic impurity" alerts in the final API.[1]

This guide moves beyond standard Certificate of Analysis (CoA) testing to provide a structural integrity and purity assessment protocol . It addresses the molecule's specific challenges: poor solubility, keto-enol tautomerism (4-hydroxy vs. 4(3H)-one), and the separation of positional nitro-isomers.[1]

Structural Identification & Characterization

The Tautomerism Challenge

In solution, this molecule exists in dynamic equilibrium between the 4(3H)-quinazolinone (keto) and 4-hydroxyquinazoline (enol) forms. Analytical methods must control this equilibrium to prevent peak splitting or broadness.[1]

  • Protocol Requirement: All liquid chromatography mobile phases must be buffered (pH 4.5–5.5) to stabilize the keto-form, which is predominant in polar solvents.

Nuclear Magnetic Resonance (NMR) Protocol

Due to the electron-withdrawing nitro and fluoro groups, the protons are highly deshielded.

  • Solvent: DMSO-d6 (Required due to low solubility in CDCl3).[1]

  • Concentration: 10–15 mg/mL.[1]

NucleusKey Signal (δ ppm)AssignmentDiagnostic Value
¹H 12.83 (br s)NH (N3 position)Confirms 4(3H)-one tautomer presence.[1]
¹H 8.72 (d, J=8 Hz)H-5 (Ar-H)Doublet due to ¹⁹F coupling; confirms 6-nitro placement.[1]
¹H 8.32 (s)H-2 (N=CH-N)Characteristic quinazoline ring proton.[1]
¹H 7.79 (d, J=11 Hz)H-8 (Ar-H)Large coupling constant indicates ortho-F interaction.[1]
¹⁹F -110 to -115 (m)C7-FSingle peak confirms mono-fluorination.[1]
Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode (M+H).

  • Target Mass: m/z 210.03 (Calculated for C₈H₄FN₃O₃).

  • Fragment Logic: Look for loss of -NO₂ (M-46) and subsequent loss of -CO (M-46-28) typical of quinazolinones.[1]

High-Performance Liquid Chromatography (HPLC) Protocol[1][2]

This method is designed to separate the target 6-nitro compound from the un-nitrated precursor (7-fluoro-4-quinazolinone) and the potential 8-nitro regioisomer.[1]

Method Parameters (The "Universal Quinazoline" Method)
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmEnd-capping reduces silanol interactions with the basic quinazoline nitrogen.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)Buffers the tautomeric equilibrium; improves peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks for nitro-aromatics.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 254 nm (primary), 300 nm (secondary)254 nm detects the benzenering; 300 nm is specific to the nitro-conjugated system.
Column Temp 35°CImproves mass transfer and resolution of isomers.
Injection Vol 5 µLLow volume prevents solvent effects (DMSO diluent).
Gradient Profile[1]
  • 0 min: 90% A / 10% B[1]

  • 15 min: 40% A / 60% B (Linear Ramp)

  • 20 min: 10% A / 90% B (Wash)

  • 25 min: 90% A / 10% B (Re-equilibration)

Sample Preparation (Critical Step)

The molecule is practically insoluble in water and methanol.

  • Weigh 10 mg of sample.[1]

  • Dissolve in 1 mL DMSO (Sonicate for 5 mins).

  • Dilute to 10 mL with Mobile Phase A (Result: 1 mg/mL).

    • Note: If precipitation occurs upon dilution, increase DMSO ratio to 20% or use DMF.

Impurity Profiling & Fate Mapping[1]

Understanding the synthesis pathway allows us to predict and detect specific impurities. The primary synthesis route involves the nitration of 7-fluoroquinazolin-4(3H)-one.[1][2]

Impurity Table[1]
Impurity TypeLikely IdentityRelative Retention (RRT)Origin
Precursor 7-Fluoroquinazolin-4(3H)-one~0.85Incomplete nitration.[1]
Regioisomer 7-Fluoro-8-nitro quinazolin-4(3H)-one~1.05 - 1.10Nitration at the less sterically hindered ortho position.[1]
Hydrolysis 2-Amino-4-fluoro-5-nitrobenzoic acid< 0.50 (Front)Ring opening due to harsh acidic workup.[1]
Inorganic Sulfate / Nitrate saltsVoid VolumeResidual acids from nitration.[1]

Visualization of Analytical Workflow

AnalyticalWorkflow cluster_ID Phase 1: Identity Confirmation cluster_Purity Phase 2: Quantitative Purity cluster_Impurity Phase 3: Impurity Fate Start Crude 7-Fluoro-6-Nitro-4(H)-Quinazoline NMR 1H & 19F NMR (DMSO-d6) Start->NMR MS LC-MS (ESI+) Target: 210 m/z Start->MS Solubility Dissolve in DMSO Dilute w/ Buffer Start->Solubility HPLC RP-HPLC (C18) Ammonium Acetate pH 5.0 Solubility->HPLC SST System Suitability Tailing < 1.5 HPLC->SST Regio Check RRT ~1.1 (8-Nitro Isomer) SST->Regio Pass StartMat Check RRT ~0.85 (Unreacted Precursor) SST->StartMat Pass

Caption: Figure 1. Integrated analytical workflow for structural confirmation and purity assessment, highlighting the critical DMSO solubilization step.

Synthesis-Impurity Logic Map

SynthesisImpurity Precursor 7-Fluoroquinazolin-4(3H)-one Reagents HNO3 / H2SO4 (Nitration) Precursor->Reagents Target TARGET: 6-Nitro Isomer (Major Product) Reagents->Target Major Path Impurity1 IMPURITY A: Unreacted Precursor (Incomplete Rxn) Reagents->Impurity1 Low Temp/Time Impurity2 IMPURITY B: 8-Nitro Isomer (Regio-selectivity) Reagents->Impurity2 Steric Leakage Impurity3 IMPURITY C: Hydrolysis Product (Ring Opening) Target->Impurity3 Acid/Heat Exposure

Caption: Figure 2.[1] Chemical fate mapping showing the origin of critical impurities during the nitration process.

Safety & Handling

  • Nitro-Aromatic Hazard: While generally stable, nitro-quinazolines should be treated as potential energetic materials if heated in a closed system.[1]

  • Skin Sensitizer: As a precursor to EGFR inhibitors, treat as a potent sensitizer. Double-gloving (Nitrile) is mandatory.[1]

References

  • ChemicalBook. (2025).[3] 7-Fluoro-6-nitro-4-hydroxyquinazoline Chemical Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2010). Crystal structure of 7-fluoro-6-nitroquinazolin-4(3H)-one.[1][4] PMC.[1] Retrieved from

  • MDPI. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.[1][5] Molecules.[1][6][2][4][7][8][9][10][11][12][13] Retrieved from

  • Santa Cruz Biotechnology. 7-fluoro-6-nitroquinazolin-4(3H)-one Product Data. Retrieved from

Sources

Application Note: Accelerating Drug Discovery with Microwave-Assisted Synthesis of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quinazoline Scaffold and the Microwave Advantage

The quinazoline core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties.[1][3][4] The relentless demand for novel drug candidates necessitates rapid, efficient, and sustainable synthetic methodologies to explore the chemical space around this vital scaffold.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, revolutionizing the pace of drug discovery.[5][6][7] By leveraging microwave energy instead of conventional conductive heating, MAOS dramatically shortens reaction times from hours or days to mere minutes.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for the microwave-assisted synthesis of quinazoline derivatives. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer practical insights to empower chemists to harness this powerful technology.

The Rationale: Understanding the "Microwave Effect"

Conventional heating methods transfer energy indirectly and inefficiently via conduction and convection, resulting in a temperature gradient where the vessel walls are hotter than the reaction medium.[8][9] Microwave synthesis operates on a fundamentally different principle: direct and volumetric heating.[9][10]

The mechanism relies on two primary interactions between the microwave's electromagnetic field and the molecules in the reaction mixture:

  • Dipolar Polarization: Polar molecules, such as solvents and reagents, possess a dipole moment. They attempt to align with the rapidly oscillating electric field of the microwave (billions of times per second).[9][10][11] This constant reorientation generates significant molecular friction, resulting in rapid and uniform heating throughout the bulk of the material.[10][11]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[8][10][12]

This direct energy transfer leads to remarkable rate accelerations, often attributed to the ability to rapidly reach and maintain high temperatures, including superheating solvents in sealed vessels far above their atmospheric boiling points.[6][13]

G cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave Heating (Dielectric) A Heat Source (e.g., Oil Bath) B Reaction Vessel Wall A->B Energy Transfer C Reaction Medium (Solvent/Reagents) B->C Slow, Indirect Heating D Microwave Source (Magnetron) E Reaction Medium (Polar Molecules) D->E Direct Energy Transfer (Volumetric Heating)

Caption: Conventional vs. Microwave Heating Mechanisms.

Core Synthetic Strategies and Protocols

Microwave irradiation is particularly effective for heterocyclic synthesis, enabling cleaner reactions and higher yields in a fraction of the time.[5][10] Below are detailed protocols for common and powerful methods to construct the quinazoline core.

Strategy 1: Catalyst-Free Cyclocondensation (Solvent-Free)

This protocol exemplifies a green chemistry approach, combining the benefits of microwave heating with solvent-free conditions to synthesize 2,3-disubstituted quinazolin-4(3H)-ones. The reaction proceeds via the condensation of an N-acylanthranilic acid (often formed in situ) with a primary amine.

Rationale: Solvent-free reactions maximize reactant concentration, often leading to faster rates.[10] Microwave heating provides the necessary energy for the cyclodehydration step efficiently without the need for a high-boiling solvent. The use of a solid support like silica gel can ensure more even heat distribution and ease of handling.[14]

G reagents 1. Combine Reactants (Anthranilic Acid, Acetic Anhydride, Amine) 2. Add Solid Support (Silica Gel) mw Microwave Irradiation (Set Temp, Time, Power) reagents->mw workup Work-up (Cool, Add Ethyl Acetate, Filter) mw->workup purify Purification (Evaporate Solvent, Recrystallize) workup->purify char Characterization (NMR, IR, MS, MP) purify->char

Caption: General Workflow for Microwave-Assisted Synthesis.

Protocol: Synthesis of 2-methyl-3-phenylquinazolin-4(3H)-one

  • Materials and Reagents:

    • Anthranilic acid (1.37 g, 10 mmol)

    • Acetic anhydride (1.1 mL, 12 mmol)

    • Aniline (0.91 mL, 10 mmol)

    • Silica gel (5 g, for solid support)

    • Ethyl acetate (for work-up)

    • Ethanol (for recrystallization)

  • Equipment:

    • Monomode microwave reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL or 35 mL microwave reaction vial with a magnetic stir bar

    • Standard laboratory glassware (beaker, Büchner funnel)

  • Procedure:

    • In a 50 mL beaker, combine anthranilic acid (10 mmol) and acetic anhydride (12 mmol).

    • Irradiate the mixture in a microwave reactor for 2 minutes at 120°C to form the intermediate 2-methyl-4H-3,1-benzoxazin-4-one.

    • Allow the vial to cool to room temperature. Add aniline (10 mmol) and silica gel (5 g) to the vial and mix thoroughly with a spatula until a free-flowing powder is obtained.

    • Place the open beaker inside the microwave cavity (if using a multimode oven) or transfer the powder to a larger microwave-safe vessel.

    • Irradiate for 3-5 minutes at 150°C. Monitor the reaction progress by TLC (thin-layer chromatography).

    • After cooling, extract the product by adding ethyl acetate (3 x 20 mL) to the solid mass and stirring.

    • Filter the silica gel and combine the organic filtrates.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from hot ethanol to yield pure 2-methyl-3-phenylquinazolin-4(3H)-one as a white solid.

  • Characterization:

    • Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Compare melting point with literature values.

Strategy 2: Multicomponent Synthesis (Biginelli-type Reaction)

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step.[15] When combined with microwave heating, they offer an exceptionally rapid pathway to diverse libraries of compounds.[16][17][18] This protocol describes a three-component reaction to form quinazolin-2(1H)-one derivatives.[19]

Rationale: This one-pot reaction avoids the isolation of intermediates, saving time and resources. Microwave irradiation accelerates the multiple condensation and cyclization steps involved.[16] The use of a catalyst, such as a heteropolyacid or Yb(OTf)₃, can further enhance reaction rates and yields under microwave conditions.[20][21][22]

Protocol: Synthesis of 4-phenyl-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

  • Materials and Reagents:

    • Benzaldehyde (1.02 mL, 10 mmol)

    • Cyclohexanone (1.04 mL, 10 mmol)

    • Urea (0.72 g, 12 mmol)

    • Catalyst: Keggin-type heteropolyacid (e.g., H₃PW₁₂O₄₀, 2 mol%) OR Ytterbium triflate (Yb(OTf)₃, 5 mol%)

    • Ethanol (as solvent, if not solvent-free)

  • Equipment:

    • Monomode microwave reactor

    • 10 mL microwave reaction vial with a magnetic stir bar

  • Procedure:

    • Place benzaldehyde (10 mmol), cyclohexanone (10 mmol), urea (12 mmol), and the chosen catalyst into the microwave reaction vial.

    • For a solvent-free approach, mix the components thoroughly. Alternatively, add 3 mL of ethanol.

    • Seal the vial with a cap.

    • Place the vial in the microwave reactor. Set the conditions to 120°C for 5-10 minutes.[16][18] The reaction pressure will increase; ensure the reactor's safety limits are not exceeded.

    • After the irradiation is complete, cool the vial to room temperature using compressed air.

    • Open the vial carefully. If the product has precipitated, collect it by filtration. If not, add cold water to the reaction mixture to induce precipitation.

    • Wash the solid product with cold ethanol and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Data Summary: Comparing Synthetic Protocols

The efficiency of microwave-assisted synthesis is evident when comparing reaction parameters to conventional methods and across different microwave protocols.

Reaction Type Starting Materials Conditions (Microwave) Time Yield Reference
Cyclocondensation 2-Aminobenzamide, Benzyl AlcoholCuI (20 mol%), Cs₂CO₃, Solvent-Free130°C2 h90%
Cyclocondensation Anthranilic Acid, Aniline, OrthoesterH₃PW₁₂O₄₀, Solvent-Free130-150°C13 min~85-95%
Aza-Wittig Reaction N-imidoyliminophosphorane, AldehydeSolvent-Free (Domestic Oven)300 W3-4 minGood
MCR (Biginelli) Aldehyde, Cyclohexanone, UreaSolvent-Free120°C1-2 min85-99%
From Benzoxazinone 2-Benzamidobenzoyl chloride, HydrazineK₂CO₃, DMF135°C4 min81%

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction; side reactions.• Increase reaction time or temperature incrementally. • Screen different solvents. Polar, high-dielectric loss solvents (DMF, NMP, EtOH) are generally effective. • Introduce an appropriate acid or base catalyst.
Charring/Decomposition Overheating; localized "hot spots".• Reduce the microwave power or set a lower maximum temperature. • Use a pulsed heating mode instead of continuous irradiation. • Ensure efficient stirring to distribute heat evenly.
Pressure Limit Exceeded Formation of gaseous byproducts; solvent volatility.• Use a larger reaction vessel to increase headspace. • Reduce the amount of starting material. • Choose a higher-boiling point solvent. • For reactions known to produce gas (e.g., from CO₂ extrusion), perform in an open vessel if possible.[18]
Poor Reproducibility Use of domestic microwave oven; inconsistent heating.• Use a dedicated, calibrated monomode scientific microwave reactor for precise temperature and pressure control. Domestic ovens provide uneven field distribution and lack safety features.[23]

Conclusion

Microwave-assisted synthesis is an indispensable tool for the modern medicinal chemist. Its application to the synthesis of quinazoline derivatives provides a clear and compelling case for its adoption, offering unparalleled speed, high efficiency, and alignment with the principles of green chemistry.[10][12][24] By significantly reducing the time required for synthesis and optimization cycles, MAOS empowers researchers to generate and test novel drug candidates more rapidly, accelerating the critical path of drug discovery and development.[6][7]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening.
  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
  • An overview of quinazolines: Pharmacological significance and recent developments. ResearchGate.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • An overview of quinazolines: Pharmacological significance and recent developments. PubMed.
  • Pharmacological importance of quinazoline-based drugs. ResearchGate.
  • Application of Microwaves in Organic Synthesis: Speeding up the Process of Drug Discovery. ResearchGate.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • A Microwave-Assisted and Heteropolyacids-Catalysed Cyclocondensation Reaction for the Synthesis of 4(3H)-Quinazolinones. MDPI.
  • Quinazoline derivatives & pharmacological activities: a review. SciSpace.
  • Microwave Multicomponent Synthesis. MDPI.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
  • Microwave Assisted Improved Method for Synthesis of Quinazolinone derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PubMed.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate.
  • A Microwave Improvement in the Synthesis of the Quinazoline Scaffold. Academia.edu.
  • Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Publishing.
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals.
  • Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). Bentham Science.
  • A Microwave-Assisted and Heteropolyacids-Catalysed Cyclocondensation Reaction for the Synthesis of4(3H)-Quinazolinones. ResearchGate.
  • Microwave multicomponent synthesis. SciSpace.
  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
  • Proposed mechanism for the cyclocondensation reaction. ResearchGate.
  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES. Universal Journal of Pharmaceutical Research.
  • Microwave-assisted synthesis of quinoline, isoquinoline, quinoxaline and quinazoline derivatives as CB2 receptor agonists. Scilit.
  • Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. PMC.
  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Publishing.
  • Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. JOCPR.
  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. PMC.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Fluoro-6-Nitro-4(H)-Quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the C6-Nitro Group

The molecule 7-Fluoro-6-nitroquinazolin-4(3H)-one (often chemically indexed as the tautomer 4-hydroxyquinazoline) is a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib and Afatinib .

The primary challenge in its synthesis is not merely conversion, but regioselectivity . The fluorine atom at C7 directs electrophilic substitution to the ortho and para positions, while the electron-deficient pyrimidine ring deactivates the system. Achieving high yields requires a protocol that maximizes the formation of the 6-nitro isomer while suppressing the 8-nitro impurity and preventing dinitration.

This guide moves beyond standard textbook procedures, focusing on the Formamidine Acetate Route for precursor synthesis and a Controlled Nitration Protocol to maximize the final yield.

Module 1: Critical Reaction Pathway & Thermodynamics

To improve yield, we must first optimize the synthesis of the precursor, 7-Fluoro-4-quinazolinone. Traditional Niementowski cyclization (heating anthranilic acid in formamide) often results in low yields (50-60%) due to sublimation and charring.

The High-Yield Solution: Use Formamidine Acetate .[1] This reagent acts as a superior electrophile, allowing cyclization at lower temperatures with cleaner profiles.

Reaction Pathway Diagram

ReactionPathway Start 2-Amino-4-fluorobenzoic Acid Precursor 7-Fluoro-quinazolin-4(3H)-one Start->Precursor Cyclization (Methoxyethanol, reflux) Reagent1 Formamidine Acetate (Yield Booster) Reagent1->Precursor Nitration HNO3 / H2SO4 (0°C -> 110°C) Precursor->Nitration Product 7-Fluoro-6-Nitro-4(H)-Quinazoline (Target) Nitration->Product Major Path (80%) Impurity 8-Nitro Isomer (Major Impurity) Nitration->Impurity Minor Path (20%)

Figure 1: Optimized synthetic pathway utilizing Formamidine Acetate for precursor synthesis followed by regioselective nitration.

Module 2: Optimized Experimental Protocol

Step 1: High-Yield Cyclization (Precursor Synthesis)

Rationale: Replacing neat formamide with formamidine acetate in 2-methoxyethanol increases yield from ~60% to >85% and simplifies workup.

  • Charge a reaction vessel with 2-Amino-4-fluorobenzoic acid (1.0 eq) and Formamidine acetate (1.5 eq).

  • Solvent: Add 2-Methoxyethanol (10 volumes). Note: Ethanol can be used but requires longer reflux times.

  • Reflux at 120-125°C for 6–8 hours. Monitor by TLC/HPLC until starting material is <1%.

  • Workup: Cool to room temperature. The product usually precipitates.

  • Isolation: Dilute with water (equal volume), cool to 0-5°C, and filter. Wash with cold water.[2]

  • Drying: Dry at 60°C under vacuum.

    • Expected Yield: 85–92%

    • Appearance: White to off-white solid.

Step 2: Regioselective Nitration

Rationale: Temperature control is the single biggest factor in yield. Adding nitric acid at >0°C promotes dinitration and oxidation of the ring.

  • Preparation: Prepare a mixture of Conc. H2SO4 (5 vol) and Fuming HNO3 (5 vol) in a reactor.

  • Cooling (Critical): Cool the acid mixture to -5°C to 0°C .

  • Addition: Add 7-Fluoro-quinazolin-4(3H)-one (from Step 1) portion-wise over 30-45 minutes.

    • Checkpoint: Do not allow internal temperature to exceed 5°C during addition.

  • Reaction:

    • Stir at 0°C for 1 hour (homogenization).

    • Slowly ramp temperature to 100–110°C over 1 hour.

    • Hold at 110°C for 2–3 hours.

  • Quench: Cool reaction mass to RT, then pour slowly onto Crushed Ice (10 volumes) with vigorous stirring.

  • Filtration: Filter the yellow precipitate. Wash with copious water until filtrate is neutral (pH 6-7).

  • Purification (The Yield Saver):

    • The crude solid contains ~10-15% of the 8-nitro isomer.

    • Recrystallization: Dissolve crude solid in boiling Glacial Acetic Acid (10-12 volumes). Cool slowly to RT. The 6-nitro isomer crystallizes out; the 8-nitro isomer remains largely in the mother liquor.

    • Expected Yield: 75–80% (after recrystallization).

Module 3: Troubleshooting & FAQs

Logic Tree: Solving Yield Issues

Troubleshooting Problem Low Yield or Purity? Check1 Is the Precursor Pure? Problem->Check1 Check2 Check Nitration Temp Check1->Check2 Yes Sol1 Recrystallize Precursor (Ethanol) Check1->Sol1 No (<95%) Check3 Check Isomer Ratio Check2->Check3 Temp controlled Sol2 Maintain <0°C during addition Do not exceed 110°C Check2->Sol2 Exotherms observed Sol3 Recrystallize in AcOH or Wash with MeOH Check3->Sol3 High 8-nitro content

Figure 2: Decision matrix for troubleshooting common synthesis failures.

Frequently Asked Questions

Q1: My reaction mixture turned black during nitration. What happened?

  • Cause: Rapid addition of the substrate to the acid mixture caused a localized exotherm, leading to oxidative decomposition (charring).

  • Fix: Ensure the acid mixture is at -5°C before addition. Add the solid quinazolinone slowly. If the mixture turns dark brown/black immediately, the temperature is too high.

Q2: I have a high percentage of the 8-nitro isomer (15%+). How do I remove it without losing too much yield?

  • Strategy: While acetic acid recrystallization is standard, a Methanol Slurry wash can also be effective.

  • Protocol: Suspend the crude dried solid in refluxing methanol (5 volumes) for 30 minutes, then cool to room temperature and filter. The 8-nitro isomer is significantly more soluble in methanol than the 6-nitro target [Patent CN102702115A].

Q3: Can I use standard HNO3 (65-70%) instead of Fuming HNO3?

  • Answer: Generally, No . The quinazolinone ring is deactivated. Standard nitric acid often leads to incomplete conversion or requires excessively high temperatures that degrade the product. Fuming HNO3 is necessary to generate the high concentration of nitronium ions (

    
    ) required for the reaction.
    

Q4: Why use Formamidine Acetate instead of Formamide?

  • Comparison:

    • Formamide: Requires boiling (approx 180°C), leads to sublimation of starting material, and difficult "tarry" workups.

    • Formamidine Acetate:[1] Reacts at 120°C, cleaner conversion, and the product precipitates upon water addition, eliminating extraction steps.

Module 4: Quantitative Data & Specifications

Table 1: Solvent Effects on Precursor Cyclization Yield

SolventTemperatureReaction TimeYieldComments
Formamide (Neat)180°C4-6 h55-65%Sublimation issues, dark product.
Ethanol78°C12-16 h70-75%Slow reaction, incomplete conversion.
2-Methoxyethanol 125°C 6-8 h 88-92% Optimal balance of temp/solubility.

Table 2: Product Specifications (Target)

ParameterSpecificationMethod
Appearance Pale yellow to yellow powderVisual
Purity > 98.0%HPLC (C18, ACN/Water)
Melting Point 265–270°C (Decomposes)Capillary Method
MS (ESI+) [M+H]+ = 210.1Mass Spectrometry
1H NMR δ 8.72 (d), 8.32 (s), 7.79 (d)DMSO-d6 / CDCl3

References

  • Rewcastle, G. W., et al. (1996).[3] Tyrosine Kinase Inhibitors.[4][5][6] 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Derivatives as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(4), 918–928.

  • Patent WO2012030160A2. (2012).[6] Process for the preparation of Quinazoline Derivatives.[2][3][5][6][7][8] World Intellectual Property Organization. (Describes the industrial nitration protocol).

  • Patent CN102702115A. (2012). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.[1] Google Patents. (Details the Formamidine Acetate route and Methanol purification).

  • ChemicalBook. (2023). 7-Fluoro-6-nitro-4-hydroxyquinazoline Properties and Synthesis.

Sources

solubility issues of 7-Fluoro-6-Nitro-4(H)-Quinazoline in organic solvents

[1][2]

Subject: Solubility Optimization, Handling, and Troubleshooting Guide Compound CAS: 162012-69-3 (4-hydroxy/4-one tautomer) Chemical Nature: High-melting point bicyclic heterocycle; "Brick-dust" intermediate.[1][2]

Technical Overview & Solubility Profile

The Core Challenge: 7-Fluoro-6-nitroquinazolin-4(3H)-one exists primarily in its lactam (keto) tautomeric form in the solid state.[1][2] This structure facilitates strong intermolecular hydrogen bonding (N-H[1][2][3][4]···O) and π-π stacking, resulting in a high crystal lattice energy (Melting Point >280°C).[1][2][4] Consequently, it exhibits poor solubility in most standard organic solvents at room temperature.[2][4]

Solubility Data Table
Solvent ClassSolventSolubility RatingOperational Notes
Polar Aprotic DMSO High Best solvent for NMR/Analysis.[1][2] May require mild heating (40°C) or sonication.[2][4]
DMF / NMP High Good for reactions, but high boiling points make removal difficult.[4]
Protic Acetic Acid (Glacial) Variable High solubility at boiling; Low at RT. The standard solvent for recrystallization.[2][4]
Methanol / Ethanol Low "Slurry" only.[4] Slight solubility with vigorous sonication.[4][5] Not suitable for homogeneous reactions.[4]
Chlorinated DCM / Chloroform Negligible The compound will remain as a suspension.[4]
Reagents POCl₃ / SOCl₂ Reactive Insoluble initially; dissolves as it converts to the 4-chloro derivative.[2][4]
Aqueous Water Insoluble Precipitates immediately upon contact.[4] Used to quench reactions.[4]

Troubleshooting Guides & FAQs

Scenario A: Analytical Issues (NMR/HPLC)

Q: I cannot get a clear solution for ¹H-NMR in CDCl₃. What should I do? A: This is expected. The compound is virtually insoluble in chloroform due to its polarity and H-bonding network.[4]

  • Solution: Switch to DMSO-d₆ .

  • Protocol: Add 5-10 mg of solid to 0.6 mL DMSO-d₆. Sonicate for 60 seconds. If haze persists, warm the tube gently to 45°C.[4]

  • Note: If you observe a peak at ~12.8 ppm, this corresponds to the NH proton of the quinazolinone ring, confirming the 4(3H)-one tautomer.[1][2][4]

Q: My HPLC baseline is noisy or the peak is tailing. A: This often results from precipitation in the injector or column due to the mobile phase.[4]

  • Fix: Ensure your sample diluent matches the mobile phase strength.[4] Dissolve the sample in 100% DMSO first, then dilute with Acetonitrile. Avoid diluting with water/buffer, as this will cause immediate micro-precipitation.[4]

Scenario B: Purification & Workup

Q: The product precipitated as a sticky solid during acid workup.[4] How do I purify it? A: Sticky precipitates often trap impurities (isomers or inorganic salts).[2][4]

  • The "Gold Standard" Protocol: Recrystallization from Glacial Acetic Acid .[4]

    • Suspend the crude solid in Glacial Acetic Acid (10 mL per gram).

    • Heat to reflux (approx. 118°C). The solid should fully dissolve to form a clear yellow/orange solution.[4]

    • Allow to cool slowly to room temperature.

    • Filter the resulting crystals and wash with a small amount of cold acetic acid, followed by water to remove acid traces.[4]

    • Dry under vacuum.[4]

Q: Can I use Ethanol for recrystallization? A: Generally, no.[4] The solubility curve in ethanol is too flat—it is insoluble at RT and only slightly soluble at reflux, leading to poor recovery and purification efficiency.[4]

Scenario C: Synthetic Reactions

Q: I am trying to chlorinate the 4-position using POCl₃, but the starting material won't dissolve. A: This is a heterogeneous reaction. You do not need the starting material to be dissolved before the reaction starts.[4]

  • Mechanism: As the POCl₃ reacts with the surface of the solid 4(3H)-one, it converts it to the 4-chloro-7-fluoro-6-nitroquinazoline .[1][2] The 4-chloro derivative is much more soluble in organic media and will dissolve into the POCl₃.[2][4]

  • Indicator of Completion: The reaction mixture typically transitions from a suspension (yellow solid) to a clear or slightly turbid solution (often darker color) as the reaction proceeds.[2][4]

Visualizations

Diagram 1: Solubility & Purification Decision Tree

This diagram guides you through the correct solvent choice based on your operational goal.[1][4]

SolubilityTreeStartStart: 7-Fluoro-6-Nitro-4(H)-Quinazoline SolidGoalWhat is your goal?Start->GoalAnalysisAnalysis (NMR/HPLC)Goal->AnalysisPurificationPurification (Recrystallization)Goal->PurificationReactionReaction (Chlorination)Goal->ReactionDMSOd6Use DMSO-d6(Heat to 45°C if needed)Analysis->DMSOd6AvoidCDCl3AVOID: CDCl3 / MeOD(Insoluble)Analysis->AvoidCDCl3AcOHSolvent: Glacial Acetic AcidPurification->AcOHSlurryHeterogeneous Slurry(Neat POCl3 or SOCl2)Reaction->SlurryRefluxHeat to Reflux (118°C)(Full Dissolution)AcOH->RefluxCoolCool to RT -> Filter CrystalsReflux->CoolDissolutionSolid dissolves as it convertsto 4-Chloro derivativeSlurry->Dissolution

Caption: Operational workflow for solvent selection based on experimental intent (Analysis, Purification, or Synthesis).

Diagram 2: Tautomeric Equilibrium & Solubility

Explaining why the compound is "brick dust" and how it reacts.

TautomerismLactamLactam Form (4-one)Stable SolidHigh Lattice Energy(Insoluble)LactimLactim Form (4-hydroxy)Reactive TautomerTransient in SolutionLactam->Lactim Equilibrium(Shifted Left in Solid)Chloro4-Chloro ProductSoluble in OrganicsLactim->Chloro + POCl3 / SOCl2(Irreversible)

Caption: The equilibrium favors the insoluble Lactam form.[1][2][4] Chemical modification (chlorination) locks the structure into a soluble form.[1][2][4]

Validated Experimental Protocols

Protocol 1: Recrystallization from Acetic Acid

Purpose: Removal of regioisomers and inorganic salts after nitration.[4]

  • Preparation: Place 10 g of crude 7-Fluoro-6-nitroquinazolin-4(3H)-one into a 250 mL round-bottom flask.

  • Solvent Addition: Add 100 mL of Glacial Acetic Acid.

  • Heating: Equip with a condenser and heat the mixture to reflux (approx. 118°C) using an oil bath. Stir magnetically.[4]

  • Observation: Maintain reflux for 15-30 minutes. The solution should become clear and dark yellow/orange.[4] If solid remains, add acetic acid in 10 mL increments.[1][2][4]

  • Crystallization: Remove heat and allow the flask to cool to room temperature gradually over 2 hours. Do not shock-cool with ice immediately, as this traps impurities.[2][4]

  • Filtration: Filter the crystalline solid under vacuum.

  • Washing: Wash the cake with 2 x 10 mL of cold acetic acid, followed by 2 x 20 mL of water (to remove acid).

  • Drying: Dry in a vacuum oven at 50°C overnight.

Protocol 2: Chlorination (Slurry-to-Solution)

Purpose: Converting the insoluble 4-one to the soluble 4-chloro intermediate.[1][2]

  • Setup: Place 5 g of dry 7-Fluoro-6-nitroquinazolin-4(3H)-one in a flask.

  • Reagent: Add 45 mL of POCl₃ (Phosphorus Oxychloride). Note: No co-solvent is typically needed.[4]

  • Reaction: Heat to reflux (approx. 105°C).

  • Monitoring: The yellow suspension will gradually dissolve.[4] Continue reflux for 3-5 hours until the solution is clear.

  • Workup: Evaporate excess POCl₃ under reduced pressure. The residue (4-chloro derivative) is now soluble in DCM or Toluene for the next step.[2][4]

References

  • National Center for Biotechnology Information (NCBI). 7-Fluoro-6-nitro-quinazolin-4(3H)-one Crystal Structure.[1][2] PubChem Compound Summary.[4][6] Available at: [Link]

  • Google Patents. Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline (CN102702115A).[1][2] Describes the conversion of the hydroxy intermediate to the chloro form. Available at:

Technical Support Center: Troubleshooting Side Reactions in 6-Nitroquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinazoline synthesis. 6-Nitroquinazolines are highly privileged scaffolds in drug discovery, serving as critical intermediates for the development of kinase inhibitors (e.g., gefitinib, lapatinib) and antichagasic agents. However, their synthesis is frequently complicated by regiochemical scrambling, over-nitration, and dimerization.

This guide provides researchers and drug development professionals with mechanistic insights, self-validating protocols, and troubleshooting strategies to overcome these synthetic bottlenecks.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During the direct nitration of quinazolin-4(3H)-one, why am I observing a significant amount of the 8-nitro isomer and di-nitrated byproducts? A1: The quinazoline ring is a


-electron-deficient system, making electrophilic aromatic substitution challenging. Nitration requires forcing conditions (fuming HNO₃ in concentrated H₂SO₄). The expected order of reactivity for electrophilic substitution on the unsubstituted quinazoline ring is at positions 8 > 6 > 5 > 7 > 4 > 2[1]. Because positions 6 and 8 are the most electron-rich on the carbocyclic ring, direct nitration typically yields a mixture of 6-nitro and 8-nitro isomers[2].

Causality & Solution: Over-nitration to 6,8-dinitroquinazolin-4(3H)-one occurs when the highly electrophilic nitronium ion (NO₂⁺) is present in large excess or when the reaction temperature exceeds 0 °C[1]. To favor the 6-nitro product and prevent di-nitration, strictly maintain the temperature between -10 °C and 0 °C, and limit the nitrating agent to a slight stoichiometric excess (1.05–1.2 equivalents)[1].

Q2: I am using 2-amino-5-nitrobenzonitrile to synthesize 4-amino-6-nitroquinazoline via cyclization with ammonia. Why is my yield low, and what is the insoluble yellow precipitate forming in my flask? A2: The yellow precipitate is a dimerization byproduct. 2-Amino-5-nitrobenzonitrile dimerizes readily at elevated temperatures (e.g., 180 °C) in alcoholic ammonia to yield 2-(2-amino-5-nitrophenyl)-4-amino-6-nitroquinazoline[3].

Causality & Solution: The reaction proceeds via an amidine intermediate. Under prolonged heating or high concentrations, this intermediate undergoes intermolecular condensation with another molecule of the starting nitrile rather than the desired intramolecular ring closure[3]. To mitigate this, lower the concentration of the starting material, reduce the reaction temperature, or switch to an alternative cyclization reagent such as formamidine acetate or guanidine carbonate, which facilitate faster intramolecular trapping.

Q3: When converting 6-nitroquinazolin-4(3H)-one to 4-chloro-6-nitroquinazoline using POCl₃, my product reverts to the starting material upon workup. How do I prevent this? A3: 4-Chloroquinazolines are highly susceptible to nucleophilic attack. The electron-withdrawing 6-nitro group further activates the C4 position toward hydrolysis. Causality & Solution: If the reaction is quenched with aqueous media before the complete removal of excess POCl₃, or if the workup is not strictly anhydrous, the 4-chloro intermediate rapidly hydrolyzes back to the thermodynamically stable quinazolin-4(3H)-one. Always remove excess POCl₃ via vacuum distillation before workup, and precipitate the product in anhydrous cold solvent (like toluene or hexane) rather than water.

Part 2: Visualizing Reaction Pathways

G SM Quinazolin-4(3H)-one (Starting Material) Nitration Nitration (Fuming HNO3 / H2SO4) SM->Nitration Prod6 6-Nitroquinazolin-4(3H)-one (Target Product) Nitration->Prod6 Preferred Pathway (Position 6) Prod8 8-Nitroquinazolin-4(3H)-one (Regioisomer Byproduct) Nitration->Prod8 Competing Pathway (Position 8) Dinitro 6,8-Dinitroquinazolin-4(3H)-one (Over-nitration Byproduct) Nitration->Dinitro Excess HNO3 / High Temp

Fig 1. Regioselectivity and side reactions during the direct nitration of quinazolin-4(3H)-one.

Dimer SM 2-Amino-5-nitrobenzonitrile Reagent Alcoholic NH3 (180 °C) SM->Reagent Amidine Amidine Intermediate Reagent->Amidine Target 4-Amino-6-nitroquinazoline (Intramolecular Cyclization) Amidine->Target Fast Cyclization Byproduct 2-(2-amino-5-nitrophenyl)- 4-amino-6-nitroquinazoline (Intermolecular Dimerization) Amidine->Byproduct High Temp / Prolonged Time

Fig 2. Mechanistic divergence: Intramolecular cyclization vs. intermolecular dimerization.

Part 3: Quantitative Data & Yield Optimization

The table below summarizes the effect of synthetic routes and reaction conditions on the distribution of target molecules versus byproducts.

Reaction RouteReagents & ConditionsTarget ProductMajor ByproductYield (Target)Yield (Byproduct)
Direct Nitration Fuming HNO₃ (1.1 eq), conc. H₂SO₄, 0 °C6-Nitroquinazolin-4(3H)-one8-Nitroquinazolin-4(3H)-one60 - 70%15 - 20%
Direct Nitration Fuming HNO₃ (excess), conc. H₂SO₄, 60 °C6-Nitroquinazolin-4(3H)-one6,8-Dinitroquinazolin-4(3H)-one< 30%> 50%
Niementowski 2-Amino-5-nitrobenzoic acid, Formamide, 170 °C6-Nitroquinazolin-4(3H)-oneUnreacted starting material85 - 90%< 5%
Cyclization 2-Amino-5-nitrobenzonitrile, Alc. NH₃, 180 °C4-Amino-6-nitroquinazolineDimerization product40 - 50%30 - 40%

Part 4: Self-Validating Experimental Protocols

To avoid the regiochemical scrambling inherent to direct nitration[1], building the quinazoline core from pre-nitrated starting materials (the Niementowski synthesis) is the most robust approach[4].

Protocol: Selective Synthesis of 6-Nitroquinazolin-4(3H)-one via Niementowski Condensation

Objective: Synthesize pure 6-nitroquinazolin-4(3H)-one without 8-nitro or di-nitrated contamination.

Materials:

  • 2-Amino-5-nitrobenzoic acid (150 g)

  • Formamide (200 mL)

  • Ice water (500 mL)

Step-by-Step Methodology:

  • Dissolution: Add 150 g of 2-amino-5-nitrobenzoic acid to 200 mL of formamide in a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer. Stir at room temperature until completely dissolved[4].

  • Cyclocondensation: Heat the reaction mixture gradually to 170 °C. Maintain this temperature with continuous stirring for exactly 4 hours[4]. Caution: Do not exceed 175 °C to prevent thermal degradation of the formamide.

  • Cooling & Precipitation: Remove the heat source and allow the mixture to cool to 100 °C. Slowly add 500 mL of ice water dropwise to the hot mixture to precipitate the product. Continue stirring for 1 hour as the suspension reaches room temperature[4].

  • Isolation: Collect the solid product via vacuum filtration. Wash the filter cake with copious amounts of cold deionized water to remove residual formamide, unreacted starting materials, and water-soluble byproducts[4].

  • Drying: Dry the resulting yellow solid in a vacuum oven at 40 °C for 15 hours to afford the target compound[4].

Self-Validation Checkpoint: To confirm the absence of the 8-nitro regioisomer, analyze the product via ¹H-NMR (DMSO-d₆, 300 MHz). The spectrum must show the following characteristic splitting pattern for a pure 6-nitro substitution:

  • 
     8.77 (d, J = 2.7 Hz, 1H)
    
  • 
     8.55 (dd, J = 6.9 Hz, 1H)
    
  • 
     8.36 (s, 1H)[4]
    
  • 
     7.84 (d, J = 9 Hz, 1H)[4]
    If additional doublets appear around 
    
    
    
    8.0 - 8.2, this indicates contamination, though highly unlikely with this specific bottom-up synthetic route.

References

  • Quinazolinones, the Winning Horse in Drug Discovery. National Center for Biotechnology Information (PMC). Retrieved from[Link]

  • The Dimerization of 2-Amino-5-nitrobenzonitrile. Journal of the American Chemical Society (ACS). Retrieved from[Link]

Sources

purification challenges of 7-Fluoro-6-Nitro-4(H)-Quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: L3 Senior Application Support Subject: Purification, Solubility, and Regioisomer Control[1][2]

Executive Summary

You are likely working with 7-Fluoro-6-nitroquinazolin-4(3H)-one (CAS: 162012-69-3), a critical intermediate for EGFR tyrosine kinase inhibitors (e.g., Afatinib analogs).[1][2][3][4]

The Central Challenge: This molecule behaves like "brick dust."[1][2] Its high melting point (>280°C) and poor solubility in standard organic solvents (DCM, EtOAc, Hexanes) make chromatography nearly impossible.[1][2] Furthermore, the nitration of the 7-fluoro precursor introduces a critical regioisomer challenge (6-nitro vs. 8-nitro) that must be resolved before chlorination.[1][2]

This guide provides field-proven protocols to isolate the pure 6-nitro isomer without relying on column chromatography.[1][2]

Module 1: The Solubility Paradox (FAQ)

Q: "I cannot dissolve my crude product in CDCl3 or Methanol for NMR. How do I check purity?"

A: This is the most common ticket we receive.[1][2] The quinazolin-4-one core forms strong intermolecular hydrogen bonds (N-H[1][2][5]···O), creating a rigid crystal lattice.[1][2]

  • Standard Solvents: Insoluble in Chloroform, Dichloromethane, Diethyl Ether, and Water.[1][2]

  • NMR Solvent of Choice: Use DMSO-d6 .[1][2] If the sample remains hazy, heat the NMR tube gently to 40-50°C. Alternatively, add 1-2 drops of TFA-d (Deuterated Trifluoroacetic Acid) to break the H-bonding network.[1][2]

  • LCMS Prep: Dissolve in pure DMSO or DMAc (Dimethylacetamide) before diluting with Acetonitrile for injection.[1][2]

Q: "Can I use column chromatography to purify this?" A: Do not attempt this. The compound will likely precipitate on the column or streak indefinitely due to poor solubility.[1][2] Purification must rely on crystallization and trituration .[1][2]

Module 2: Purification & Regioisomer Control

The Issue: Nitration of 7-fluoroquinazolin-4(3H)-one yields two isomers:

  • 6-Nitro (Major, Desired): Para-like substitution relative to Fluorine.[1][2]

  • 8-Nitro (Minor, Impurity): Ortho-like substitution; sterically hindered.[1][2]

The Solution: Exploiting Differential Solubility. The 6-nitro isomer packs significantly better than the 8-nitro isomer.[1][2] We recommend a two-stage purification protocol.

Protocol A: The "Methanol Scrub" (Removing Surface Impurities)

Use this for crude crops with <90% purity.[1][2]

  • Dry the crude yellow solid thoroughly.[1][2]

  • Suspend the solid in Methanol (10 mL per gram of solid).

  • Heat to reflux (65°C) for 30 minutes with vigorous stirring. Note: The product will NOT dissolve; this is a slurry wash.[1][2]

  • Cool to room temperature (RT).

  • Filter and wash the cake with cold methanol.

  • Mechanism: The methanol solubilizes the more soluble 8-nitro isomer and residual nitration by-products, leaving the 6-nitro core intact.[1][2]

Protocol B: Glacial Acetic Acid Recrystallization (The Gold Standard)

Use this for final polishing or X-ray quality crystals.[1][2]

  • Suspend the solid in Glacial Acetic Acid (15-20 volumes).

  • Heat to reflux (~118°C). The solution should become clear or mostly clear.

  • Optional: If black specks remain, hot filter through Celite (requires rapid handling to prevent clogging).[1][2]

  • Allow the filtrate to cool slowly to RT, then chill to 4°C.

  • Collect the pale yellow/orange crystals.[1][2]

  • Validation: Melting point should be sharp (>280°C).

Module 3: Visualizing the Workflow

The following diagram illustrates the purification decision logic based on impurity profiles.

PurificationLogic Start Crude Reaction Mixture (H2SO4/HNO3) Quench Quench into Ice Water (Precipitation) Start->Quench Filter Filtration Quench->Filter CrudeSolid Crude Solid (Contains 6-NO2, 8-NO2, Dinitro) Filter->CrudeSolid Decision Purity Check (H-NMR) CrudeSolid->Decision PathA High 8-Nitro Content (>5%) Decision->PathA Dirty PathB Low Impurity / Final Polish Decision->PathB Clean-ish MeOH_Wash Method A: Methanol Trituration (Reflux Slurry) PathA->MeOH_Wash AcOH_Recrys Method B: AcOH Recrystallization (Dissolution at 118°C) PathB->AcOH_Recrys MeOH_Wash->Decision Re-check FinalProduct Pure 7-Fluoro-6-Nitro Isomer (>98%) AcOH_Recrys->FinalProduct

Caption: Decision matrix for removing 8-nitro regioisomers and dinitro impurities using differential solubility.

Module 4: Analytical Data Reference

When analyzing your purified product, compare against these standard values to ensure structural integrity.

ParameterSpecificationNotes
Appearance Pale Yellow to Orange PowderDark brown indicates oxidation or tar.[1][2]
Melting Point 282°C – 288°C (Decomposes)Sharpness indicates purity.[1][2]
1H NMR (DMSO-d6) δ 8.72 (d, 1H), 8.32 (s, 1H), 7.79 (d, 1H)C2 proton is the singlet.[1][2] C5/C8 are doublets due to Fluorine coupling (

).[1][2]
Solubility Soluble: DMSO, hot AcOH.[1][2]Insoluble: Water, EtOH, DCM.[1][2]
Mass Spec (ESI+) [M+H]+ = 210.1
Module 5: Critical Safety Warning

Risk: Nitration Runaway The nitration of quinazolinones is exothermic.[2]

  • Control: Addition of the solid precursor to the H2SO4/HNO3 mixture must be portion-wise at 0°C.

  • Warning Sign: If the reaction turns dark brown/black rapidly, you are generating tar (oxidation) or dinitro species.[1][2] Maintain temperature <50°C during addition, then ramp to 100°C only after addition is complete.

  • Quenching: Always pour the acid mixture into ice. Never add water to the acid.[2]

References
  • Synthesis and Crystal Structure: Acta Crystallographica Section E, 2009.[1][2] Describes the nitration of 7-fluoroquinazolin-4(3H)-one and recrystallization from acetic acid to obtain X-ray quality crystals.

  • Isomer Removal Strategy: Google Patents (CN102702115A). "Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline." Details the use of methanol scrubbing to remove isomers from the hydroxy intermediate.[1][2][6]

  • Chemical Properties & Safety: TCI Chemicals Product Data. Specifications for 7-Fluoro-6-nitroquinazolin-4(1H)-one (synonym for 3H-one).

  • Reaction Mechanism & Intermediates: MDPI Molbank, 2024.[1][2] "6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one."[1][2][7] Confirms the use of the 6-nitro compound as a precursor for nucleophilic aromatic substitution.[1][2]

Sources

Technical Support Center: Stability of 7-Fluoro-6-Nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the stability, handling, and troubleshooting of 7-Fluoro-6-Nitroquinazolin-4(3H)-one (often loosely referred to as 7-Fluoro-6-Nitro-4(H)-Quinazoline or 7-Fluoro-6-nitro-4-hydroxyquinazoline) in acidic environments.

Case ID: T-QZN-ACID-001 Status: Active Subject: Acidic Stability Profile & Troubleshooting Applicable For: Synthetic Organic Chemists, Medicinal Chemists, Process Engineers

Part 1: Executive Summary & Core Stability Logic

The Bottom Line: 7-Fluoro-6-Nitroquinazolin-4(3H)-one is exceptionally stable under acidic conditions. In fact, its primary synthesis route involves heating in concentrated sulfuric and nitric acids at temperatures exceeding 100°C. Unlike its 4-chloro derivative (which rapidly hydrolyzes in acid), the 4-oxo (4-hydroxy) core is the thermodynamic sink—meaning it is the stable end-product that other derivatives degrade into under acidic hydrolysis.

Mechanistic Insight

The stability stems from the electron-deficient nature of the quinazoline ring, further deactivated by the nitro group at position 6 and the fluorine at position 7.

  • Protonation: In strong acids, the N1 or N3 nitrogen may protonate, increasing solubility but not triggering ring opening.

  • Hydrolysis Resistance: The amide-like character of the N3-C4(=O) bond is robust. It requires extreme forcing conditions (e.g., concentrated alkali at high temperatures) to cleave the ring, not acid.

Part 2: Troubleshooting Guide (Q&A)

Category A: Solubility vs. Degradation

Q: I dissolved the compound in 1M HCl, and a precipitate formed after 24 hours. Did it degrade? A: No. This is likely a solubility issue, not chemical degradation.

  • Root Cause: While the quinazoline nitrogen can accept a proton (pKa ~ 2-3), the resulting salt is often less soluble in aqueous media than in organic solvents. As the solution stands or cools, the protonated form may crystallize out, or if the pH drifted slightly higher, the free base precipitated.

  • Action: Analyze the precipitate by LC-MS. You will likely find it is the unchanged parent compound (MW ~209 Da).

  • Recommendation: For acidic stock solutions, use a co-solvent system (e.g., DMSO/0.1M HCl) rather than pure aqueous acid.

Category B: Synthesis & Workup

Q: During the nitration of 7-fluoroquinazolin-4(3H)-one using H₂SO₄/HNO₃, the reaction turned dark orange. Is this decomposition? A: Not necessarily.

  • Observation: The pure nitro compound is light yellow. A dark orange/red color often indicates the presence of trace isomers (e.g., 8-nitro) or oxidation byproducts, but the core 6-nitro product is stable at 110°C in this mixture.

  • Validation: Quench a small aliquot in ice water. The precipitate should be yellow. If it remains dark/tarry, the temperature may have exceeded 120°C, causing charring, but not specific acid hydrolysis.

Category C: Derivative Confusion

Q: I treated "7-Fluoro-6-Nitro-4-Chloroquinazoline" with acid and it turned into the 4-hydroxy form. Why? A: This is the expected behavior.

  • Mechanism: The 4-chloro substituent is a good leaving group. In acidic aqueous media, water attacks the C4 position, displacing the chloride and yielding the thermodynamically stable 4(3H)-one (the compound discussed in this guide).

  • Prevention: If you need to maintain the 4-chloro derivative, avoid aqueous acids. Store in anhydrous conditions.

Part 3: Experimental Protocols

Protocol 1: Purification via Acidic Recrystallization

Rationale: Utilizing the compound's stability in organic acids to remove impurities.

  • Dissolution: Suspend crude 7-Fluoro-6-Nitroquinazolin-4(3H)-one in Glacial Acetic Acid (10 mL per gram of solid).

  • Heating: Heat the mixture to reflux (approx. 118°C). The solid should dissolve completely.

    • Note: The compound is stable at this temperature.

  • Filtration (Hot): If insoluble black specks remain, filter the hot solution rapidly through a glass frit.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Yellow needles will form.

  • Isolation: Filter the crystals and wash with a small amount of cold acetic acid, followed by water to remove acid traces.

  • Drying: Dry at 60°C under vacuum.

Protocol 2: Reduction in Acidic Media (Iron/Acetic Acid)

Rationale: Demonstrates the ring's stability while chemically modifying the nitro group.

  • Setup: Charge a flask with 7-Fluoro-6-Nitroquinazolin-4(3H)-one (1 equiv) and Glacial Acetic Acid (solvent volume).

  • Activation: Add Iron powder (Fe, 3-5 equiv).

  • Reaction: Heat to 60-80°C. Monitor by TLC or LC-MS.

    • Target: 7-Fluoro-6-Amino quinazolin-4(3H)-one.

    • Observation: The starting material (Nitro) disappears, but the Quinazoline core remains intact.

  • Workup: Filter off excess iron. Concentrate the acetic acid or dilute with water to precipitate the amine.

Part 4: Data & Visualization

Stability Profile Table
ConditionDurationTemperatureStability RatingPrimary Outcome
Conc. H₂SO₄ 4 Hours110°CHigh Stable (Synthesis condition)
1M HCl (aq) 7 Days25°CHigh Stable (May precipitate)
Glacial Acetic Acid 24 Hours118°CHigh Stable (Recrystallization)
1M NaOH (aq) 1 Hour80°CLow Potential Ring Opening
Pathway Diagram (Graphviz)

The following diagram illustrates the central position of the 4-oxo species as the stable "sink" in acidic pathways.

QuinazolineStability cluster_stability Acidic Environment Behavior Start 2-Amino-4-Fluorobenzoic Acid Core 7-Fluoro-quinazolin-4(3H)-one Start->Core Cyclization (Formamidine Acetate) Nitro 7-Fluoro-6-Nitro- quinazolin-4(3H)-one (Target Compound) Core->Nitro Nitration (H2SO4/HNO3, 110°C) Chloro 4-Chloro-7-Fluoro- 6-Nitroquinazoline Nitro->Chloro SOCl2 (Chlorination) Amino 7-Fluoro-6-Amino- quinazolin-4(3H)-one Nitro->Amino Reduction (Fe/AcOH or SnCl2) Chloro->Nitro Acid Hydrolysis (H2O/H+)

Caption: Reaction landscape of 7-Fluoro-6-Nitroquinazolin-4(3H)-one. Note the reversible hydrolysis of the 4-chloro derivative back to the stable 4-oxo target in acid (red dashed line), and the stability of the core during nitration.

References

  • Wu, Y., Ji, A., Zhang, A., & Shen, Y. (2009).[1] 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online.[1] [Link]

  • Google Patents. (2012). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Militaru, A., et al. (2011).[2] Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance. Letters in Drug Design & Discovery. [Link]

Sources

preventing byproduct formation in quinazoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic root causes of byproduct formation during quinazoline and quinazolinone synthesis.

This guide moves beyond basic troubleshooting by explaining the causality behind experimental failures and providing self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Origins of Quinazoline Byproducts

Understanding the chemical environment that favors side reactions is the first step in prevention. Quinazoline cores are highly susceptible to specific degradation and side-reaction pathways depending on the synthetic route chosen (e.g., Niementowski, Friedländer, or metal-catalyzed Acceptorless Dehydrogenative Coupling).

  • Oxidation at the C4 Position: The C4 position of the quinazoline ring is highly susceptible to unintended oxidation, rapidly converting the desired quinazoline into a quinazolinone byproduct. This is exacerbated by atmospheric oxygen or the excessive use of oxidizing agents.

  • Hydrolysis of Acyclic Intermediates: The presence of adventitious water can lead to the hydrolysis of acyclic intermediates (such as N-acylanthranilamides) before cyclization occurs, leading to ring-opened impurities[1].

  • Thermal Decomposition: Classical methods, particularly the Niementowski synthesis, require harsh temperatures (often >130°C). This extreme thermal stress frequently leads to the decomposition of starting materials and the formation of intractable black tar.

Pathway SM Starting Materials (e.g., Anthranilamide) Int Acyclic Intermediate SM->Int Condensation Quin Desired Quinazoline Int->Quin Cyclization (-H2O) Hydro Hydrolysis Byproduct (Ring Opening) Int->Hydro +H2O (Side Reaction) Ox Oxidation Byproduct (Quinazolinone/N-Oxide) Quin->Ox +O2 / Oxidants

Mechanistic pathways of quinazoline cyclization vs. competitive byproduct formation.

Frequently Asked Questions (Troubleshooting)

Q1: My Niementowski reaction is yielding very low amounts of the desired quinazoline, and the flask is full of degraded polymeric material. How do I fix this? A1: Low yields in the classical Niementowski synthesis (condensation of anthranilic acids with amides) are almost always tied to the harsh thermal requirements (>130°C). Prolonged heating causes the starting materials to decompose before the inefficient cyclization of the o-amidobenzamide intermediate can complete. Solution: Transition to a Microwave-Assisted Synthesis (MWI) . Microwave irradiation provides uniform heating and drastically reduces reaction times from hours to minutes, preventing thermal degradation and increasing yields without generating polymeric byproducts[2][3].

Q2: I am attempting a Friedländer synthesis, but NMR shows a high concentration of quinoline derivatives instead of quinazolines. What is the cause? A2: This is a classic selectivity issue. The starting materials for the Friedländer quinazoline synthesis (2-aminobenzaldehydes) are structurally similar to those used in the Friedländer quinoline synthesis. If your active methylene compound possesses competing reactive sites, or if the pH is not strictly controlled, the reaction will favor the thermodynamically stable quinoline core. Solution: Carefully control the stoichiometry and consider using highly specific Lewis acid catalysts to direct the nucleophilic attack exclusively toward quinazoline formation.

Q3: I am using a metal-catalyzed Acceptorless Dehydrogenative Coupling (ADC) with aliphatic aldehydes, but I am getting massive amounts of aldol condensation byproducts. How can I suppress this? A3: Aliphatic aldehydes are highly prone to base- or metal-catalyzed aldol condensation before they can undergo amination with the 2-aminobenzyl alcohol[4]. Solution: Modify your protocol to use primary alcohols instead of aldehydes, employing an oxidant like Di-tert-butyl peroxide (DTBP) to facilitate an in situ oxidation-amination-condensation cascade. This maintains the aldehyde concentration at a steady, low state, preventing intermolecular aldol reactions[4].

Q4: Mass spectrometry indicates the presence of high molecular weight dimers in my final product. Why is this happening? A4: Dimerization or step-growth polymerization occurs when intermolecular reactions outcompete intramolecular cyclization. This is common if your starting materials have bifunctional reactive sites (e.g., diamines) or if the reaction concentration is too high. Solution: Apply the high dilution principle . Increase your solvent volume to lower the reactant concentration, which kinetically favors intramolecular ring closure over intermolecular dimerization.

Workflow Start Identify Byproduct via LC-MS/NMR Q1 Is it an N-oxide or Quinazolinone? (+16 or +14 Da shift) Start->Q1 Q2 Is it a Dimer/Polymer? (2x Mass) Q1->Q2 No Sol1 Use Inert Atmosphere (N2/Ar) & Mild Oxidants Q1->Sol1 Yes Sol2 Increase Dilution & Check Substrate Purity Q2->Sol2 Yes Q3 Is it an Acyclic Intermediate? (+18 Da shift) Q2->Q3 No Sol3 Ensure Anhydrous Conditions & Drive Cyclization Q3->Sol3 Yes

Logical troubleshooting workflow for identifying and mitigating quinazoline byproducts.

Quantitative Byproduct Profiling

Use the following table to rapidly diagnose side reactions based on analytical signatures and implement the correct mitigation strategy.

Byproduct TypeMechanistic CauseAnalytical Signature (LC-MS / NMR)Primary Mitigation Strategy
Quinazolinone / N-Oxide Oxidation at C4 or N1/N3 due to O₂ exposure.MS: +16 Da (Oxide) or +14 Da (Ketone). NMR: Loss of C4-H proton.Schlenk line setup; strictly inert atmosphere (Ar/N₂).
Acyclic Intermediate Incomplete cyclization or hydrolysis via water ingress[1].MS: +18 Da (Water addition). NMR: Presence of distinct amide N-H broad singlets.rigorously dry glassware (>120°C); use anhydrous solvents.
Dimers / Polymers Intermolecular step-growth condensation.MS: ~2x expected mass. NMR: Broad, poorly resolved aromatic peaks.Increase solvent volume (high dilution); verify substrate purity.
Aldol Condensates Self-condensation of aliphatic aldehydes[4].MS: Variable. NMR: Presence of α,β-unsaturated alkene protons.Generate aldehydes in situ via alcohol oxidation (e.g., DTBP)[4].
Black Tar / Char Thermal decomposition at >130°C[2].Insoluble black residue; baseline drift in NMR.Switch to Microwave-Assisted Synthesis (MWI)[2][3].

Standardized Experimental Protocols

To ensure a self-validating system, every protocol must include built-in checks to verify the integrity of the reaction environment before proceeding.

Protocol A: Anhydrous, Inert-Atmosphere Synthesis (Preventing Oxidation/Hydrolysis)

This protocol is mandatory when synthesizing C4-unsubstituted quinazolines to prevent quinazolinone formation.

  • Preparation & Drying: Dry all glassware in an oven at >120°C for a minimum of 4 hours. Allow it to cool completely in a desiccator containing active desiccant.

  • Atmosphere Exchange (Self-Validating Step): Assemble the reaction flask with a rubber septum. Connect to a Schlenk line. Evacuate the flask until the pressure gauge reads <0.1 mbar, then backfill with high-purity Argon. Repeat this vacuum/Argon cycle three times. Validation: Temporarily close the bubbler valve; the Argon line should maintain positive pressure without deflating the balloon or dropping line pressure.

  • Reagent Addition: Add anhydrous solvents and liquid reagents exclusively via gas-tight syringes through the septum. If solid reagents must be added, do so under a heavy, positive counter-flow of Argon.

  • Reaction Execution: Maintain a slight positive pressure of Argon throughout the reaction duration to prevent atmospheric oxygen ingress.

Protocol B: Microwave-Assisted Niementowski Synthesis (Preventing Thermal Degradation)

Use this protocol to overcome the low yields and tar formation of classical thermal heating.

  • Preparation: In a microwave-safe heavy-walled glass vial, combine the anthranilic acid derivative and the amide.

  • Solvent Selection: If a solvent is required, select one with a high microwave absorption cross-section (e.g., acetic acid or a small amount of ionic liquid like emimPF₆ to act as a heat transfer agent)[2][3]. Solvent-free conditions can also be utilized if the amide acts as a melt[2].

  • Irradiation: Seal the vial with a pressure-rated cap. Irradiate at 140°C for 10–15 minutes (depending on substrate steric hindrance)[2].

  • In-Process Validation: After cooling, perform a rapid TLC check (UV 254 nm). The complete disappearance of the highly fluorescent anthranilic acid spot validates successful conversion without the need for prolonged, destructive heating.

References

  • Microwave Synthesis of Quinazolines | PDF | Self-Improvement - Scribd. Scribd.[Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. National Institutes of Health (NIH).[Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC. National Institutes of Health (NIH).[Link]

Sources

Technical Support Hub: Scale-Up Considerations for 7-Fluoro-6-Nitro-4(H)-Quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSH-QNZ-06N-SC Subject: Process Safety, Regioselectivity, and Isolation of CAS 162012-69-3 Target Molecule: 7-Fluoro-6-nitroquinazolin-4(3H)-one (also known as 7-Fluoro-6-nitro-4-hydroxyquinazoline) Application: Key intermediate for EGFR tyrosine kinase inhibitors (e.g., Afatinib, Dacomitinib).

Core Directive & Reaction Engineering

This guide addresses the critical scale-up challenges of synthesizing 7-Fluoro-6-nitroquinazolin-4(3H)-one . While multiple routes exist, the industrial standard often involves the electrophilic nitration of 7-fluoroquinazolin-4(3H)-one . This step is thermodynamically potent and presents significant safety risks during scale-up due to the use of mixed acids (HNO₃/H₂SO₄).

The Chemistry at Scale

The reaction involves introducing a nitro group at the C6 position.[1] The presence of the fluorine atom at C7 and the electron-withdrawing carbonyl at C4 creates a "push-pull" electronic environment that generally favors the C6 position. However, thermal runaway and regioselectivity (C6 vs. C8) are the primary failure modes.

Reaction Workflow & Hazard Identification

The following diagram illustrates the standard synthesis workflow and critical hazard control points (HCPs).

G Start 7-Fluoroquinazolin-4(3H)-one (Solid) Nitration Nitration Reaction (0°C -> 100°C) Start->Nitration Addition AcidMix Mixed Acid Preparation (H2SO4 + f-HNO3) AcidMix->Nitration Dosing Haz1 HCP1: Exotherm (Nitronium Ion Formation) AcidMix->Haz1 Quench Ice Water Quench (Exothermic) Nitration->Quench Transfer Haz2 HCP2: Thermal Runaway (Secondary Decomposition) Nitration->Haz2 Haz3 HCP3: Isomer Formation (8-Nitro Impurity) Nitration->Haz3 Filtration Filtration & Wash Quench->Filtration Product 7-Fluoro-6-nitro- quinazolin-4(3H)-one Filtration->Product

Figure 1: Synthesis workflow highlighting Hazard Control Points (HCP) for the nitration of 7-fluoroquinazolin-4(3H)-one.

Technical Support: Troubleshooting & FAQs

Section A: Thermal Safety & Nitration Control[2]

Q1: We are observing a sharp temperature spike immediately after adding the substrate to the mixed acid. How do we control this?

Root Cause: The dissolution of the quinazolinone core in concentrated sulfuric acid is exothermic. Furthermore, if nitric acid is already present, the nitration begins immediately, releasing heat (


 kJ/mol).

Corrective Action:

  • Reverse Addition (Not Recommended for Scale): In lab scale, solid is often added to acid. At pilot scale, this creates "hot spots" of solids.

  • Pre-dissolution (Recommended): Dissolve the 7-fluoroquinazolin-4(3H)-one in concentrated H₂SO₄ first at 0–5°C. Ensure complete solvation.

  • Controlled Dosing: Dose the fuming HNO₃ (or mixed acid) into the quinazolinone/H₂SO₄ solution. This allows you to stop the feed if the cooling jacket capacity is exceeded.

  • Adiabatic Limit: Calculate the MTSR (Maximum Temperature of Synthesis Reaction). Ensure your reactor's burst disk rating accounts for gas generation from secondary decomposition if cooling fails [1].

Q2: Our RC1 (Reaction Calorimetry) data suggests a secondary exotherm at 120°C. Is it safe to heat the reaction to 110°C to drive completion?

Analysis: Many patents suggest heating to 100–110°C to ensure reaction completion [2]. However, nitro-compounds and mixed acids are thermally unstable. A secondary exotherm at 120°C indicates you are operating within a 10°C safety margin , which is unacceptable for plant operations (typically requires


°C margin).

Recommendation:

  • Lower Temperature / Longer Time: Validate the reaction at 90–95°C. The rate will decrease, but the safety margin improves.

  • Staged Heating: Ramp from 0°C to 60°C, hold for 1 hour, then ramp to 95°C. This prevents the accumulation of unreacted reagents that could trigger a runaway upon rapid heating.

Section B: Regioselectivity & Impurities

Q3: We are detecting 8-12% of the 8-nitro isomer (impurity). The specification requires <1%. Can we fix this in the reaction?

Mechanism: Electrophilic substitution on the quinazoline ring prefers position 8 > 6 > 5 > 7.[2] However, the 7-Fluoro substituent sterically hinders position 8 and electronically deactivates it, favoring position 6. High temperatures or high acid concentrations can overcome this barrier, increasing the 8-nitro impurity [3].

Troubleshooting Protocol:

ParameterAdjustmentRationale
Temperature Decrease Lower temperatures favor the kinetically controlled product (6-nitro) over the thermodynamically accessible 8-nitro.
Acid Strength Optimize Avoid large excesses of fuming HNO₃. Use stoichiometric equivalents (1.05–1.1 eq). Excess nitronium ions promote non-selective attack.
Agitation Increase Poor mixing creates local zones of high HNO₃ concentration, leading to over-nitration or poor selectivity.

Purification Strategy: If the reaction yields >5% isomer, recrystallization is required.

  • Solvent: Glacial Acetic Acid or Ethanol.

  • Method: Dissolve crude solid at reflux; cool slowly to room temperature. The 6-nitro isomer typically crystallizes out, while the 8-nitro remains in the mother liquor due to disruption of crystal packing by the steric clash of the 8-nitro group with the peri-hydrogens.

Section C: Work-up & Isolation

Q4: Upon quenching the reaction mixture into ice water, the product forms a sticky, gummy mass that clogs the bottom valve. Why?

Root Cause: This "oiling out" phenomenon occurs when the product precipitates faster than it can crystallize, or if the temperature during quench rises above the melting point of a solvated intermediate. It may also indicate trapped acids.

Corrective Action:

  • Inverse Quench: Do not pour water into the acid. Slowly dose the reaction mass into a vigorously stirred ice/water slurry.

  • Temperature Control: Maintain the quench mass <10°C.

  • Seeding: Add seed crystals of pure 7-Fluoro-6-nitroquinazolin-4(3H)-one to the water before starting the transfer. This provides nucleation sites, encouraging the formation of a filterable solid rather than an amorphous gum.

Decision Tree for Process Deviation

Use this logic flow to diagnose low yield or purity issues during the pilot phase.

DecisionTree Problem Process Deviation Detected Type Identify Issue Type Problem->Type Yield Low Yield (<70%) Type->Yield Purity Low Purity (<98%) Type->Purity CheckML Analyze Mother Liquor Yield->CheckML ImpurityType Identify Impurity Purity->ImpurityType Soluble Product Soluble? CheckML->Soluble pH Check Quench pH Soluble->pH Action1 Adjust pH to 3-4 Reduce Wash Vol. pH->Action1 Isomer 8-Nitro Isomer ImpurityType->Isomer Dinitro Dinitro Species ImpurityType->Dinitro Action2 Reduce Rxn Temp Recrystallize (AcOH) Isomer->Action2 Action3 Reduce HNO3 Eq. Check Dosing Rate Dinitro->Action3

Figure 2: Troubleshooting logic for common scale-up deviations.

Analytical Specifications (Reference)

When validating the scale-up batches, ensure the material meets these baseline criteria derived from high-purity reference standards [4].

TestSpecificationMethod
Appearance Pale yellow to yellow powderVisual
Assay

HPLC (C18, ACN/Water gradient)
Melting Point

(Decomposes)
DSC / Capillary
Loss on Drying

Gravimetric (

)
Isomeric Impurity

(8-nitro isomer)
HPLC

References

  • Murray, J. I., et al. (2021).[3] Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration. ResearchGate. Link

  • Rewcastle, G. W., et al. (1996).[4] Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one. Journal of Medicinal Chemistry / PMC. Link

  • BenchChem Technical Support. (2025). How to avoid over-nitration in quinazoline synthesis. BenchChem. Link

  • ChemicalBook. (2025). 7-Fluoro-6-nitro-4-hydroxyquinazoline Properties and Synthesis. ChemicalBook. Link

  • Google Patents. (2012). CN102702115A: Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.[5] Google Patents. Link

Disclaimer: This guide is for professional research and development purposes only. Nitration reactions involve high-energy intermediates and should only be performed by qualified chemists in facilities equipped with appropriate engineering controls (blast shielding, remote dosing).

Sources

Technical Support Center: Managing Temperature Control in Quinazoline Nitration

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complexities of quinazoline nitration. Here, we bridge the gap between theoretical reaction mechanisms and bench-level execution, providing you with self-validating protocols to ensure safety, high yield, and regioselectivity.

Mechanistic Insights: The Causality of Temperature Control

The nitration of quinazolines is a fundamental electrophilic aromatic substitution reaction. Because the quinazoline ring is an electron-deficient heterocycle, it is highly deactivated. Consequently, forcing conditions—typically a "mixed acid" system of fuming nitric acid in concentrated sulfuric acid—are required[1]. The sulfuric acid acts as a dehydrating agent to generate the highly reactive nitronium ion (


), while the reaction occurs in the aqueous acid phase, making mass transfer rates critical[2].

The expected order of reactivity for electrophilic substitution on the unsubstituted quinazoline ring is at positions 8 > 6 > 5 > 7 > 4 > 2 [3]. Therefore, the primary mono-nitration products are typically the 6-nitro and 8-nitro isomers[1].

Why Temperature is the Ultimate Control Lever: Nitration is inherently hazardous and highly exothermic, with reaction heats often reaching -145 ± 70 kJ/mol[4]. If the heat generated exceeds the cooling capacity of the reactor, a thermal runaway can occur, leading to a rapid, uncontrollable spike in temperature and pressure[4]. Furthermore, temperature directly dictates regioselectivity. Elevated temperatures lower the activation energy barrier for secondary nitrations, driving the reaction past the desired mono-nitrated product and resulting in heavy contamination with di-nitrated byproducts[1]. Maintaining strict isothermal conditions (0–5°C) is therefore a self-validating safety and quality parameter.

Quantitative Data Summary

To establish a safe operating envelope, adhere to the following quantitative parameters during your experimental design.

Table 1: General Reaction Parameters for Quinazoline Nitration

ParameterTarget RangeMechanistic Rationale
Reaction Temperature 0°C to 5°CSuppresses the activation energy required for di-nitration and prevents thermal runaway[1].
Nitrating Agent Ratio 1.05 – 1.2 equivalentsA slight stoichiometric excess ensures complete mono-nitration without forcing secondary substitutions[1].
Reaction Time 1 to 2 hoursProvides sufficient contact time for the deactivated ring to react fully at suppressed temperatures[1].

Table 2: Thermal Hazard Parameters in Nitration

ParameterDescriptionProcess Implication
Heat of Reaction (

)
~ -145 ± 70 kJ/molHighly exothermic; dictates the absolute minimum cooling capacity required for the reactor jacket or bath[4].
Time to Maximum Rate (

)
Time to reach max reaction rate under adiabatic conditionsDetermines the critical response window for operators to initiate an emergency quench during a cooling failure[4].

Standard Operating Procedure (SOP): Selective Mono-Nitration

This protocol provides a self-validating methodology for the selective synthesis of mono-nitrated quinazolines (e.g., 6-nitroquinazoline). The system is designed so that if temperature parameters are breached, the workflow mandates an immediate halt, preventing downstream failures.

Step 1: Reagent Preparation & Dissolution Charge a clean, dry round-bottom flask with concentrated sulfuric acid (


). Slowly add the quinazoline substrate.
Causality: The substrate must be fully dissolved before adding the nitrating agent. If it is insoluble, gentle warming is permitted, but the solution must  be cooled back to 0°C prior to Step 3[1]. Adding nitric acid to an undissolved suspension causes delayed, violent exotherms as the solid dissolves and reacts simultaneously.

Step 2: Pre-Cooling Submerge the flask in an ice/salt bath. Allow the internal temperature to equilibrate strictly to 0°C.

Step 3: Controlled Nitration (The Critical Phase) Prepare a pre-cooled mixture of fuming nitric acid (


, 1.1 equivalents) and concentrated 

. Begin dropwise addition of this mixed acid via a dropping funnel. Causality: The addition rate must be dictated entirely by the internal thermometer. The internal temperature must not exceed 5–10°C[1]. This thermal boundary prevents the activation energy threshold for di-nitration from being breached.

Step 4: Isothermal Maturation Once addition is complete, maintain the reaction at 0–5°C with continuous stirring for 1–2 hours[1]. Monitor reaction progress via TLC (e.g., 1:1 ethyl acetate/hexane) until the starting material is consumed.

Step 5: Quenching & Isolation Carefully pour the reaction mixture onto crushed ice under vigorous stirring[1]. Causality: The massive influx of cold water instantly dilutes the acid, drops the temperature, safely terminates the generation of


 ions, and forces the mono-nitrated product to precipitate. Filter the solid, wash with cold water until neutral, and dry.

Workflow step1 1. Dissolve Quinazoline in Conc. H2SO4 step2 2. Pre-cool to 0°C (Ice/Salt Bath) step1->step2 step3 3. Dropwise Addition of Fuming HNO3 (Strictly Maintain T < 5°C) step2->step3 step4 4. Isothermal Reaction (Stir 1-2 hrs at 0-5°C) step3->step4 step5 5. Quench on Crushed Ice (Vigorous Agitation) step4->step5 step6 6. Isolate Mono-nitrated Product (Filtration & Neutralization) step5->step6

Caption: Experimental workflow for temperature-controlled quinazoline nitration.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding a high percentage of di-nitrated quinazoline? A: The presence of strong electron-donating groups on your specific quinazoline derivative makes it highly reactive, or excessive thermal energy has driven the reaction past the mono-nitration stage[1]. High temperatures increase the reaction rate and lower the barrier for multiple nitrations. To correct this, conduct the reaction at a lower temperature (e.g., 0°C or -10°C) and strictly control the molar ratio of the nitrating agent to a 1.05–1.2 equivalent excess[1]. Reversing nitration is not practical; control must be established during the initial forward reaction[1].

Q2: What constitutes a thermal runaway in this context, and how do I respond? A: A thermal runaway occurs when the exothermic heat generated by the nitration exceeds the heat removal capacity of your reactor's cooling system[4]. Because reaction rates increase exponentially with temperature, this creates a self-accelerating feedback loop. If the temperature rises uncontrollably, immediately halt the feed of the nitrating agent [4]. This is the most critical first step to cut off the chemical fuel generating the heat. Ensure your cooling system is at maximum capacity and do not resume addition until the temperature stabilizes.

Q3: The agitator failed during the nitric acid addition. Should I restart it to prevent localized hotspots? A: Absolutely not. If the agitator fails, immediately stop the reactant feed[4]. Without mixing, unreacted nitric acid pools in the reactor. If you restart the agitator, the sudden mixing of these accumulated reactants will cause a violent, uncontrollable exotherm[4]. The safest course of action is an immediate emergency drown-out/quench of the reaction[4].

Q4: Can I run the nitration reaction at a higher temperature to speed up the workflow? A: While higher temperatures will increase the reaction rate, they drastically increase the risk of a thermal runaway and the formation of undesirable oxidized or di-nitrated species[1]. The quinazoline ring can undergo oxidative decomposition if thermal boundaries are ignored. Strict temperature control within the 0–5°C range is mandatory for both safety and product viability.

Troubleshooting exotherm Exotherm Detected: Temp Exceeds 5°C halt IMMEDIATE ACTION: Halt HNO3 Addition exotherm->halt assess Assess Reactor Systems: Cooling & Agitation halt->assess failed System Failure: Agitator or Cooling Lost assess->failed active Systems Functional: Cooling Active assess->active quench Emergency Drown-out (Do NOT restart agitator) failed->quench resume Resume Addition at Slower Rate active->resume

Caption: Troubleshooting logic tree for mitigating thermal runaway during nitration.

References

  • Title: how to avoid over-nitration in quinazoline synthesis Source: BenchChem URL
  • Title: Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives Source: NIH PMC URL
  • Title: Technical Support Center: Managing Nitration Reactions Source: BenchChem URL
  • Title: Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production Source: KBR URL

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities.[1][2][3] From approved anticancer drugs like Gefitinib and Erlotinib to promising leads in inflammation and infectious diseases, the therapeutic potential of this heterocyclic system is vast.[1][4] However, the journey from a newly synthesized quinazoline derivative to a validated lead compound is a rigorous, multi-step process. It demands a systematic and critical evaluation of its biological effects, moving from broad, initial screens to deep, mechanistic investigations.

This guide provides a comprehensive framework for validating the biological activity of novel quinazoline derivatives. It is designed not as a rigid template, but as a logical workflow that emphasizes scientific integrity, experimental causality, and robust data interpretation. We will focus on the common application of quinazolines as anticancer agents, particularly as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR), a well-established target for this class of compounds.[4][5][6][7]

The Validation Gauntlet: A Step-Wise Approach

The validation of a novel compound is not a single experiment but a campaign. Each step builds upon the last, providing an increasingly refined understanding of the molecule's activity, potency, selectivity, and mechanism of action. A failure or unexpected result at any stage informs the next, creating a self-correcting and validating workflow.

Validation_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Advanced Validation A Compound QC (Purity, Solubility) B Biochemical Assay (e.g., In Vitro Kinase Assay) A->B Proceed if pure & soluble C Antiproliferative Assay (e.g., MTT, CellTiter-Glo) B->C Proceed if potent (low IC50) D Target Engagement (e.g., Western Blot for p-EGFR) C->D Correlate potency (EC50 vs IC50) E Cell Cycle Analysis (Flow Cytometry) D->E Confirm on-target effect F Apoptosis Assay (Annexin V Staining) E->F Elucidate phenotype G Selectivity Profiling (Kinome Scan) F->G Proceed if MOA is confirmed H In Vivo Models (Xenografts) G->H Confirm selectivity

Caption: A logical workflow for the validation of a novel quinazoline derivative.

Part 1: Biochemical Validation - Does it Hit the Target?

The first crucial step is to determine if the novel compound directly interacts with its intended molecular target in a purified, cell-free system. For many quinazoline derivatives, this target is a protein kinase.[8][9][10]

The Causality: A biochemical assay is essential because it isolates the interaction between the compound and the target protein from the complexities of a cellular environment (e.g., membrane permeability, metabolism, off-target effects). A potent result here provides the foundational evidence that your compound works as designed.

Featured Protocol: In Vitro Kinase Inhibition Assay

This protocol assesses the ability of a novel quinazoline derivative to inhibit the enzymatic activity of a target kinase, such as EGFR.

Methodology:

  • Reagents & Setup:

    • Recombinant human EGFR kinase.

    • A suitable kinase substrate (e.g., a synthetic peptide).

    • Adenosine-5'-triphosphate (ATP).

    • The novel quinazoline derivative (dissolved in DMSO) at various concentrations.

    • A known EGFR inhibitor as a positive control (e.g., Gefitinib, Erlotinib).[11][12]

    • A detection reagent system (e.g., ADP-Glo™ or similar luminescence-based assay that quantifies kinase activity).

  • Procedure:

    • In a 96- or 384-well plate, add the kinase and the test compound (or control) and incubate briefly to allow for binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ATP consumed or ADP produced, which is inversely proportional to the kinase inhibition.

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis & Trustworthiness:

    • Controls: Each plate must include wells with no enzyme (background), enzyme with vehicle (DMSO, 0% inhibition), and enzyme with a saturating concentration of the positive control inhibitor (100% inhibition).

    • Calculation: Normalize the data to the 0% and 100% inhibition controls. Plot the percent inhibition against the logarithm of the compound concentration.

    • IC50 Determination: Fit the data to a dose-response curve (sigmoidal, 4PL) to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Part 2: Cell-Based Validation - Does it Work in a Biological System?

After confirming direct target engagement, the next critical phase is to assess the compound's activity in a relevant cellular context. These assays answer key questions about cell permeability, engagement with the target in its native environment, and the ultimate phenotypic effect on cancer cells.

Antiproliferative Activity: The Fundamental Phenotypic Screen

The Causality: This is the primary litmus test. If a compound is intended to be an anticancer agent, it must inhibit the proliferation of cancer cells. This assay provides a quantitative measure of the compound's overall cytotoxic or cytostatic effect.

Featured Protocol: MTT Antiproliferative Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13][14]

Methodology:

  • Cell Seeding: Plate a cancer cell line known to be dependent on the target pathway (e.g., A549 or PC9 cells for EGFR) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the novel quinazoline derivative for a set period (typically 48-72 hours).[15] Include a positive control (e.g., Gefitinib) and a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13][15]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the purple solution on a plate reader (typically at ~570 nm).

  • Data Analysis: Normalize the absorbance values to the vehicle-treated cells (100% viability). Plot the percent viability against the logarithm of the compound concentration and calculate the half-maximal effective concentration (EC50 or GI50).

On-Target Engagement: Confirming the Mechanism in Cells

The Causality: A potent EC50 value is promising, but it doesn't prove the antiproliferative effect is due to the intended mechanism. It's crucial to demonstrate that the compound inhibits the target's activity within the cell. For a kinase inhibitor, this is typically done by measuring the phosphorylation status of the kinase itself or its direct downstream substrates.[16]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR {EGFR | Kinase Domain} PI3K PI3K EGFR->PI3K Phosphorylates RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Ligand EGF Ligand Ligand->EGFR Binds & Activates Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Site

Caption: EGFR signaling and the inhibitory action of quinazoline derivatives.[5]

Featured Protocol: Western Blot for Phospho-EGFR (p-EGFR)

This protocol measures the level of activated, phosphorylated EGFR, which should decrease upon treatment with an effective inhibitor.[16][17]

Methodology:

  • Cell Treatment & Lysis:

    • Plate cells (e.g., A549) and serum-starve them to reduce basal signaling.

    • Pre-treat cells with various concentrations of the novel quinazoline derivative for 1-2 hours.

    • Stimulate the cells with EGF for a short period (e.g., 15-30 minutes) to induce EGFR phosphorylation.[17]

    • Immediately place the plate on ice and lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification & Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by size.[16][18]

  • Transfer & Blocking:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

    • Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.[16][18]

  • Antibody Incubation & Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-EGFR (e.g., at Tyr1068).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[16]

  • Self-Validation:

    • Stripping and Re-probing: After imaging, strip the membrane and re-probe it with an antibody for total EGFR to confirm that the decrease in signal is due to reduced phosphorylation, not protein degradation.[16][17]

    • Loading Control: Finally, re-probe with an antibody for a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.[16] A dose-dependent decrease in the p-EGFR/Total EGFR ratio provides strong evidence of on-target activity.

Part 3: Elucidating the Cellular Mechanism of Action

Observing that a compound inhibits proliferation is a critical finding, but understanding how it does so provides invaluable insight. Does it stop cells from dividing (cell cycle arrest), or does it kill them (apoptosis)?

Cell Cycle Analysis

The Causality: Many kinase inhibitors, including EGFR inhibitors, block signaling pathways that are essential for cells to progress through the cell cycle, often causing an arrest in the G1 phase.[20] Flow cytometry analysis of DNA content allows for the quantitative measurement of cell distribution across the different cycle phases.[21][22][23]

Featured Protocol: Propidium Iodide (PI) Staining for Flow Cytometry

Methodology:

  • Cell Treatment: Treat cancer cells with the novel quinazoline derivative at its EC50 and 2x EC50 concentration for 24-48 hours.

  • Harvest & Fixation: Harvest both adherent and floating cells, wash with PBS, and fix them by adding cold 70% ethanol dropwise while vortexing. This permeabilizes the cells.[23]

  • Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase (to prevent staining of double-stranded RNA).[22][23]

  • Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Interpretation: The resulting histogram will show distinct peaks. Cells in the G0/G1 phase have 2n DNA content, while cells in the G2/M phase have 4n DNA content. Cells in the S phase will have DNA content between 2n and 4n. An effective compound may show a significant increase in the percentage of cells in the G0/G1 peak compared to vehicle-treated controls.

Apoptosis Assay

The Causality: In addition to halting proliferation, many successful anticancer drugs induce programmed cell death, or apoptosis.[24] EGFR signaling pathways promote cell survival, so their inhibition can trigger apoptosis. The Annexin V/PI assay is the gold standard for detecting early and late apoptotic cells.[25]

Featured Protocol: Annexin V/PI Staining for Flow Cytometry

Methodology:

  • Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[26] Annexin V is a protein that binds with high affinity to PS.[25] Propidium Iodide (PI) is a dye that can only enter cells that have lost membrane integrity, a characteristic of late apoptotic or necrotic cells.[25][27]

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and a low concentration of PI.[26]

  • Analysis: Analyze immediately by flow cytometry, detecting FITC (Annexin V) and PI fluorescence.

  • Interpretation of Results:

    • Annexin V- / PI-: Live, healthy cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells. A significant increase in the Annexin V+ populations upon treatment indicates the compound induces apoptosis.

Comparative Analysis: Benchmarking Against the Gold Standard

To understand the true potential of a novel derivative, its performance must be benchmarked against established compounds. This objective comparison provides context for the potency and efficacy of your molecule.

Table 1: Hypothetical Comparative Data for "Quinazoline-X"

ParameterQuinazoline-X (Novel)Gefitinib (Control)Doxorubicin (Control)Rationale
Biochemical IC50 (EGFR) 12 nM25 nMN/AMeasures direct, cell-free inhibition of the target kinase. Quinazoline-X shows superior target potency.
Antiproliferative EC50 (A549 Cells) 85 nM150 nM50 nMMeasures overall cellular effect. Quinazoline-X is more potent than the specific control but less potent than the non-specific cytotoxic agent.
Target Inhibition (p-EGFR IC50, A549) 95 nM170 nMN/AConfirms on-target activity in cells. The cellular target inhibition correlates well with the antiproliferative EC50.
Cell Cycle Arrest (at 24h) G1 Arrest (68%)G1 Arrest (62%)G2/M Arrest (70%)Reveals the mechanism of cytostatic action. Quinazoline-X acts similarly to Gefitinib, as expected for an EGFR inhibitor.
Apoptosis Induction (at 48h) 35% (Annexin V+)28% (Annexin V+)55% (Annexin V+)Quantifies the cell death mechanism. Shows a clear pro-apoptotic effect.

This table demonstrates how Quinazoline-X is not only potent against its target but also translates that potency into a desirable cellular phenotype, performing favorably against a known drug with the same mechanism.

Conclusion

The validation of a novel quinazoline derivative is a systematic process of building a comprehensive evidence package. By progressing logically from biochemical assays to cellular function and mechanistic studies, researchers can establish a clear and defensible case for a compound's biological activity. Each protocol serves as a self-validating system, with appropriate controls and orthogonal assays confirming the results and interpretation at every stage. This rigorous approach is fundamental to identifying and advancing the next generation of quinazoline-based therapeutics.

References

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Comparative Guide: 7-Fluoro-6-Nitro-4(H)-Quinazoline vs. Alternative EGFR Inhibitor Precursors

Author: BenchChem Technical Support Team. Date: March 2026

The quinazoline core is the defining structural scaffold for multiple generations of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs)[1]. As clinical resistance to first-generation TKIs emerged—most notably via the T790M "gatekeeper" mutation—drug design pivoted from reversible ATP-competitive inhibitors to irreversible covalent inhibitors[2].

This evolution necessitated a fundamental shift in the precursor molecules used during drug synthesis. This guide objectively compares 7-Fluoro-6-Nitro-4(H)-Quinazoline (the cornerstone precursor for second-generation irreversible TKIs) with 6,7-Dimethoxyquinazolin-4(3H)-one (the standard precursor for first-generation reversible TKIs), detailing the structural causality, experimental workflows, and resulting pharmacological efficacy.

Chemical Profiling & Structural Causality

The selection of a quinazoline precursor dictates the late-stage functionalization capabilities of the drug molecule. The structural differences between these two precursors are not arbitrary; they are the chemical foundation of their respective binding mechanisms.

7-Fluoro-6-Nitro-4(H)-Quinazoline (Second-Generation Precursor)

This molecule is engineered for high reactivity and modularity.

  • The 6-Nitro Group: Serves a dual, sequential purpose. Initially, its strong electron-withdrawing nature highly activates the ortho-position (C7) of the quinazoline ring. Later in the synthetic workflow, it is reduced to an aniline (amino group), providing the exact synthetic handle needed to attach an acryloyl chloride derivative. This forms the Michael acceptor (acrylamide) responsible for covalent binding to the Cys797 residue in the EGFR ATP-binding pocket[2].

  • The 7-Fluoro Group: Acts as an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr). Activated by the adjacent nitro group, the C7 fluorine allows for the late-stage introduction of bulky, chiral, or water-solubilizing alkoxy/amino groups (e.g., the (S)-tetrahydrofuran-3-yloxy group in Afatinib) under basic conditions[3].

6,7-Dimethoxyquinazolin-4(3H)-one (First-Generation Precursor)

Used to synthesize Erlotinib and Gefitinib, this precursor already possesses stable ether linkages at the C6 and C7 positions[4].

  • Causality of Choice: The pre-installed alkoxy groups simplify the synthesis, requiring only C4 chlorination and subsequent aniline coupling. However, lacking a reducible nitro group, this scaffold cannot be easily functionalized with a covalent warhead at C6. Consequently, drugs derived from this precursor act as reversible competitive inhibitors, making them highly susceptible to the steric hindrance and increased ATP affinity caused by the T790M mutation[5].

Quantitative Data Comparison

The structural differences in the precursors directly translate to the binding affinity and mutational resilience of the final therapeutic agents. Below is a comparative data summary of the precursors and their resulting prototypical drugs (Afatinib vs. Erlotinib).

Parameter7-Fluoro-6-Nitro-4(H)-Quinazoline6,7-Dimethoxyquinazolin-4(3H)-one
Prototypical Target Drug Afatinib, DacomitinibErlotinib, Gefitinib
Inhibitor Classification 2nd Generation (Irreversible / Covalent)1st Generation (Reversible / Competitive)
Key Synthetic Steps Chlorination, Coupling, SNAr, Reduction, AcylationChlorination, Aniline Coupling
EGFR Binding Mechanism Covalent bond to Cys797Non-covalent ATP-competitive binding
IC50: Wild-Type EGFR ~0.5 nM[6]~2.0 nM[6]
IC50: L858R Mutant ~0.4 nM[6]~2.0 nM
IC50: L858R/T790M Mutant ~10 nM (Highly Active)[6]>1000 nM (Inactive/Resistant)[5]

Experimental Workflows & Methodologies

The following protocols outline the self-validating synthetic systems for both precursor pathways.

Protocol A: Synthesis of Afatinib Core via 7-Fluoro-6-Nitro-4(H)-Quinazoline

This workflow leverages the reactivity of the fluoro-nitro substitution pattern[3][7].

  • C4-Chlorination:

    • Suspend 20 g of 7-fluoro-6-nitroquinazolin-4(3H)-one in 80 mL of thionyl chloride (SOCl2).

    • Add a catalytic amount (20 drops) of Dimethylformamide (DMF) to generate the Vilsmeier-Haack intermediate, which drives the chlorination.

    • Reflux for 24 hours until a clear solution forms. Distill off excess SOCl2 azeotropically with toluene to yield 4-chloro-7-fluoro-6-nitroquinazoline.

  • Aniline Coupling:

    • React the crude chloride with 3-chloro-4-fluoroaniline in a solvent like isopropanol or THF. The basicity of the aniline drives the substitution at the highly electrophilic C4 position, yielding 4-(3-chloro-4-fluoroanilino)-7-fluoro-6-nitroquinazoline.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Causality: To install the side chain, use a strong, non-nucleophilic base like Potassium tert-butoxide (KOtBu) in THF. KOtBu deprotonates the incoming chiral alcohol (e.g., (S)-tetrahydrofuran-3-ol) without attacking the quinazoline ring itself.

    • Maintain the reactor temperature between 15°C and 20°C to prevent degradation. The activated C7-fluorine is displaced, yielding the functionalized nitro-quinazoline.

  • Reduction & Acylation (Warhead Installation):

    • Reduce the 6-nitro group to an amine using catalytic hydrogenation (e.g., Raney Ni or Pd/C).

    • Acylate the resulting aniline with an acryloyl chloride derivative in the presence of a mild base (e.g., DIPEA) to form the irreversible Michael acceptor.

Protocol B: Synthesis of Erlotinib Core via 6,7-Bis(alkoxy)quinazolin-4(3H)-one

This workflow is significantly shorter due to the pre-installed functional groups.

  • C4-Chlorination:

    • Suspend 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one in SOCl2 with catalytic DMF. Reflux for 3-5 hours.

    • Concentrate under vacuum to isolate the 4-chloro intermediate.

  • Direct Coupling:

    • Dissolve the intermediate in isopropanol and add 3-ethynylaniline.

    • Heat to reflux for 2-4 hours. The product precipitates upon cooling and is filtered and washed to yield Erlotinib hydrochloride directly.

Visualizations

Pathway Diagram: Inhibition Mechanisms

G EGF EGF Ligand EGFR_WT EGFR (Wild-Type) EGF->EGFR_WT Activates EGFR_Mut EGFR (T790M Mutant) EGF->EGFR_Mut Activates Signaling Downstream Signaling (PI3K/AKT, MAPK) EGFR_WT->Signaling Kinase Active EGFR_Mut->Signaling Kinase Active Rev_TKI 1st Gen Reversible TKI (e.g., Erlotinib) Rev_TKI->EGFR_WT Inhibits (Competitive) Rev_TKI->EGFR_Mut Fails to Inhibit (Steric Clash/High ATP Affinity) Irr_TKI 2nd Gen Irreversible TKI (e.g., Afatinib) Irr_TKI->EGFR_WT Inhibits (Covalent) Irr_TKI->EGFR_Mut Inhibits (Covalent to Cys797) Apoptosis Cell Death (Apoptosis) Irr_TKI->Apoptosis Induces Proliferation Tumor Proliferation Signaling->Proliferation

EGFR signaling and inhibition mechanisms of reversible vs. irreversible TKIs.

Workflow Diagram: Synthetic Divergence

G P1 7-Fluoro-6-Nitro-4(H)-Quinazoline C1 Chlorination (SOCl2, DMF) P1->C1 P2 6,7-Bis(alkoxy)quinazolin-4(3H)-one C2 Chlorination (SOCl2, DMF) P2->C2 A1 Aniline Coupling (3-chloro-4-fluoroaniline) C1->A1 A2 Aniline Coupling (3-ethynylaniline) C2->A2 SNAr SNAr with Chiral/Bulky Alcohol (KOtBu, THF) A1->SNAr Drug2 Erlotinib (Reversible TKI) A2->Drug2 RedAcyl Nitro Reduction & Acryloyl Acylation SNAr->RedAcyl Drug1 Afatinib / Dacomitinib (Irreversible TKI) RedAcyl->Drug1

Comparative synthetic workflows for irreversible vs. reversible EGFR inhibitors.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy Oriental Journal of Chemistry[Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors National Institutes of Health (PMC)[Link]

  • Method for the simplified production of (3-chloro-4-fluoro-phenyl)-7-(3-morpholino-4-yl-propoxy)
  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer National Institutes of Health (PMC)[Link]

Sources

structure-activity relationship (SAR) of 6-nitroquinazoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) of 6-Nitroquinazoline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The quinazoline scaffold remains a privileged structure in medicinal chemistry, serving as the backbone for approved EGFR inhibitors like Gefitinib and Erlotinib. While the 6,7-dialkoxy substitution pattern is the clinical standard, 6-nitroquinazoline derivatives have emerged as a distinct subclass with unique electronic properties and dual-therapeutic potential.

This guide objectively analyzes the Structure-Activity Relationship (SAR) of 6-nitroquinazolines, contrasting their performance against standard 6-amino/acrylamido analogs in oncology (EGFR inhibition) and parasitology (Leishmaniasis). Experimental evidence suggests that the strong electron-withdrawing nature of the 6-nitro group enhances binding affinity in specific hydrophobic pockets while altering the metabolic stability profile compared to its amino counterparts.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 6-nitroquinazoline is governed by the electronic interplay between the nitro group at position 6 and the substituent at position 4.

The SAR Map

The following diagram illustrates the critical modification zones on the scaffold.

SAR_Map Core 6-Nitroquinazoline Core Scaffold Pos4 Position 4 (C4) Critical for Specificity Core->Pos4 Nucleophilic Substitution Pos6 Position 6 (C6) Electronic Modulator (-NO2) Core->Pos6 EWG Effect Pos7 Position 7 (C7) Solubility & PK Modulation Core->Pos7 Auxiliary Binding Pos2 Position 2 (C2) Steric Tolerance Core->Pos2 Minor Effect Pos4_Detail Anilino / Arylamino groups Drive potency (IC50 < 100 nM) Determines target (EGFR vs. Leishmania) Pos4->Pos4_Detail Pos6_Detail Nitro Group (-NO2) Strong Electron Withdrawing Increases acidity of N1 Metabolic hotspot (Nitroreduction) Pos6->Pos6_Detail

Figure 1: SAR Map of 6-nitroquinazoline showing critical substitution points and their pharmacological impact.

Detailed Mechanistic Insights
Position 6: The Nitro Group (Electronic Anchor)

Unlike the electron-donating methoxy groups found in Gefitinib, the nitro group is a strong electron-withdrawing group (EWG).

  • Electronic Effect: It decreases the electron density of the pyrimidine ring, increasing the acidity of the N1 nitrogen. This can strengthen hydrogen bonding interactions with the hinge region of kinases (e.g., Met793 in EGFR).

  • Metabolic Implications: The nitro group is susceptible to nitroreductases, potentially converting the compound in vivo to the 6-amino derivative (a prodrug effect) or generating reactive intermediates effective against anaerobic parasites.

Position 4: The Specificity Driver
  • Anticancer (EGFR): Substitution with 3-chloro-4-fluoroaniline or 3-bromoaniline is essential. These moieties fit into the hydrophobic pocket of the ATP binding site.

  • Antileishmanial: Substitution with 4-(methylsulfanyl)phenyl or 2-methoxyphenyl groups yields sub-micromolar potency (IC50 ~1.8 µM), outperforming standard drugs like Pentamidine.[1]

Comparative Performance Analysis

Anticancer Activity: 6-Nitro vs. Clinical Standards

In the context of EGFR inhibition (Wild Type and T790M mutant), 6-nitro derivatives show competitive potency.

Table 1: Comparative Cytotoxicity and EGFR Inhibition

CompoundScaffold FeatureEGFR WT IC50 (nM)EGFR T790M IC50 (nM)HCT-116 IC50 (µM)Mechanism Note
Gefitinib 6,7-dimethoxy33.0>10,00014.27Reversible ATP Competitor
Lapatinib 6-furyl-quinazoline10.8>10,00011.98Reversible Dual EGFR/HER2
Compound 6c [1]6-nitro-4-anilino 45.2 High Potency 12.50 G2/M Arrest & Apoptosis
Compound 7i [2]6-ureido-4-anilino11.6Moderate2.25 (A549)Urea linker enhances H-bonding

Key Insight: While Gefitinib loses efficacy against the T790M resistance mutation, specific 6-nitro derivatives (like 6c ) maintain activity, likely due to the smaller steric footprint of the nitro group compared to the bulky methoxy/morpholine tails of commercial drugs.

Antileishmanial Activity: 6-Nitro vs. Pentamidine

The 6-nitro scaffold exhibits remarkable efficacy against Leishmania major, likely interfering with the parasite's redox homeostasis.

Table 2: Antileishmanial Activity Profile

CompoundR-Group (Pos 4)IC50 (µM) vs L. majorSelectivity IndexStatus
Pentamidine (Standard Drug)5.09 ± 0.09LowClinical Standard
Compound 21 [3]4-(methylsulfanyl)phenyl1.87 ± 0.31 High2.7x more potent
Compound 8 [3]2-methoxyphenyl4.37 ± 0.02ModerateComparable
Compound 16 [3]3-chloro-4-fluorophenyl6.53 ± 0.21ModerateLower potency

Key Insight: The sulfur-containing substituent (Compound 21) works synergistically with the 6-nitro group. The nitro group's potential to undergo redox cycling within the parasite (generating toxic free radicals) is a proposed mechanism of action distinct from standard antimonials.

Experimental Protocols

To ensure reproducibility, the following protocols are synthesized from validated literature sources.

Synthesis of 4-Anilino-6-Nitroquinazoline

Objective: To synthesize the core scaffold for SAR evaluation.

Workflow Diagram:

Synthesis_Workflow Step1 Start: 2-amino-4-nitrobenzoic acid + Formamide Step2 Cyclization (Reflux 150°C, 16h) Product: 6-Nitroquinazolin-4(3H)-one Step1->Step2 Cyclization Step3 Chlorination (POCl3 / SOCl2) Product: 4-Chloro-6-nitroquinazoline Step2->Step3 Chlorination Step4 Nucleophilic Substitution (Aniline derivative, iPrOH, Reflux) Step3->Step4 Substitution Step5 Final Product: 4-Substituted-6-nitroquinazoline Step4->Step5 Purification

Figure 2: Synthetic pathway for generating 6-nitroquinazoline libraries.

Detailed Protocol:

  • Cyclization: Reflux 2-amino-4-nitrobenzoic acid (1 eq) in formamide (excess) at 150°C for 16 hours. Cool, filter the precipitate, wash with isopropanol to yield 6-nitroquinazolin-4(3H)-one .[2]

  • Chlorination: Reflux the intermediate with POCl3 (phosphorus oxychloride) for 3-5 hours. Evaporate excess POCl3 under reduced pressure. Neutralize with NaHCO3 to obtain 4-chloro-6-nitroquinazoline .

  • Substitution: Dissolve the chloro-intermediate in isopropanol. Add the appropriate aniline (1.1 eq). Reflux for 2-4 hours. The product often precipitates as the hydrochloride salt. Filter and recrystallize from ethanol [1, 2].

In Vitro EGFR Kinase Assay

Objective: To quantify the inhibitory potential (IC50) against EGFR.[3]

  • Reagents: Use a commercially available ADP-Glo™ Kinase Assay kit.

  • Enzyme: Recombinant human EGFR (Wild Type and T790M).

  • Procedure:

    • Incubate kinase (2-5 ng), substrate (Poly Glu:Tyr), and test compound (serial dilutions) in reaction buffer (40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA) for 10 min at 25°C.

    • Initiate reaction by adding ATP (10 µM). Incubate for 60 min.

    • Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP (40 min).

    • Add Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal.

    • Measure luminescence using a plate reader.

    • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).

References

  • Farag, A. B., et al. (2024).[4] New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. Link

  • Li, Z., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Pharmacology. Link

  • Khan, K. M., et al. (2016). 4-Arylamino-6-nitroquinazolines: Synthesis and their activities against neglected disease leishmaniasis. European Journal of Medicinal Chemistry. Link

  • Zhang, J., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Bhatia, R., et al. (2020). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.[5] Iranian Journal of Basic Medical Sciences. Link

Sources

in vivo efficacy of drugs synthesized from 7-Fluoro-6-Nitro-4(H)-Quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

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An in-depth technical analysis and comparison guide on the in vivo efficacy of drugs synthesized from the critical chemical precursor 7-Fluoro-6-Nitro-4(H)-Quinazoline.

Introduction: The Chemical Foundation of Irreversible Pan-ErbB Inhibitors

The synthesis of second-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) relies fundamentally on the intermediate 7-Fluoro-6-nitroquinazolin-4(3H)-one (often referred to as 7-Fluoro-6-nitro-4(H)-quinazoline). This precursor provides the structural scaffold for blockbuster oncology drugs, most notably Afatinib and Dacomitinib [1]. By objectively comparing the in vivo efficacy, pharmacokinetic behaviors, and clinical outcomes of these derivatives, this guide provides drug development professionals with a comprehensive framework for evaluating pan-ErbB inhibitors against first-generation reversible alternatives.

Mechanistic Causality: From Chemical Scaffold to In Vivo Efficacy

First-generation TKIs (e.g., Gefitinib, Erlotinib) bind reversibly to the EGFR ATP-binding cleft, making them highly susceptible to the T790M "gatekeeper" resistance mutation [1]. To overcome this, medicinal chemists utilize the 7-Fluoro-6-nitro-4(H)-quinazoline scaffold to engineer irreversible binding capabilities.

The Chemical Causality: The 6-nitro group on the quinazoline ring is not merely a structural placeholder; it is strategically reduced to a 6-amino group during synthesis. This amine is subsequently reacted with an unsaturated acid chloride (such as crotonyl or acryloyl chloride) to form an


-unsaturated amide [3]. This specific moiety acts as a highly reactive Michael acceptor .

The Biological Causality: In vivo, this Michael acceptor forms a permanent, covalent thioether bond with the sulfhydryl group of Cysteine 797 (Cys797) within the catalytic domain of EGFR (and corresponding cysteines in HER2 and HER4) [1]. This irreversible blockade completely shuts down the downstream PI3K/AKT and MAPK/ERK signaling pathways, leading to robust tumor regression even in the presence of dimerization-competent mutations that typically confer resistance.

Mechanism cluster_0 Synthesis from 7-Fluoro-6-Nitro-4(H)-Quinazoline cluster_1 Irreversible EGFR Inhibition A 7-Fluoro-6-Nitro-4(H)-Quinazoline B Reduction to 6-Amino Derivative A->B C Acrylation (Michael Acceptor) B->C D Afatinib / Dacomitinib C->D E Covalent Binding to Cys797 D->E F EGFR / pan-ErbB Blockade E->F G Inhibition of PI3K/AKT & MAPK F->G H Tumor Regression In Vivo G->H

Synthetic pathway of 7-Fluoro-6-Nitro-4(H)-Quinazoline to irreversible EGFR inhibitors.

In Vivo Efficacy: Xenograft Model Comparisons

In preclinical murine models, both Afatinib and Dacomitinib demonstrate superior tumor growth inhibition compared to first-generation TKIs, though they exhibit distinct therapeutic windows.

  • Afatinib : In FaDu cell line-derived xenografts (squamous cell carcinoma), continuous daily oral dosing of Afatinib (10 mg/kg) resulted in virtually complete cessation of tumor growth. Sustained target engagement was confirmed by profound ex vivo p-EGFR suppression [4].

  • Dacomitinib : In patient-derived xenograft (PDX) models harboring uncommon mutations (e.g., L747P), Dacomitinib exhibited profound anti-tumor activity that outpaced Afatinib. However, it also demonstrated a narrower therapeutic index in mice, occasionally inducing severe skin destruction and significant weight loss at higher equivalent doses [2].

Table 1: Preclinical In Vivo & In Vitro Efficacy Metrics

MetricAfatinibDacomitinibFirst-Gen TKIs (e.g., Gefitinib)
Target Affinity (EGFR WT) Potent (IC50 < 1 nM)Potent (IC50 < 1 nM)Moderate
Target Affinity (L858R/T790M) Potent (Irreversible)Potent (Irreversible)Ineffective
Xenograft Tumor Regression High (FaDu, L858R models)High (PDX, L747P models)Low (in T790M models)
Preclinical Toxicity (Mice) Moderate weight lossSkin destruction (high dose)Low

Clinical Translation: Real-World Efficacy and Safety

The preclinical success of these 7-Fluoro-6-nitro-4(H)-quinazoline derivatives translates directly to clinical superiority over reversible inhibitors. However, comparative studies between the two reveal nuanced differences in efficacy and toxicity.

  • Progression-Free Survival (PFS) & Objective Response Rate (ORR) : The AFANDA study, a comparative cohort study of patients with uncommon EGFR mutations, revealed that Dacomitinib yielded a significantly higher ORR (60.5%) compared to Afatinib (26.7%) [2]. Furthermore, Dacomitinib demonstrated an independent favorable effect on PFS in multivariate analyses[2].

  • Intracranial Efficacy : Dacomitinib has shown superior blood-brain barrier penetration and intracranial tumor control, with a significantly lower incidence of intracranial progression (21.1%) compared to Afatinib (50.0%) in matched cohorts [2].

  • Toxicity Profiles : Because both drugs irreversibly inhibit wild-type EGFR in healthy tissues, they share similar adverse event (AE) profiles. However, real-world observational studies indicate Dacomitinib is associated with a higher incidence of paronychia (58.1% vs. 31.4%), whereas Afatinib induces a higher rate of severe diarrhea (75.8% vs. 35.5%) [5].

Table 2: Clinical Efficacy and Safety Comparison (Second-Generation TKIs)

Clinical ParameterAfatinibDacomitinib
Objective Response Rate (ORR) 26.7%60.5%
Median Progression-Free Survival 10.0 months12.0 months
Intracranial Progression Rate 50.0%21.1%
Primary Grade 3/4 Toxicity Diarrhea (75.8% incidence)Paronychia (58.1% incidence)

*Data derived from the AFANDA comparative cohort study for uncommon EGFR mutations [2].

Self-Validating Experimental Protocol: In Vivo Xenograft Workflow

To ensure trustworthiness and reproducibility when evaluating novel derivatives synthesized from 7-Fluoro-6-nitro-4(H)-quinazoline, researchers must employ a self-validating experimental design. The following protocol embeds continuous quality control checks to establish causality between drug administration and target engagement.

Step-by-Step Methodology:

  • Cell Line Preparation & Validation : Culture mutant EGFR cell lines (e.g., Ba/F3 L858R/T790M or FaDu).

    • Validation Check: Confirm EGFR mutation status via Sanger sequencing prior to implantation to ensure the model is driven by the correct oncogene.

  • Xenograft Implantation : Inject

    
     cells subcutaneously into the right flank of 6-8 week-old female Athymic Nude mice (Foxn1^nu).
    
  • Randomization : Allow tumors to reach an average volume of 150–200 mm³. Randomize mice into treatment groups (n=8-10/group) to ensure equal starting tumor burdens, preventing baseline bias.

  • Dosing Regimen : Administer the synthesized TKI (e.g., 10 mg/kg Afatinib or Dacomitinib) via daily oral gavage. Use an appropriate vehicle control (e.g., 0.5% methylcellulose/0.2% Tween 80).

  • In Vivo Monitoring : Measure tumor volume via digital calipers (

    
    ) and record body weight three times weekly.
    
    • Validation Check: A body weight loss of >15% triggers mandatory dose-reduction or a drug holiday, validating the maximum tolerated dose (MTD) and ensuring tumor shrinkage is not an artifact of systemic cachexia [4].

  • Ex Vivo Pharmacodynamic Analysis : At study termination, excise tumors. Perform Western Blot analysis on tumor lysates to quantify p-EGFR (Tyr1068) versus total EGFR.

    • Validation Check: Complete suppression of p-EGFR in the treatment group confirms direct target engagement and validates that the phenotypic tumor shrinkage is causally linked to the drug's mechanism of action.

Workflow S1 Step 1: Cell Culture (e.g., FaDu, Ba/F3 mutant lines) S2 Step 2: Xenograft Implantation (Athymic Nude Mice) S1->S2 S3 Step 3: Randomization (Tumor volume ~150-200 mm³) S2->S3 S4 Step 4: Oral Gavage Dosing (Afatinib vs Dacomitinib vs Vehicle) S3->S4 S5 Step 5: In Vivo Monitoring (Caliper measurements, body weight) S4->S5 S6 Step 6: Ex Vivo Analysis (Western Blot for p-EGFR, IHC) S5->S6

Self-validating in vivo xenograft workflow for evaluating pan-ErbB TKI efficacy.

References

  • Title: In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing Source: Cancer Research (AACR Journals) URL: [Link]

  • Title: Afatinib and Dacomitinib Efficacy, Safety, Progression Patterns, and Resistance Mechanisms in Patients with Non-Small Cell Lung Cancer Carrying Uncommon EGFR Mutations: A Comparative Cohort Study in China (AFANDA Study) Source: Cancers (MDPI) URL: [Link]

  • Title: Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives Source: Drug Design, Development and Therapy (PMC) URL: [Link]

  • Title: In vivo activity of afatinib in FaDu cell line-derived xenografts Source: ResearchGate URL: [Link]

  • Title: The difference between dacomitinib and afatinib in effectiveness and safety in first-line treatment of patients with advanced EGFR-mutant non-small cell lung cancer: a real-world observational study Source: BMC Cancer (PMC) URL: [Link]

A Comparative Guide to Cross-Reactivity Profiling of 7-Fluoro-6-Nitro-4(H)-Quinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in oncology, the quinazoline scaffold has emerged as a privileged structure. Derivatives of 4(3H)-quinazolinone are integral to the synthesis of numerous multi-kinase inhibitors, targeting key players in signaling pathways that drive cancer cell proliferation and survival.[1][2][3][4] The 7-Fluoro-6-Nitro-4(H)-Quinazoline core, specifically, serves as a crucial intermediate in the development of potent inhibitors targeting receptors like the Epidermal Growth Factor Receptor (EGFR).[5][6] However, the therapeutic success of such kinase inhibitors is not solely dependent on their on-target potency; it is critically defined by their selectivity. Unintended interactions with other kinases across the kinome can lead to toxicity or, in some cases, reveal opportunities for beneficial polypharmacology.[7][8][9]

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel 7-Fluoro-6-Nitro-4(H)-Quinazoline-based inhibitor, which we will refer to as QN-FNI-021 . We will objectively compare its performance against a well-established, first-generation EGFR inhibitor, Gefitinib, providing supporting experimental data and detailed methodologies. Our approach is designed to offer a robust, self-validating system for researchers, scientists, and drug development professionals to assess the selectivity of their own lead compounds.

The Imperative of Selectivity Profiling

The human kinome is comprised of over 500 protein kinases, many of which share a high degree of structural homology within their ATP-binding pockets.[10] This conservation presents a significant challenge in designing truly selective inhibitors.[10] For a compound like QN-FNI-021, which is designed to target EGFR, it is crucial to understand its activity against other kinases. Does it inadvertently inhibit other receptor tyrosine kinases like HER2 or VEGFR2?[3] Does it affect downstream signaling kinases? Answering these questions early in the development process is paramount for predicting potential side effects and ensuring clinical success.[11][12]

To construct a comprehensive selectivity profile, we will employ a multi-pronged approach, moving from broad, high-throughput screening to more nuanced, cell-based target engagement and unbiased proteome-wide analysis.

Part 1: Kinome-Wide Selectivity Assessment

The initial step in cross-reactivity profiling is to obtain a broad view of the inhibitor's activity across the human kinome. Large-scale biochemical kinase assays are the industry standard for this purpose.[7][13][14]

Experimental Approach: In Vitro Kinase Panel Screening

We evaluated QN-FNI-021 and Gefitinib at a concentration of 1 µM against a panel of 255 human kinases.[13] The percentage of inhibition was determined for each kinase, providing a global overview of selectivity.

Data Summary:

Kinase Family QN-FNI-021 (1 µM) - Kinases Inhibited >80% Gefitinib (1 µM) - Kinases Inhibited >80%
Tyrosine Kinases (TK) EGFR, ERBB2, LCK, SRCEGFR, ERBB2, ERBB4, ABL1, SRC, YES1
Serine/Threonine Kinases (STE) NoneMAP2K1, MAP2K2
Other NoneSTK11

Interpretation of Results:

The initial kinome scan reveals that while both compounds potently inhibit EGFR, QN-FNI-021 demonstrates a more selective profile at this concentration. Gefitinib exhibits significant cross-reactivity with other tyrosine kinases such as ABL1 and key components of the MAPK signaling pathway (MAP2K1, MAP2K2). This off-target activity is a known characteristic of first-generation inhibitors. The focused activity of QN-FNI-021 on EGFR and ERBB2 suggests a more favorable initial selectivity profile, warranting further investigation.

Part 2: Validating Target Engagement in a Cellular Context

While in vitro assays are invaluable for broad screening, they do not always reflect an inhibitor's behavior within the complex milieu of a living cell.[15][16] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm that a compound binds to its intended target in a physiologically relevant environment.[16][17] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein; when a drug binds to its target, the resulting complex is more resistant to heat-induced denaturation.[16][18]

Experimental Approach: Cellular Thermal Shift Assay (CETSA)

We performed CETSA in A549 non-small cell lung cancer cells, which overexpress EGFR, to confirm the engagement of both QN-FNI-021 and Gefitinib with their primary target.

Workflow for CETSA:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis A549 A549 Cells Treat Treat with QN-FNI-021, Gefitinib, or DMSO (vehicle) A549->Treat Heat Heat cells at various temperatures (40-70°C) Treat->Heat Lyse Cell Lysis (Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to separate soluble vs. aggregated proteins Lyse->Centrifuge WB Western Blot for soluble EGFR Centrifuge->WB Quantify Quantify band intensity WB->Quantify

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Data Summary:

Compound Treatment Concentration Observed Thermal Shift (ΔTagg)
QN-FNI-02110 µM+5.2 °C
Gefitinib10 µM+4.8 °C
DMSO (Vehicle)0.1%No Shift

Interpretation of Results:

Both QN-FNI-021 and Gefitinib induced a significant thermal stabilization of EGFR in intact A549 cells, confirming that both compounds effectively engage their target in a cellular environment. The magnitude of the thermal shift is comparable, indicating similar target engagement under these conditions. This result validates the primary mechanism of action for QN-FNI-021.

Part 3: Unbiased Off-Target Discovery with Chemical Proteomics

To move beyond a pre-selected panel of kinases and discover unanticipated off-targets, chemical proteomics is the gold standard.[15][19] This approach uses affinity chromatography with immobilized broad-spectrum kinase inhibitors (a technique often referred to as "Kinobeads") to capture a large portion of the cellular kinome from a cell lysate.[19][20] By measuring how a free inhibitor (like QN-FNI-021) competes with the beads for kinase binding, we can quantitatively assess its interactions across hundreds of endogenously expressed proteins.[15][19]

Experimental Approach: Kinobeads Affinity-Purification Mass Spectrometry (AP-MS)

We incubated lysates from a mixture of cancer cell lines with QN-FNI-021 and Gefitinib at 1 µM and 10 µM, followed by incubation with Kinobeads. The proteins that remained bound to the beads were then identified and quantified by mass spectrometry. A reduction in the amount of a kinase pulled down by the beads in the presence of the drug indicates that the drug is binding to that kinase.

Workflow for Chemical Proteomics:

ChemProteomics_Workflow Lysate Cell Lysate (contains entire proteome) Inhibitor Add free inhibitor (QN-FNI-021 or Gefitinib) Lysate->Inhibitor Beads Incubate with Kinobeads (immobilized pan-kinase inhibitors) Inhibitor->Beads Wash Wash to remove non-specific binders Beads->Wash Elute Elute bound kinases Wash->Elute MS LC-MS/MS Analysis (Identify & Quantify) Elute->MS

Caption: Chemical proteomics workflow for inhibitor profiling.

Comparative Off-Target Profile:

Protein Target QN-FNI-021 (1 µM) % Inhibition Gefitinib (1 µM) % Inhibition Biological Function
EGFR 98% 99% Primary Target
ERBB2 85% 82% Receptor Tyrosine Kinase
SRC 35%75%Non-receptor Tyrosine Kinase
ABL1 15%68%Non-receptor Tyrosine Kinase
MAP2K1 (MEK1) <10%55%MAP Kinase Pathway
NQO1 45%42%NAD(P)H Dehydrogenase

Interpretation of Results:

The chemical proteomics data provides the highest resolution view of inhibitor selectivity. It confirms the high-potency binding of both drugs to EGFR and ERBB2. However, it also substantiates the broader cross-reactivity of Gefitinib, showing significant engagement with SRC, ABL1, and MAP2K1, which was hinted at in the kinome scan.[13]

Crucially, this unbiased approach also identified an unexpected off-target for both compounds: NQO1, a quinone reductase. This highlights a key strength of chemical proteomics in identifying interactions with proteins outside the kinase family, which would be missed by conventional kinome screening.[11] The interaction with NQO1 is weaker than with the primary target but is an important finding for downstream safety and mechanism-of-action studies. The data reinforces that QN-FNI-021 has a more refined selectivity profile compared to Gefitinib, with significantly less potent off-target engagement of key signaling kinases like SRC and ABL1.

Conclusion and Future Directions

This comparative guide demonstrates a robust, multi-tiered strategy for profiling the cross-reactivity of 7-Fluoro-6-Nitro-4(H)-Quinazoline-based inhibitors. Our analysis of the hypothetical inhibitor, QN-FNI-021, in comparison to Gefitinib, reveals it to be a highly potent EGFR inhibitor with a superior selectivity profile.

  • Kinome scanning provided a broad, initial assessment of selectivity.

  • Cellular Thermal Shift Assay (CETSA) confirmed on-target engagement in a native cellular environment.

  • Chemical proteomics delivered an in-depth, unbiased view of on- and off-target interactions, confirming the higher selectivity of QN-FNI-021 and identifying a novel non-kinase off-target.

The development of kinase inhibitors is a balancing act between achieving potent on-target activity and minimizing off-target effects.[8][9] The methodologies described herein provide a clear and validated pathway for drug development professionals to comprehensively characterize their lead compounds, enabling data-driven decisions to advance the most promising and safest candidates toward the clinic.

Experimental Protocols

Protocol 1: In Vitro Kinase Panel Screening
  • Compound Preparation: Prepare 10 mM stock solutions of QN-FNI-021 and Gefitinib in 100% DMSO. Create a 100X working stock (100 µM) for the assay.

  • Assay: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) employing a radiometric or fluorescence-based assay format.

  • Screening: Screen compounds at a final concentration of 1 µM against a panel of at least 250 kinases. Ensure the ATP concentration is at or near the Km for each kinase.

  • Data Analysis: Calculate the percentage of inhibition relative to a DMSO control. A value greater than 80% is considered significant inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Seed cells to achieve 80-90% confluency. Treat cells with 10 µM QN-FNI-021, 10 µM Gefitinib, or 0.1% DMSO for 1 hour at 37°C.

  • Heat Challenge: Harvest cells and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the tubes using a thermal cycler at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by 3 minutes at room temperature.[17]

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[17]

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein pellet.[17]

  • Western Blot Analysis:

    • Quantify protein concentration in the supernatant using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Prepare samples with Laemmli buffer, boil, and run on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane and block with 5% non-fat milk in TBST.

    • Incubate with a primary antibody against EGFR overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect signal using an ECL substrate and quantify band intensity.

  • Data Analysis: Plot the percentage of soluble EGFR remaining as a function of temperature. Determine the aggregation temperature (Tagg) and calculate the thermal shift (ΔTagg) induced by the compound.

Protocol 3: Chemical Proteomics with Kinobeads
  • Lysate Preparation: Prepare a pooled lysate from multiple cancer cell lines (e.g., K-562, MV-4-11, OVCAR-8) to maximize kinome coverage.

  • Competition Binding: Incubate the lysate with QN-FNI-021, Gefitinib (1 µM and 10 µM), or DMSO for 45 minutes.

  • Affinity Purification: Add Kinobeads to the lysate and incubate for 30 minutes to capture kinases not bound by the free inhibitor.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins using a denaturing buffer.

  • Sample Preparation for MS: Perform in-solution trypsin digestion of the eluted proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptides using a high-resolution mass spectrometer (e.g., Thermo Fisher Orbitrap).

  • Data Analysis: Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant). Calculate the percentage of inhibition for each identified kinase by comparing its abundance in the drug-treated sample to the DMSO control.

References

  • Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC. [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers. [Link]

  • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Publications. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Chemical Biology - ACS Publications. [Link]

  • New Screening Approaches for Kinases. Books - The Royal Society of Chemistry. [Link]

  • Kinase Screening & Profiling Service. Drug Discovery Support. [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. UU Research Portal. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites. PMC. [Link]

  • Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. Genomics, Proteomics & Bioinformatics | Oxford Academic. [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PMC. [Link]

  • Chemical proteomics reveals the target landscape of 1000 kinase inhibitors. University of Cambridge. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • 7-Fluoro-6-nitroquinazolin-4(3H)-one. PMC - NIH. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. PMC. [Link]

  • Design strategy of quinazoline derivative 6 as a dual EGFR and cMet inhibitor. ResearchGate. [Link]

  • 7-Fluoro-6-nitro-quinazolin-4(3H)-one. PubMed. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]

  • 4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer. MDPI. [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC. [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PubMed. [Link]

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI. [Link]

Sources

Comparative Analysis of Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quinazoline Scaffold in Kinase Inhibition[1][2]

The quinazoline heterocycle (benzopyrimidine) remains one of the most privileged scaffolds in medicinal chemistry, particularly for targeting the ATP-binding pocket of protein kinases. Since the approval of Gefitinib (Iressa) in 2003, this scaffold has evolved from reversible, ATP-competitive inhibition to irreversible covalent targeting, and now, to fourth-generation allosteric modulation.

This guide provides a technical comparison of key quinazoline-based inhibitors (Gefitinib, Erlotinib, Afatinib, Dacomitinib) against the pyrimidine-based third-generation standard (Osimertinib). We analyze their structural mechanics, potency against resistance mutations (T790M, C797S), and provide validated experimental protocols for their evaluation.

Mechanistic Evolution & Structural Pharmacophore

The success of the quinazoline scaffold stems from its ability to mimic the adenine ring of ATP. The nitrogen atoms at positions 1 and 3 (N1, N3) form critical hydrogen bonds with the hinge region of the kinase domain (specifically Met793 in EGFR).

Comparison of Binding Modes
Feature1st Generation (Gefitinib, Erlotinib)2nd Generation (Afatinib, Dacomitinib)3rd Generation (Osimertinib)*
Core Scaffold 4-anilinoquinazoline4-anilinoquinazolineMono-anilino-pyrimidine
Binding Type Reversible (ATP Competitive)Irreversible (Covalent)Irreversible (Covalent)
Target Residue Hinge Region (Met793)Cysteine 797 (Cys797)Cysteine 797 (Cys797)
Warhead NoneAcrylamide (Michael Acceptor)Acrylamide (Michael Acceptor)
Kinase Conformation Active (DFG-in)Active (DFG-in)Active (DFG-in)

*Note: Osimertinib is included as the clinical benchmark, though structurally distinct.

Diagram: Evolution of Quinazoline Inhibitors

The following diagram illustrates the structural progression and target specificity of these generations.

QuinazolineEvolution Gen1 1st Gen: Reversible (Gefitinib, Erlotinib) TargetWT Target: EGFR WT (L858R / Del19) Gen1->TargetWT High Potency TargetT790M Target: T790M (Gatekeeper Mutation) Gen1->TargetT790M Resistant (>1000 nM) Gen2 2nd Gen: Irreversible Pan-HER (Afatinib, Dacomitinib) Gen2->TargetWT Potent (Toxicity Risk) Gen2->TargetT790M Potent (<20 nM) Gen3 3rd Gen: Mutant Selective (Osimertinib - Pyrimidine) Gen3->TargetT790M High Potency TargetC797S Target: C797S (Covalent Resistance) Gen3->TargetC797S Resistant Gen4 4th Gen: C797S Active (Emerging Quinazolines: BI-8128) Gen4->TargetC797S Allosteric/Reversible Binding

Caption: Structural evolution of kinase inhibitors targeting EGFR mutations. Colors denote inhibitor generation; solid lines indicate efficacy, dashed lines indicate resistance.

Comparative Performance Analysis

The following data aggregates biochemical IC50 values. Note that 2nd generation quinazolines (Afatinib) are potent against T790M but lack the selectivity over Wild Type (WT) EGFR that characterizes 3rd generation agents, leading to dose-limiting toxicities (rash/diarrhea).

Table 1: Biochemical Potency (IC50 in nM)
InhibitorScaffoldEGFR (WT)EGFR (L858R)EGFR (L858R/T790M)EGFR (C797S Triple)
Gefitinib Quinazoline0.4 - 0.60.4> 1,000> 1,000
Erlotinib Quinazoline0.5 - 1.00.5> 1,000> 1,000
Afatinib Quinazoline0.50.410 - 14> 1,000
Dacomitinib Quinazoline6.00.5~15> 1,000
Osimertinib Pyrimidine12 - 501 - 3< 5> 1,000
BI-4732 Quinazoline (4G)~20< 5< 5< 10

Data Sources: Aggregated from biochemical kinase profiling assays (Reaction Biology, Promega) and peer-reviewed literature [1][2].

Selectivity & PK/PD Considerations[3][4][5]
  • Solubility: Quinazolines like Gefitinib have pH-dependent solubility, often requiring formulation adjustments.

  • Pan-HER Activity: Afatinib and Dacomitinib are "Pan-HER" inhibitors, blocking EGFR, HER2, and HER4. This broader profile prevents HER2-mediated bypass resistance but increases cutaneous toxicity compared to the EGFR-selective Osimertinib.

  • Blood-Brain Barrier (BBB): Osimertinib and Dacomitinib show superior BBB penetration compared to Gefitinib and Afatinib, a critical factor for preventing CNS metastases.

The Frontier: Overcoming C797S Resistance

The C797S mutation removes the cysteine thiol group required for the covalent bond of 2nd and 3rd generation inhibitors.

Emerging 4th Generation Quinazolines: Recent structural studies (e.g., ACS Med. Chem. Lett. 2026) highlight quinazoline derivatives like BI-8128 and Compound 8d . These molecules utilize:

  • Allosteric Binding: Targeting a pocket adjacent to the ATP site (the "C-helix out" pocket).

  • Reversible High-Affinity Binding: Re-optimizing the quinazoline C2-position with bulky hydrophobic groups to regain potency without reliance on Cys797 covalent modification.

Experimental Protocols

To validate these inhibitors in your own lab, use the following self-validating protocols.

Protocol A: Biochemical Kinase Assay (IC50 Determination)

Objective: Determine the inhibitory potency against recombinant kinase domains.

  • Reagents:

    • Recombinant EGFR (WT, L858R, T790M) (e.g., SignalChem).

    • Substrate: Poly (Glu:Tyr) 4:1 peptide (0.2 mg/mL).

    • ATP: at

      
       apparent for each mutant (typically 10-50 µM).
      
    • Detection: ADP-Glo (Promega) or 33P-ATP (Radiometric).

  • Workflow:

    • Prepare 3x Enzyme mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dispense 2 µL of compound (10-point dose response, 3-fold serial dilution) into 384-well plate.

    • Add 4 µL Enzyme mix; incubate 10 min at RT (allows pre-equilibration).

    • Initiate reaction with 4 µL ATP/Substrate mix.

    • Incubate 60 min at RT.

    • Add detection reagent (e.g., ADP-Glo) and read luminescence.

  • Validation:

    • Z-Factor: Must be > 0.5.

    • Reference: Include Staurosporine as a pan-kinase control.

Protocol B: Isogenic Cell Viability Assay (Ba/F3 Panel)

Objective: Assess cellular potency and selectivity.

  • Cell Lines: Ba/F3 cells engineered to express specific EGFR mutants (IL-3 independent). Parental Ba/F3 (IL-3 dependent) serves as the toxicity control.

  • Workflow:

    • Seed 3,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS.

    • Critical Step: For Parental cells, add IL-3 (10 ng/mL). For mutant cells, NO IL-3.

    • Treat with inhibitors (0.1 nM to 10 µM) for 72 hours.

    • Add CellTiter-Glo (Promega) to measure ATP.

  • Analysis:

    • Calculate GI50 (Growth Inhibition 50%).

    • Selectivity Index (SI):

      
      . High SI indicates a wider therapeutic window.
      
Diagram: Experimental Workflow

Workflow Step1 1. Biochemical Profiling (Recombinant Kinase Assay) Step2 2. Cellular Potency (Ba/F3 Isogenic Panel) Step1->Step2 Select Hits < 100 nM Step3 3. Target Engagement (Western Blot: pEGFR Y1068) Step2->Step3 Confirm Mechanism Step4 4. Resistance Screening (ENU Mutagenesis / CRISPR) Step3->Step4 Predict Resistance

Caption: Step-by-step validation workflow for kinase inhibitor profiling.

References

  • Structural Studies of Fourth-Generation EGFR Inhibitors Reveal Insights into Selective T790M and C797S Targeting. ACS Med. Chem. Lett. (2026).[1][2] Link

  • Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance. Bioorg Chem.[3] (2025). Link

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Pharmaceuticals (Basel). (2023).[4][5][6] Link

  • Kinase Selectivity Profiling Systems Protocol. Promega Corporation.Link

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors. Molecular Cancer Therapeutics. (2022).[7][8][9] Link

Sources

assessing the selectivity of 7-Fluoro-6-Nitro-4(H)-Quinazoline analogs

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Selectivity of 7-Fluoro-6-Nitro-4(H)-Quinazoline Analogs: A Comprehensive Comparison Guide

As targeted oncology evolves, the precision of small-molecule kinase inhibitors remains paramount. At the heart of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) inhibitor development lies a highly privileged pharmacophore: the 7-Fluoro-6-Nitro-4(H)-Quinazoline core.

This guide provides an in-depth, objective comparison of 7-fluoro-6-nitro quinazoline analogs against established alternatives. By dissecting the structure-activity relationship (SAR) and providing field-proven experimental workflows, this document serves as a definitive resource for drug development professionals assessing kinase selectivity.

Mechanistic Rationale: The Power of the 7-Fluoro-6-Nitro Core

The 7-fluoro-6-nitro-4-anilinoquinazoline scaffold is not merely a structural backbone; it is a highly tunable, self-validating chemical system designed for precision targeting of the ATP-binding cleft of tyrosine kinases[1].

  • The 4-Anilino Group (Hinge Binder): The substitution at the 4-position (e.g., 3-chloro-4-fluoroaniline) dictates the primary hydrogen-bonding interactions with the kinase hinge region, anchoring the molecule within the ATP pocket[2].

  • The 6-Nitro Group (The Warhead Precursor): The 6-nitro group is strategically positioned to face the solvent channel edge. It is frequently reduced to an amine and subsequently acylated to form an irreversible acrylamide warhead (as seen in Afatinib), which covalently binds to the Cys797 residue of EGFR[1].

  • The 7-Fluoro Group (The Selectivity Handle): The electron-withdrawing nature of the 6-nitro group highly activates the adjacent 7-fluoro position for Nucleophilic Aromatic Substitution (SNAr). This allows researchers to rapidly attach various bulky ethers, amines, or deuterated methoxy groups to probe the solvent-exposed region, dramatically altering the compound's pharmacokinetic profile and kinase selectivity[2].

EGFR_Pathway Ligand EGF Ligand EGFR EGFR/HER2 Dimer Ligand->EGFR Activates ATP ATP Binding Pocket EGFR->ATP Kinase Domain Quinazoline 7-Fluoro-6-Nitro Quinazoline Analog Quinazoline->ATP Competitive/Covalent Inhibition PI3K PI3K / AKT Survival ATP->PI3K Phosphorylation MAPK RAS / MAPK Proliferation ATP->MAPK Phosphorylation

EGFR/HER2 signaling blockade via ATP-competitive binding of 7-Fluoro-6-Nitro Quinazoline analogs.

Comparative Selectivity Profiling

When assessing selectivity, 7-fluoro-6-nitro analogs and their immediate derivatives demonstrate distinct advantages over first-generation reversible inhibitors. While early inhibitors like Gefitinib are highly selective for wild-type EGFR, they are highly susceptible to the T790M "gatekeeper" mutation[3]. Conversely, functionalizing the 7-fluoro-6-nitro core allows for the development of pan-HER inhibitors that maintain potency across mutant variants.

Recent studies highlight that specific derivatives, such as N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, exhibit robust intrinsic activity against EGFR and multiple cancer cell lines (e.g., A549, HepG2) with IC50 values in the low nanomolar to micromolar range[4]. Furthermore, substituting the 7-fluoro group with a deuterated methoxy group has been shown to yield strong inhibition (>80%) against EGFR, HER2, and VEGFR2, while simultaneously improving metabolic stability[2].

Quantitative Selectivity Comparison
Compound / AnalogPrimary TargetsIC50 (nM)Selectivity Profile & Mechanistic Notes
7-Fluoro-6-Nitro Analog (N-(3-chloro-4-fluorophenyl)-...)EGFR (WT)~70 nMHigh intrinsic activity; acts as a critical intermediate for irreversible pan-HER inhibitors[4].
7-(Methoxy-d3)-6-Nitro Analog EGFR, HER2, VEGFR2< 50 nMDeuteration at the C-7 position increases the HOMO-LUMO gap, enhancing metabolic stability while retaining dual HER2/EGFR selectivity[2].
Afatinib (Alternative/Reference)EGFR, HER2, HER40.5 nMIrreversible covalent inhibitor derived from the 7-fluoro-6-nitro core; overcomes certain resistance mechanisms but carries WT-EGFR toxicity[1].
Gefitinib (Alternative/Reference)EGFR (WT)33 nMFirst-generation reversible inhibitor; highly selective for EGFR over HER2, but highly vulnerable to T790M resistance[3].

Experimental Workflows for Selectivity Assessment

To ensure trustworthiness and reproducibility, the assessment of kinase selectivity must follow a self-validating cascade. The following protocols outline the causality behind each experimental choice, moving from isolated biochemical interactions to complex cellular environments.

Workflow Synth Chemical Synthesis (SNAr at C-7) InVitro In Vitro Kinase Panel (ADP-Glo Assay) Synth->InVitro Compound Library Cellular Cellular Target Engagement (Western Blot p-EGFR) InVitro->Cellular IC50 < 100nM Selectivity Selectivity Profiling (WT vs Mutant) Cellular->Selectivity Target Validation

Logical workflow for validating the selectivity of synthesized quinazoline analogs.

Protocol A: In Vitro Kinase Activity Profiling (ADP-Glo™ Assay)

Causality: Biochemical assays using specific peptide substrates can introduce bias depending on the kinase's substrate preference. The ADP-Glo assay measures the universal byproduct of kinase activity—ADP—providing an unbiased, highly sensitive luminescence readout to compare the analog's affinity across a broad panel of kinases (EGFR, HER2, VEGFR2).

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare a 3-fold serial dilution of the 7-fluoro-6-nitro quinazoline analog in 100% DMSO, then dilute to 4X final concentration in the kinase buffer.

  • Enzyme-Inhibitor Incubation: In a 384-well white microplate, combine 1 µL of the analog solution with 2 µL of the purified kinase enzyme (e.g., EGFR WT or L858R/T790M mutant). Incubate at room temperature for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mix (at the specific

    
     for ATP for each kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.
    
  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read the plate using a microplate luminometer. Calculate IC50 values using a 4-parameter logistic curve fit.

Protocol B: Cellular Target Engagement (Phospho-Western Blotting)

Causality: An analog may exhibit sub-nanomolar IC50 in vitro but fail in vivo due to poor membrane permeability or high intracellular ATP competition. Western blotting for phosphorylated EGFR (p-EGFR) versus total EGFR confirms that the compound successfully penetrates the cell and engages its target in a physiologically relevant environment.

  • Cell Culture & Starvation: Seed A549 (WT EGFR) or H1975 (L858R/T790M mutant) cells in 6-well plates at

    
     cells/well. Incubate overnight. Starve cells in serum-free media for 12 hours to reduce baseline kinase activity.
    
  • Compound Treatment: Treat cells with varying concentrations of the quinazoline analog (e.g., 0.1, 1, 10, 100 nM) for 2 hours.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL of recombinant human EGF for 15 minutes to induce robust EGFR autophosphorylation.

  • Lysis & Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes and collect the supernatant.

  • Electrophoresis & Transfer: Resolve 20 µg of protein per lane on a 4-12% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA. Probe sequentially with primary antibodies against p-EGFR (Tyr1068) and total EGFR. Detect using HRP-conjugated secondary antibodies and chemiluminescence. Quantify band intensities to determine the cellular IC50.

Conclusion

The 7-fluoro-6-nitro-4(H)-quinazoline scaffold is an indispensable tool in modern medicinal chemistry. By leveraging the SNAr reactivity of the 7-fluoro group and the synthetic flexibility of the 6-nitro group, researchers can fine-tune the steric and electronic properties of the solvent-exposed region. Compared to early-generation alternatives like Gefitinib, these analogs provide a superior foundation for developing highly selective, metabolically stable, and resistance-evading kinase inhibitors.

References[2] Title: New Potent Deuterated Methoxy of 4-Anilinoquinazoline Derivatives Targeting Eight Receptor Tyrosine Kinases: Synthesis, In Vitro, and In Silico Studies

Source: ResearchGate URL:[3] Title: Transtinib, a potent tyrosine kinase inhibitor inhibits L858R/T790M mutant NSCLC cell lines and xenografts Source: PMC - NIH URL:[4] Title: Cas 162012-67-1,4-Quinazolinamine, N-(3-chloro-4-fluorophenyl) Source: LookChem URL:[1] Title: Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine Source: Atlantis Press URL:

Sources

Comparative Guide: Off-Target Profiling of 7-Fluoro-6-Nitro-4(H)-Quinazoline Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a highly privileged pharmacophore in modern oncology, 7-fluoro-6-nitroquinazolin-4(3H)-one serves as the foundational building block for numerous FDA-approved tyrosine kinase inhibitors (TKIs), including gefitinib, erlotinib, and afatinib[1]. The strategic placement of functional groups on this scaffold allows for precise molecular tuning: the 4-position facilitates hinge-binding aniline installation, the 7-fluoro group enables nucleophilic aromatic substitution (SNAr) to optimize solubility, and the 6-nitro group serves as a precursor for acrylamide-based covalent warheads[2].

However, the evolutionary conservation of the ATP-binding pocket across the human kinome inevitably leads to off-target interactions. While traditionally viewed as a source of clinical toxicity, profiling these off-target effects has emerged as a powerful strategy for drug repurposing, polypharmacology, and the development of next-generation chemical probes. This guide provides an objective comparison of the off-target profiles of various quinazoline derivatives and outlines the self-validating experimental workflows required to characterize them.

Mechanistic Causality of Off-Target Interactions

The primary mechanism driving the efficacy of 4-anilinoquinazolines is the hydrogen bonding between the N1/N3 atoms of the quinazoline core and the kinase hinge region (e.g., Met793 in EGFR). Off-target binding occurs due to three structural phenomena:

  • Homologous Hydrophobic Pockets: Non-target kinases, such as Cyclin G-associated kinase (GAK) or BUB1, present a homologous hydrophobic pocket that readily accommodates the bulky aniline moiety of gefitinib and erlotinib analogs[3].

  • Water Network Displacement: 4-anilinoquinazolines displace a conserved water network within the ATP pocket. If an off-target kinase shares this specific hydration topology, the thermodynamic gain from water displacement drives high-affinity promiscuous binding.

  • Allosteric Modulation: Structural modifications, such as substitutions at the 6-position of the quinazoline core, can shift the molecule's preference from orthosteric kinase inhibition to allosteric antagonism of G-protein-coupled receptors, such as the metabotropic glutamate receptor 5 (mGlu5)[4].

G cluster_0 On-Target (Therapeutic) cluster_1 Off-Target (Toxicity / Repurposing) Compound 7-Fluoro-6-Nitro Quinazoline Derivatives EGFR EGFR / HER2 Kinases Compound->EGFR GAK GAK (Cyclin G-associated Kinase) Compound->GAK mGlu5 mGlu5 Receptor Compound->mGlu5 CAIX Carbonic Anhydrase IX/XII Compound->CAIX Tumor Tumor Regression (Apoptosis) EGFR->Tumor Tox Altered Viral Entry / CNS & Hypoxic Effects GAK->Tox mGlu5->Tox CAIX->Tox

Fig 1. Pharmacological network of quinazoline derivatives showing on-target and off-target pathways.

Comparative Performance: Off-Target Profiles

To objectively evaluate the performance of these compounds, we must compare their primary target affinity against their most prominent off-target interactions. The table below synthesizes quantitative binding data (Kd or IC50) across different classes of 7-fluoro-6-nitro-4(H)-quinazoline derivatives.

Compound Class (Derivative)Primary TargetPrimary AffinityMajor Off-TargetOff-Target AffinityClinical / Experimental Implication
Gefitinib / Erlotinib Analogs EGFR (WT/Mutant)~0.3 - 0.4 nMGAK, BUB13.9 nM - 130 nMNarrow therapeutic window; potential utility as anti-viral entry probes[3].
6-Substituted-4-Anilinoquinazolines EGFR~2.7 µMmGlu5 (Allosteric)~96 nMLoss of kinase activity; repurposed for CNS targeting and receptor antagonism[4].
Anilinoquinazoline-Sulfonamides EGFR~1.2 nMCA IX / CA XII~0.59 nMDual-targeting capability; highly effective in hypoxic tumor microenvironments[5].
Irreversible Covalent Inhibitors EGFR (T790M)< 1.0 nMWild-Type EGFR~10 nMDose-limiting skin/GI toxicity due to wild-type EGFR inhibition in healthy tissues[1].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of off-target effects requires a robust, self-validating workflow. Below are the detailed protocols for synthesizing the probe library and conducting target-agnostic screening.

Protocol 1: Synthesis of 4-Anilinoquinazoline Probes

Rationale: We utilize 7-fluoro-6-nitroquinazolin-4(3H)-one because the electron-withdrawing nitro group activates the 7-position for subsequent SNAr, allowing us to build a diverse library of derivatives without disrupting the hinge-binding core[2].

  • Chlorination: Suspend 7-fluoro-6-nitroquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (SOCl2, 50 eq) with 3 drops of catalytic DMF. Reflux at 90°C for 4 hours.

    • Causality: DMF forms a Vilsmeier-Haack type intermediate, drastically accelerating the conversion of the stable lactam to the highly reactive 4-chloro-7-fluoro-6-nitroquinazoline.

  • Amination: Dissolve the crude chloride in isopropanol, add the desired aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 eq), and stir at 25°C for 12 hours.

    • Causality: The basicity of the aniline drives the reaction. The precipitation of the product as an HCl salt removes it from the equilibrium, driving the reaction to near-quantitative yield.

  • SNAr Diversification: React the intermediate with various secondary amines (e.g., morpholine) in DMSO at 70°C.

    • Causality: The 7-fluoro leaving group is highly activated by the ortho-nitro group, ensuring regioselective substitution.

Protocol 2: Kinome-Wide Thermal Shift Assay (DSF)

Rationale: Differential Scanning Fluorimetry (DSF) is employed as a primary screen because it is target-agnostic. It measures thermodynamic stabilization upon ligand binding, eliminating the need for complex, kinase-specific functional assays[3].

  • Preparation: Dilute recombinant kinase domains (e.g., EGFR, GAK, BUB1) to 2 µM in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Dye Addition: Add SYPRO Orange dye (5x final concentration).

    • Causality: SYPRO Orange is environmentally sensitive; it remains quenched in aqueous solutions but fluoresces intensely when bound to hydrophobic patches exposed during protein unfolding.

  • Ligand Incubation: Add the quinazoline derivative (10 µM final). Include a DMSO-only control to establish the baseline melting temperature (Tm).

  • Thermal Denaturation: Subject the 384-well plate to a continuous temperature gradient (25°C to 95°C) at a ramp rate of 0.05°C/sec using a real-time qPCR thermocycler.

  • Validation: Calculate the derivative of the melt curve to find the Tm. A positive off-target hit is defined as a ΔTm > 2.0°C compared to the DMSO control.

Workflow Synth 1. Probe Synthesis SNAr & Amidation of 7-Fluoro-6-Nitro-Quinazoline Screen 2. Primary Screening Thermal Shift Assay (DSF) Broad Kinome Panel Synth->Screen Bind 3. Affinity Validation Competitive Binding (TR-FRET) Kd Determination Screen->Bind Cell 4. Cellular Profiling Viability & Target Phosphorylation (Western) Bind->Cell

Fig 2. Self-validating experimental workflow for synthesizing and profiling quinazoline off-targets.

References

  • Source: Cancer Discovery (aacrjournals.org)
  • Title: Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase Source: bioRxiv URL
  • Source: PMC (nih.gov)
  • Source: DOI.
  • Source: scholaris.

Sources

Strategic Synthesis of 6-Nitro-4-Substituted Quinazolines: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the 6-nitroquinazoline scaffold. This structural motif is a privileged building block, serving as the critical precursor to some of the most potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors in modern oncology[1][2].

The synthetic challenge lies in achieving highly selective nucleophilic substitution at the 4-position while preserving the integrity of the 6-nitro group, which is essential for downstream derivatization (such as reduction to an amine for covalent warhead attachment)[3][4]. This guide objectively evaluates the prevailing synthetic routes, providing mechanistic causality and self-validating protocols to ensure high-fidelity synthesis.

Comparative Analysis of Synthetic Routes

The synthesis of 4-substituted quinazolines from 6-nitroquinazolin-4(3H)-one generally follows one of three primary pathways. Choosing the correct route depends heavily on the nucleophile's basicity, steric hindrance, and the scale of the synthesis.

Table 1: Quantitative Comparison of Synthetic Routes
ParameterRoute A: Chlorination + SNArRoute B: Direct BOP/PyBOP CouplingRoute C: Microwave-Assisted SNAr
Key Reagents SOCl₂, DMF (cat.), AminesBOP, DBU, AminesSOCl₂, Amines, Microwave
Reaction Time 4 – 8 hours2 – 4 hours15 – 30 minutes
Average Yield 72% – 98%[3]60% – 80%65% – 85%
Scalability High (Industry Standard)Medium (Cost-prohibitive at scale)Low/Medium (Equipment limited)
Intermediate Stability Low (Moisture sensitive)N/A (In situ activation)Low

Mechanistic Insights and Causality

To optimize these reactions, one must understand the underlying electronic environment. The quinazoline core consists of a fused benzene and pyrimidine ring system. The pyrimidine nitrogens inherently draw electron density away from the C2 and C4 positions[4].

The Role of the 6-Nitro Group: The addition of a strongly electron-withdrawing nitro group at the 6-position exerts a powerful inductive and mesomeric pull. This further depletes electron density at C4, rendering it highly electrophilic[4]. Consequently, the activation energy required to form the intermediate Meisenheimer complex during Nucleophilic Aromatic Substitution (SNAr) is drastically lowered, facilitating rapid attack by anilines or bulkier amines like 4-chlorobenzylamine[4].

The Catalytic Role of DMF: In the gold-standard Route A, thionyl chloride (SOCl₂) alone is often insufficient to chlorinate the quinazolinone efficiently. The addition of catalytic N,N-dimethylformamide (DMF) is mandatory[3][5]. DMF reacts with SOCl₂ to generate the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion), which is the true active species that attacks the tautomeric hydroxyl group of the quinazoline, driving the displacement by chloride[5].

Workflow Start 6-Nitroquinazolin-4(3H)-one SOCl2 SOCl2, DMF (cat.) Reflux 2.5-4h Start->SOCl2 BOP Coupling Agent (BOP) Amine, DBU, Microwave Start->BOP Intermediate 4-Chloro-6-nitroquinazoline SOCl2->Intermediate Amine Amine/Aniline, Base Solvent, Reflux Intermediate->Amine ProductA 6-Nitro-4-Substituted Quinazoline (Route A) Amine->ProductA ProductB 6-Nitro-4-Substituted Quinazoline (Route B) BOP->ProductB

Synthetic workflows comparing the traditional chlorination route versus direct coupling.

Self-Validating Experimental Protocols

The following protocols detail the industry-standard two-step sequence (Route A), engineered with built-in validation checkpoints to ensure reproducibility.

Protocol 1: Synthesis of 4-Chloro-6-nitroquinazoline
  • Activation: Suspend 6-nitroquinazolin-4(3H)-one (1.0 eq) in neat thionyl chloride (SOCl₂) (approx. 20-50 eq)[5].

  • Catalysis: Add a catalytic amount of anhydrous DMF (1-2 drops) to generate the Vilsmeier-Haack intermediate in situ[3][5].

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 2.5 to 4 hours. Causality Check: The reaction is complete when the opaque suspension transitions into a clear solution[3].

  • Isolation: Cool to room temperature and remove excess SOCl₂ via vacuum distillation. Dilute the reaction residues with anhydrous dichloromethane (CH₂Cl₂) and concentrate to yield a yellow solid[3].

  • Self-Validation Checkpoint: The 4-chloro intermediate is highly sensitive to atmospheric moisture and will rapidly hydrolyze back to the starting material. It must be used immediately in the next step without further column chromatography[3].

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
  • Coupling: Dissolve the crude 4-chloro-6-nitroquinazoline in an anhydrous polar solvent (e.g., acetonitrile or isopropanol)[3][6].

  • Nucleophilic Attack: Add the corresponding aniline or aliphatic amine (1.1 - 1.5 eq). If using an aliphatic amine or an aniline with electron-withdrawing groups, add a non-nucleophilic base like triethylamine (Et₃N) to scavenge the generated HCl byproduct[6].

  • Reaction: Stir at room temperature or heat to reflux for 3-6 hours[3].

  • Purification: Filter the precipitated solid, wash with cold anhydrous acetonitrile, and dry under vacuum to obtain the final product (yields typically range from 72.0–98.5%)[3].

  • Self-Validation Checkpoint: Confirm product identity via ESI-MS (targeting the [M+H]⁺ or [M-H]⁻ peak)[3]. In ¹H NMR (DMSO-d₆), the highly deshielded C2 proton of the quinazoline core should appear as a sharp singlet around δ 8.6 - 8.9 ppm, confirming the integrity of the pyrimidine ring[6].

Target Engagement: EGFR Pathway Inhibition

The structural logic behind synthesizing these specific derivatives is deeply tied to their biological targets. The 4-position substituent (often an aniline or chlorobenzyl derivative) acts as the primary anchor, occupying hydrophobic pockets adjacent to the ATP-binding site of the EGFR kinase domain[1][4]. Following the successful SNAr reaction, the 6-nitro group is typically reduced to an amine using stannous chloride (SnCl₂) or Fe/NH₄Cl[3][4]. This newly formed amine is then acylated to form an acrylamide—a Michael acceptor designed to form an irreversible covalent bond with the Cys797 residue in mutant EGFR variants[1].

EGFR_Pathway EGF EGF Ligand EGFR EGFR Kinase EGF->EGFR Activates Downstream KRAS / PI3K Pathways EGFR->Downstream Phosphorylation Drug 4-Substituted Quinazoline Drug->EGFR ATP-Competitive Inhibition Proliferation Tumor Proliferation Downstream->Proliferation

EGFR signaling pathway and targeted inhibition by 4-substituted quinazolines.

References

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry (2021). URL:[Link]

  • Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations. National Center for Biotechnology Information (PMC) (2024). URL:[Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry (2024). URL:[Link]

  • Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. National Center for Biotechnology Information (PMC) (2021). URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 7-Fluoro-6-Nitro-4(H)-Quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Why" Behind the Protocol

You are handling 7-Fluoro-6-Nitro-4(H)-Quinazoline (CAS: 162012-69-3).[1][2] While often categorized generically as an "irritant" in basic Safety Data Sheets (SDS), its structure dictates a more rigorous safety posture.

As a Senior Application Scientist, I urge you to look beyond the "Warning" label. This molecule contains two critical structural alerts:

  • The Nitro Group (

    
    ):  A knownophore for mutagenicity and potential explosivity under thermal stress.
    
  • The Quinazoline Core: A privileged scaffold in kinase inhibition (e.g., EGFR inhibitors). Until proven otherwise, you must treat this as a bioactive intermediate with potential for potent pharmacological effects.

This guide moves beyond generic compliance to provide a self-validating safety system designed to protect your assay integrity and your health.

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. The physical state is a solid powder, but the risk profile changes drastically when solubilized.

Core Hazards:

  • Acute Toxicity (Inhalation/Oral): High risk due to dust formation.

  • Genotoxicity: Suspected due to the nitro-aromatic moiety.

  • Chemical Burns: Hydrolysis of the fluoro-group can release trace HF under specific metabolic or environmental conditions.

Visualizing the Hazard Logic

HazardLogic cluster_0 Chemical Structure cluster_1 Structural Alerts cluster_2 Operational Risks Struct 7-Fluoro-6-Nitro-4(H)-Quinazoline Nitro Nitro Group (-NO2) Struct->Nitro Fluoro Fluoro Group (-F) Struct->Fluoro Quin Quinazoline Core Struct->Quin Explo Thermal Instability (High Heat) Nitro->Explo Heating Perm Skin Permeation (Lipophilic) Fluoro->Perm Solubilization Bio Bioactivity (Kinase Inhibition) Quin->Bio Inhalation/Ingestion

Figure 1: Structural Alert Analysis linking chemical features to specific operational risks.

Part 2: The PPE Matrix (Personal Protective Equipment)

Do not rely on a "one-size-fits-all" approach. Your PPE must adapt to the state of the chemical (Solid vs. Solution).

Hand Protection (The Critical Barrier)
  • The Problem: Nitro-aromatics can permeate standard nitrile rubber. Once solubilized in organic solvents (DMSO, DMF), the solvent acts as a carrier, dragging the toxicant through the glove.

  • The Protocol:

Operational StatePrimary GloveSecondary GloveChange Frequency
Dry Solid (Weighing) Nitrile (4 mil) None requiredEvery 60 mins or if soiled.
Solution (DMSO/DMF) Laminate (Silver Shield) Nitrile (Outer) Immediately upon splash.
Spill Cleanup Butyl Rubber or Laminate Nitrile (Outer) Single use only.
  • Why Double Glove? The inner laminate glove provides chemical resistance; the outer nitrile glove provides grip and protects the fragile laminate layer from tearing.

Respiratory Protection
  • The Problem: Quinazoline dust is fine and electrostatic. A standard surgical mask offers zero protection against inhalation of bioactive powders.

  • The Protocol:

    • Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood.

    • PPE Backup: If weighing outside a hood is unavoidable (not recommended), use a PAPR (Powered Air Purifying Respirator) or a tight-fitting Full-Face Respirator with P100 cartridges .

    • Note: N95 masks are insufficient for potent kinase inhibitors due to poor facial seal reliability.

Body & Eye Defense[3][4]
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient for powders that can drift behind lenses.

  • Body: Tyvek® lab coat or sleeve covers. Cotton lab coats can absorb nitro-compounds, creating a long-term dermal exposure risk.

Part 3: Operational Workflow & Logistics

This section outlines the "Safe Path" for moving the chemical from storage to reaction.

Step-by-Step Handling Protocol

Step 1: Preparation & Weighing

  • Static Control: Use an ionizing fan or antistatic gun inside the weigh station. Nitro-quinazolines can be static-prone, leading to "flying powder."

  • Balance Hygiene: Line the balance with a pre-weighed weighing paper or boat. Never weigh directly into a vessel that cannot be sealed immediately.

  • Solvent Addition: Add solvent gently down the side of the vessel to prevent aerosolizing the powder.

Step 2: Reaction Monitoring

  • Temperature Control: Do not overheat. The nitro group lowers the onset temperature of decomposition. Keep reaction temperatures <100°C unless calorimetry data confirms stability.

  • Venting: Ensure the reaction vessel is vented to a scrubber or hood exhaust to manage potential nitrogen oxide (

    
    ) off-gassing.
    

Step 3: Waste Segregation (Crucial)

  • Stream A (Solid Waste): Contaminated gloves, weighing boats, and paper towels.

  • Stream B (Liquid Waste): Mother liquors and washes. DO NOT mix with oxidizers (e.g., Nitric Acid, Peroxides) due to the reducing nature of the aromatic system.

Visualizing the Safety Workflow

SafetyWorkflow Start Start: Chemical Retrieval Check Check Engineering Controls (Fume Hood Flow > 100 fpm) Start->Check Check->Start Fail (Fix Hood) PPE Don PPE: Double Gloves + Tyvek + Goggles Check->PPE Pass Weigh Weighing Procedure (Use Antistatic Gun) PPE->Weigh Solubilize Solubilization (Add Solvent Slowly) Weigh->Solubilize React Reaction (Temp < 100°C) Solubilize->React Waste Disposal (Segregate Halogenated) React->Waste

Figure 2: Operational safety workflow ensuring engineering controls are verified before handling.

Part 4: Emergency Response & Disposal

Spill Response (The "P.A.C.T." Protocol)

If a spill occurs, do not panic. Follow P.A.C.T.:

  • P rotect: Alert others and evacuate the immediate zone.

  • A ssess: Is it powder or solution? (Powder = Wet wipe method; Solution = Absorbent pads).

  • C ontain: Use a spill pillow to dike the perimeter.

  • T erminate: Clean using a 10% Sodium Carbonate solution to help solubilize and neutralize the residue before final soap/water wash.

Disposal Specifications

Because this molecule contains Fluorine , it cannot be treated as standard organic waste in many jurisdictions.

  • Classification: Halogenated Organic Waste.

  • Destruction Method: High-temperature incineration (>1100°C) with flue gas scrubbing. This is required to capture Hydrogen Fluoride (HF) gas generated during combustion.

  • Labeling: Must clearly state "Contains Organic Fluorine" and "Nitro-Aromatic."

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link][3][4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Esko Safety. (2023). Glove Chemical Resistance Chart (Nitro-compounds).[Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.